molecular formula C7H8INO B1600803 2-Iodo-6-methoxyaniline CAS No. 354574-31-5

2-Iodo-6-methoxyaniline

Cat. No.: B1600803
CAS No.: 354574-31-5
M. Wt: 249.05 g/mol
InChI Key: HTEPYLCHSWMRLO-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxyaniline is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEPYLCHSWMRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464102
Record name 2-iodo-6-methoxyaniline
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Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354574-31-5
Record name 2-Iodo-6-methoxybenzenamine
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Record name 2-iodo-6-methoxyaniline
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Record name 2-Iodo-6-methoxyaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-6-methoxyaniline (CAS: 354574-31-5): A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and complex target structures. 2-Iodo-6-methoxyaniline, a disubstituted aniline derivative, has emerged as a valuable intermediate, offering a unique combination of reactive sites that allow for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol with characterization data, an exploration of its synthetic utility in key cross-coupling reactions, and a discussion of its potential applications in the development of pharmacologically active compounds.

Physicochemical Properties and Structural Attributes

This compound is an organic compound characterized by an aniline core substituted with an iodine atom and a methoxy group at the 2 and 6 positions, respectively. This substitution pattern imparts specific steric and electronic properties that govern its reactivity.

PropertyValueSource(s)
CAS Number 354574-31-5[1][2]
Molecular Formula C₇H₈INO[1]
Molecular Weight 249.05 g/mol [1]
Appearance Clear, dark brown to black liquid[1][2]
Purity ≥95%[1]
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[3]
Storage Sealed in a dry environment at room temperature.

The presence of the bulky iodine atom ortho to the amino group creates a sterically hindered environment, which can influence the regioselectivity of certain reactions. Electronically, the methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

Synthesis and Purification: A Modern Approach

A practical and efficient method for the synthesis of 2-iodoanilines, including this compound, is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acids.[4] This method offers a significant advantage over traditional iodination techniques that may suffer from harsh conditions or the use of heavy metal reagents.

Reaction Scheme: Decarboxylative Iodination

The synthesis proceeds via the decarboxylative iodination of 2-amino-6-methoxybenzoic acid. While the specific yield for this exact transformation is not provided in the primary literature, the general method has been shown to be effective for a range of substituted anthranilic acids.[4]

Synthesis start 2-Amino-6-methoxybenzoic Acid reagents I₂, KI, O₂ (10 bar) CH₃CN, 160 °C start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol based on the decarboxylative iodination of anthranilic acids as described by Yang and colleagues.[4]

  • Reactor Setup: To a high-pressure stainless-steel reactor equipped with a glass liner and a magnetic stir bar, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (I₂) (0.5 equiv.), and potassium iodide (KI) (0.6 equiv.).

  • Solvent Addition: Add acetonitrile (CH₃CN) (10 mL) to the reactor.

  • Pressurization: Purge the reactor three times with oxygen (O₂) before pressurizing to 10 bar.

  • Reaction: Heat the reaction mixture to 160 °C and stir for 2 hours.

  • Workup: After cooling the reactor to room temperature, the reaction mixture is poured into ethyl acetate and washed with brine and water.

  • Purification: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent to afford this compound.[4]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Data TypeKey Data PointsSource
¹H NMR (400 MHz, CDCl₃): δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H), 3.84 (s, 3H, -OCH₃), ~4.0 (br s, 2H, -NH₂)[4]
HRMS (ESI) Calculated for [C₇H₈INO+H]⁺: 249.9729, Found: 249.9713[4]
¹³C NMR Predicted values based on related structures: Aromatic carbons expected in the range of 110-150 ppm, with the carbon bearing the iodine atom appearing at a higher field (around 90-100 ppm). The methoxy carbon is expected around 55-60 ppm.[5]
IR Spectroscopy Expected characteristic peaks: N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-I stretching (in the far-IR region).N/A
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) at m/z 249, with a characteristic isotopic pattern for iodine.[6]

Synthetic Utility and Reactivity

The synthetic value of this compound lies in the differential reactivity of its functional groups, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Reactivity main This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)₂) main->suzuki Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig Amination (R₂NH) main->buchwald Pd catalyst cyclization Intramolecular Cyclization main->cyclization Post-coupling product1 Aryl/Heteroaryl Substituted Aniline suzuki->product1 product2 Alkynyl Substituted Aniline sonogashira->product2 product3 Diaryl/Alkylaryl Amine buchwald->product3 product4 Heterocyclic Scaffolds (e.g., Carbazoles) cyclization->product4

Caption: Key reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position, leading to the synthesis of complex biaryl amines.[7][8] The reaction is typically carried out in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides.[9] Employing this compound in this reaction allows for the introduction of an alkynyl moiety, which can serve as a versatile handle for further transformations, including cyclization reactions to form heterocyclic systems.[10][11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.[1][12][13] While the amino group of this compound can also participate in this reaction, the iodo-substituent provides a handle for coupling with other amines, leading to the synthesis of unsymmetrical diarylamines.

Application in Heterocycle Synthesis: The Gateway to Carbazoles

A significant application of ortho-iodoanilines is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities and material science applications.[14][15] The general strategy involves an initial cross-coupling reaction to introduce a suitable substituent at the 2-position, followed by an intramolecular cyclization. For instance, a Sonogashira coupling followed by an intramolecular cyclization of the resulting 2-alkynyl aniline derivative can lead to the formation of a carbazole skeleton.[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of the key hazard information.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Outlook

This compound stands out as a strategically important building block for organic synthesis. Its disubstituted nature allows for a range of selective transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The ability to readily introduce aryl, alkynyl, and amino functionalities, coupled with its utility in the construction of complex heterocyclic scaffolds such as carbazoles, positions this compound as a valuable tool for researchers in drug discovery and materials science. As the demand for novel and diverse molecular architectures continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key intermediate in the synthesis of next-generation functional molecules.

References

  • Yang, W. et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Green Chemistry, 2018, 20(1), 138-142.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025.
  • This compound. CymitQuimica.
  • This compound | 354574-31-5. Sigma-Aldrich.
  • Sonogashira coupling. Wikipedia.
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 2-Iodoaniline(615-43-0) 13C NMR spectrum. ChemicalBook.
  • 2-Iodoaniline | C6H6IN | CID 11995. PubChem.
  • This compound. CymitQuimica.
  • Synthesis of Natural Carbazole Alkaloids: An Update.
  • Benzenamine, 2-iodo-. the NIST WebBook.
  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cycliz
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • This compound | 354574-31-5. Sigma-Aldrich.
  • Alexis Paskach–Understanding the Suzuki-Miyaura (SM)
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern

Sources

An In-depth Technical Guide to 2-Iodo-6-methoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-6-methoxyaniline is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure—featuring an amine, a methoxy group, and a sterically-hindered iodine atom on an aromatic scaffold—makes it a precursor of significant interest for the synthesis of complex molecular architectures. Particularly within the pharmaceutical and agrochemical industries, this compound is leveraged for the construction of novel heterocyclic systems and other targeted therapeutics. The strategic placement of the iodo group ortho to the amine allows for a range of selective transformations, most notably in metal-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties and conformational flexibility of the molecule.

This technical guide provides a comprehensive overview of the core physical properties, analytical characterization, and safe handling protocols for this compound. It is designed to equip researchers, medicinal chemists, and process development scientists with the practical, field-proven insights necessary to effectively utilize this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental physical properties of a reagent are the bedrock of reproducible and successful experimentation. This compound is distinguished by the identifiers and properties summarized below.

PropertyValueReference(s)
CAS Number 354574-31-5[1][2]
Molecular Formula C₇H₈INO[1]
Molecular Weight 249.05 g/mol [1]
IUPAC Name This compound
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[1]
Physical Form Orange oil or clear, dark brown to black liquid[1][3]
Boiling Point 291.0 ± 25.0 °C at 760 mmHg (Predicted)
Purity Typically supplied at ≥95-98%[1]
Solubility Soluble in common organic solvents such as chloroform, ethyl acetate, and petroleum ether. Insoluble in water.[3]

Note: Some properties, such as the boiling point, are computationally predicted and should be considered as estimates.

Spectroscopic and Analytical Characterization

The structural integrity of this compound is paramount for its successful application. The following section details the key spectroscopic data and provides standardized protocols for its verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum provides precise information about the electronic environment of the aromatic protons.

Reported ¹H NMR Data: (400 MHz, CDCl₃) δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H).[3]

Interpretation of ¹H NMR Spectrum:

  • δ 7.24 (dd, 1H): This doublet of doublets corresponds to the aromatic proton ortho to the iodine atom. The large coupling constant (J₁ = 8.4 Hz) is indicative of ortho-coupling to the adjacent proton, while the smaller coupling (J₂ = 1.2 Hz) suggests a meta-coupling.

  • δ 6.74 (dd, 1H): This signal represents the aromatic proton para to the iodine and ortho to the methoxy group.

  • δ 6.47 (t, 1H): The triplet signal arises from the aromatic proton situated between the other two, showing two equivalent ortho-couplings (J = 8.0 Hz).

  • The signals for the amine (-NH₂) and methoxy (-OCH₃) protons would also be present, typically as a broad singlet for the amine and a sharp singlet around 3.8-3.9 ppm for the methoxy group.

Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Shim the instrument to achieve optimal magnetic field homogeneity. Acquire the spectrum using standard parameters for ¹H NMR.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃ at δ 7.26 ppm). Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument lock Lock & Shim instrument->lock acquire Acquire FID lock->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Peak process->calibrate analyze Integrate & Analyze Peaks calibrate->analyze report Confirm Structure analyze->report

Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • N-H Stretching: A pair of medium-intensity peaks in the range of 3350-3500 cm⁻¹ is expected for the primary amine (-NH₂).

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methoxy group.

  • Aromatic C=C Stretching: One or more peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption band around 1230-1270 cm⁻¹ for the aryl ether linkage.

  • C-N Stretching: A peak in the 1250-1335 cm⁻¹ range.

  • C-I Stretching: A peak in the low-frequency region, typically 500-600 cm⁻¹.

Synthesis and Purification Overview

Understanding the synthetic origin of a reagent is critical for anticipating potential impurities. A practical and modern route to 2-iodoanilines, including this compound, involves the transition-metal-free decarboxylative iodination of the corresponding anthranilic acids.[3]

Purification Protocol: Flash Column Chromatography [3] This procedure is vital for obtaining high-purity material suitable for sensitive downstream applications like catalysis.

  • Column Packing: Prepare a silica gel slurry in the mobile phase (e.g., 10:1 petroleum ether/ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate with positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified orange oil.

Synthesis_Purification cluster_purify Flash Chromatography start Anthranilic Acid Precursor reaction Decarboxylative Iodination start->reaction crude Crude Product (Orange Oil) reaction->crude load Load on Silica Gel Column crude->load elute Elute with Petroleum Ether/EtOAc load->elute collect Collect & Monitor Fractions (TLC) elute->collect pure Pure this compound collect->pure

General Synthesis and Purification Workflow.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its functional groups. The carbon-iodine bond is particularly susceptible to forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions.[4] This makes it a valuable intermediate for synthesizing complex scaffolds.

  • Heterocycle Synthesis: It is a key precursor for building nitrogen-containing heterocycles like indoles and carbazoles, which are privileged structures in medicinal chemistry.[4]

  • Pharmaceutical Intermediates: As a substituted aniline, it is used in the synthesis of Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas, including oncology, inflammation, and neurology.[5][6] The iodo-aryl motif is crucial for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

GHS Hazard Summary:

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation

Handling Recommendations:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid contact with skin and eyes. Prevent air oxidation by handling under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage or sensitive reactions.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Refrigeration at 2-8°C is often recommended for long-term stability.

  • Keep away from oxidizing agents.

Conclusion

This compound is a pivotal chemical intermediate with well-defined physical and spectroscopic properties. Its strategic importance in the synthesis of pharmaceutically relevant compounds is primarily due to the reactivity of the ortho-iodo group, which facilitates entry into a wide range of complex molecular scaffolds. A thorough understanding of its properties, coupled with rigorous adherence to the analytical, purification, and safety protocols outlined in this guide, will empower researchers to reliably and effectively harness the synthetic potential of this versatile building block.

References

  • Nianxin, R. et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Supporting Information available from the Royal Society of Chemistry.

  • BenchChem (2025). A Comprehensive Technical Guide to 2-Iodoaniline: Properties, Synthesis, and Applications in Drug Discovery. BenchChem Technical Guides.

  • Pharmaffiliates (2023). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Pharmaffiliates Blog.

  • Dakota Pharm (2024). 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. Dakota Pharm Product Information.

  • CymitQuimica. This compound Product Page. CymitQuimica.

  • BenchChem (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. BenchChem Application Notes.

  • Podyachev, S. N. et al. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(15), 4487.

  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. CN108975815A.

  • ChemScene. This compound Product Page. ChemScene.

  • PubChem. 2-Iodo-5-methoxyaniline Compound Summary. National Center for Biotechnology Information.

  • Sau, A. et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13, 3942.

  • MDPI (2024). Special Issue “Drug Discovery and Application of New Technologies”. MDPI Journal - Molecules.

Sources

An In-depth Technical Guide to 2-Iodo-6-methoxyaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Iodo-6-methoxyaniline, a key building block in synthetic organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, and diverse applications of this versatile compound, with a focus on the rationale behind experimental choices and protocols.

Core Molecular and Physical Profile

This compound, also known by its synonyms 2-Amino-3-iodoanisole or 6-Iodo-o-anisidine, is a substituted aniline derivative that has garnered significant interest as a precursor in the synthesis of complex molecular architectures.[1] Its unique substitution pattern, featuring an amine, a methoxy group, and a reactive iodine atom on a benzene ring, offers a rich platform for a multitude of chemical transformations.

A summary of its key quantitative data is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₈INO[1][2][3][4][5][6]
Molecular Weight 249.05 g/mol [1][2][3][5][7]
CAS Number 354574-31-5[1][3]
Appearance Clear to dark brown or orange liquid/oil[1][3][8]
Purity Typically ≥95-98%[1][3]
Boiling Point 291.0 ± 25.0 °C at 760 mmHg[2]

Synthesis of this compound: A Modern Approach

The synthesis of 2-iodoanilines has evolved to favor methods that are both efficient and environmentally conscious. A particularly effective and practical route involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[8] This method stands out for its mild reaction conditions and operational simplicity.

Decarboxylative Iodination: Mechanism and Rationale

The underlying mechanism of this transformation is a radical process. The reaction is initiated by the oxidation of potassium iodide (KI) by molecular oxygen, which is often facilitated by the substrate itself, to form iodine (I₂). The iodine then reacts with the anthranilic acid derivative, leading to a decarboxylative iodination to yield the final product. The absence of a transition metal catalyst and a strong base makes this a greener and more cost-effective synthetic route.

The logical flow of this synthetic approach is illustrated in the diagram below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Amino-6-methoxybenzoic_acid 2-Amino-6-methoxybenzoic acid Reaction_Vessel Reaction 2-Amino-6-methoxybenzoic_acid->Reaction_Vessel Substrate I2 Iodine (I₂) I2->Reaction_Vessel KI Potassium Iodide (KI) KI->Reaction_Vessel Solvent Acetonitrile (CH₃CN) Solvent->Reaction_Vessel Atmosphere Oxygen (O₂) Atmosphere->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel This compound This compound CO2 Carbon Dioxide (CO₂) HI Hydrogen Iodide (HI) Reaction_Vessel->this compound Reaction_Vessel->CO2 Reaction_Vessel->HI

Caption: Synthetic workflow for this compound.

Experimental Protocol: Decarboxylative Iodination

The following protocol is adapted from a reported practical route for the synthesis of 2-iodoanilines.[8]

Materials:

  • 2-Amino-6-methoxybenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Autoclave with a glass liner

  • Silica gel for column chromatography

Procedure:

  • To an autoclave equipped with a glass liner, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).

  • Add 10 mL of acetonitrile as the solvent.

  • Seal the autoclave and charge it with oxygen.

  • Heat the reaction mixture at an elevated temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the reactor to room temperature using a water bath.

  • Concentrate the crude product under vacuum.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to afford this compound.[8]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H).[8]

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound for drug development professionals lies in its utility as a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds.[10] Many of these scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active molecules, including anti-inflammatory and anticancer agents.[11][12]

The reactivity of the C-I bond in 2-iodoanilines is significantly higher than that of C-Br or C-Cl bonds in various palladium-catalyzed cross-coupling reactions, allowing for selective and efficient bond formation.[13]

Synthesis of Substituted Indoles via Sonogashira Coupling

A prominent application of 2-iodoaniline derivatives is in the synthesis of the indole nucleus, a core component of numerous pharmaceuticals.[10] A common and powerful strategy involves an initial Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

The general workflow for this transformation is depicted below:

G This compound This compound Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) This compound->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira_Coupling Intermediate 2-Alkynyl-6-methoxyaniline Intermediate Sonogashira_Coupling->Intermediate Cyclization Intramolecular Cyclization (e.g., Electrophilic) Intermediate->Cyclization Substituted_Indole Substituted Indole Product Cyclization->Substituted_Indole

Caption: Indole synthesis from this compound.

Broader Applications in Heterocyclic Synthesis

Beyond indoles, 2-iodoanilines are instrumental in constructing a variety of other important heterocyclic systems, including:

  • Carbazoles, Acridines, and Dibenzazepines: These tricyclic systems, many of which have significant biological activity, can be synthesized from 2-haloaniline derivatives through ligand-controlled palladium-catalyzed cyclization reactions.[6]

  • Benzothiazoles: 2-Iodo-4-methoxyaniline, a related compound, is used in the preparation of benzothiazole derivatives, which are valuable in both the pharmaceutical and dye industries.[14]

  • Quinolines: Iodo-anilines can be used in multicomponent reactions, such as the Doebner synthesis, to produce iodo-substituted quinolines, which have shown promise as antimicrobial agents.[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[7][10][16]

Recommended safety precautions include:

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of vapors or mists.

  • Storing in a tightly sealed container in a dry, and in some cases, refrigerated and dark environment.[2][3]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile. Its utility is underscored by modern, efficient synthetic routes and its critical role as a building block in the construction of diverse and medicinally relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel therapeutics and other advanced materials.

References

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. (2002). Organic Syntheses, 78, 63. Retrieved January 5, 2026, from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Wiley-VCH. Retrieved January 5, 2026, from [Link]

  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace. Retrieved January 5, 2026, from [Link]

  • Standardised reaction of aniline with iodobenzene. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Fatahala, S. S., Abd El-Hameed, R. H., et al. (n.d.). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. Retrieved January 5, 2026, from [Link]

  • 2-iodo-4-methoxyaniline. (2024). ChemBK. Retrieved January 5, 2026, from [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2024). Organic Letters. Retrieved January 5, 2026, from [Link]

  • p-IODOANILINE. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • 2-Iodo-3-methoxyaniline | C7H8INO | CID 13541358. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 5, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

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A Professional's Guide to the Safe Handling of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety protocols and material properties of 2-Iodo-6-methoxyaniline. As a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles.

Section 1: Chemical and Physical Identity

This compound is an aniline derivative characterized by the presence of iodo and methoxy functional groups on the benzene ring. These substitutions significantly influence its reactivity and toxicological profile compared to the parent aniline molecule. A clear identification of the material is the foundational step in any safety assessment.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueCitation(s)
IUPAC Name This compound[1]
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[2]
CAS Number 354574-31-5[1][2][3]
Molecular Formula C₇H₈INO[1][2]
Molecular Weight 249.05 g/mol [1][2]
Appearance Brown to black liquid; clear dark brown liquid[1][2]
Boiling Point 291.0±25.0°C at 760 mmHg
Storage Temperature Varies by supplier: Room Temperature, 2-8°C, or Freezer (-20°C)[1]

Scientist's Note: The variability in recommended storage temperatures highlights the importance of consulting the specific supplier's documentation. For long-term stability and to minimize potential degradation, storage at 2-8°C under an inert atmosphere and protected from light is a prudent general practice.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified as hazardous, warranting specific handling precautions.[3][4]

Signal Word: Warning [1][3]

GHS Pictogram:

GHS Exclamation Mark Pictogram

GHS07: Exclamation Mark

The GHS07 pictogram indicates that the substance may cause less severe health effects, such as irritation or acute toxicity.[1] However, the combination of hazards necessitates careful handling.

GHS_Hazards cluster_main GHS Hazard Profile: this compound Compound This compound Signal Word: Warning Acute_Tox Acute Toxicity (Harmful) Compound->Acute_Tox Irritation Irritation (Skin/Eye/Respiratory) Compound->Irritation H302 H302: Harmful if swallowed Acute_Tox->H302 H312 H312: Harmful in contact with skin Acute_Tox->H312 H332 H332: Harmful if inhaled Acute_Tox->H332 H315 H315: Causes skin irritation Irritation->H315 H319 H319: Causes serious eye irritation Irritation->H319 H335 H335: May cause respiratory irritation Irritation->H335

GHS Hazard Statements for this compound.

Table 2: GHS Hazard and Precautionary Statements

CodeStatementCategoryCitation(s)
H302 Harmful if swallowedHazard[3][4]
H312 Harmful in contact with skinHazard[3][4]
H315 Causes skin irritationHazard[3][4]
H319 Causes serious eye irritationHazard[1][3][4]
H332 Harmful if inhaledHazard[3][4]
H335 May cause respiratory irritationHazard[3][4]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.Prevention[3]
P280 Wear protective gloves/protective clothing/eye protection.Prevention[3][5]
P302+P352 IF ON SKIN: Wash with plenty of water.Response[3][5]
P304+P340 IF INHALED: Remove person to fresh air.Response[3][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[1][3][5]
P501 Dispose of contents/container to an approved waste disposal plant.Disposal[3][5]

Section 3: The Principle of Hierarchical Controls

A robust safety culture relies on a multi-layered approach to risk mitigation. The hierarchy of controls prioritizes strategies that are inherently more effective and less dependent on human behavior. This framework is critical for managing the risks associated with this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

The hierarchy of controls prioritizes systemic safety measures.
  • Elimination/Substitution: In a research context, eliminating the need for a hazardous chemical is not always feasible. However, scientists should always consider if a less hazardous analogue could achieve the same synthetic outcome.

  • Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Administrative Controls: Implement Standard Operating Procedures (SOPs) for all experiments involving this compound. Clearly designate work areas and ensure all personnel have received documented training on its specific hazards.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with higher-level controls, never as a substitute.

Section 4: Safe Handling and Personal Protective Equipment (PPE) Protocol

Given the compound's classification as a skin/eye irritant and its potential for harm via inhalation, skin contact, and ingestion, a stringent PPE and handling protocol is mandatory.[3][4]

4.1 Laboratory Environment

  • Engineering Control: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to manage fugitive emissions.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[7]

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[8]

  • Hand Protection:

    • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's data for compatibility and breakthrough time. For prolonged operations, consider double-gloving.

    • Protocol: Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.[9]

  • Body Protection: Wear a flame-resistant laboratory coat with a fully fastened front. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure to exceed limits (e.g., during a large spill or a failure of engineering controls), a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[7][10]

Section 5: Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Emergency_Response cluster_exposure Personal Exposure cluster_spill Laboratory Spill start Emergency Event (Spill or Exposure) skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest spill_alert Alert personnel and evacuate immediate area. start->spill_alert skin_act Remove contaminated clothing. Wash area with soap & water for 15 min. skin->skin_act eye_act Flush eyes at eyewash station for 15 min. Hold eyelids open. eye->eye_act inhale_act Move to fresh air immediately. Provide oxygen if needed. inhale->inhale_act ingest_act Rinse mouth with water. Do NOT induce vomiting. ingest->ingest_act seek_medical Seek Immediate Medical Attention skin_act->seek_medical eye_act->seek_medical inhale_act->seek_medical ingest_act->seek_medical spill_contain Contain spill with inert absorbent material (e.g., vermiculite, sand). spill_alert->spill_contain spill_collect Collect material with non-sparking tools into a sealed container. spill_contain->spill_collect spill_decon Decontaminate the area. spill_collect->spill_decon spill_dispose Label as hazardous waste for proper disposal. spill_decon->spill_dispose

Workflow for responding to spills or personal exposure.

5.1 First-Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][11]

  • Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical help if skin irritation occurs or persists.[3][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][5]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen iodide.[7][13]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

5.3 Accidental Release Measures

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure adequate ventilation, and perform the cleanup within a fume hood if possible.

  • Containment: Use a non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material into a suitable, sealed container for hazardous waste disposal. Use non-sparking tools.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Section 6: Storage, Stability, and Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Protect from light and keep away from incompatible materials.[13] As noted, refer to the supplier for the optimal storage temperature.[1]

  • Stability: The compound is stable under recommended storage conditions but may be sensitive to light.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][13]

  • Disposal: This material and its container must be treated as hazardous waste.[14] Disposal must be conducted through a licensed waste disposal company and in full compliance with all governmental regulations. Do not allow the material to enter drains or the environment.[3][7]

Section 7: Toxicological and Ecological Profile

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[7] The GHS classification indicates acute toxicity if inhaled, ingested, or in contact with skin.[3][4] It is important to note that related aniline compounds, such as o-anisidine, are considered potential carcinogens.[15] In the absence of specific data for this isomer, a precautionary approach is warranted, and the compound should be handled as a potential toxin with unknown long-term effects.

  • Ecological Information: There is limited data available on the environmental impact of this compound. As a standard practice for halogenated organic compounds, it should not be released into the environment, as it may be harmful to aquatic life.[7][14]

References

  • chemical label this compound. (n.d.). [Link]

  • 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • 2-Iodo-3-methoxyaniline | C7H8INO | CID 13541358 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc. (2025-08-25). Chemsrc. [Link]

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). American Chemistry Council. [Link]

  • This compound - Benzene Compounds - Crysdot LLC. (n.d.). Crysdot LLC. [Link]

  • ortho-anisidine, 90-04-0 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03). GERPAC. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-6-methoxyaniline (CAS No: 354574-31-5).[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of both the proton (¹H) and carbon-13 (¹³C) NMR spectra. The analysis is grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems. This guide synthesizes experimental data with established theoretical principles to serve as a definitive reference for the structural characterization of this compound. A rigorous, field-proven experimental protocol for data acquisition is also provided.

Introduction and Molecular Structure

This compound is a trisubstituted benzene derivative featuring an amino (-NH₂), an iodo (-I), and a methoxy (-OCH₃) group. The unique electronic environment created by these ortho-positioned substituents makes NMR spectroscopy an indispensable tool for its unambiguous structural elucidation.[2] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing, heavy iodo atom results in a distinctive and informative spectral fingerprint.

The lack of symmetry in the molecule dictates that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to a complex but fully interpretable set of signals. Understanding this spectral data is crucial for confirming synthesis, assessing purity, and predicting reactivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.7 mL CDCl3 w/ TMS weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq ¹H Acquisition (NS=16, D1=2s) lock->h1_acq c13_acq ¹³C {¹H} Acquisition (NS=1024, D1=5s) lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference integrate Integration (¹H) reference->integrate for ¹H only

Sources

IUPAC name for 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-6-methoxyaniline: Synthesis, Characterization, and Synthetic Applications

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Substituted anilines, in particular, represent a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] this compound is a highly versatile, though specialized, reagent that offers chemists a unique combination of functionalities. The presence of an amine, a methoxy group, and an iodine atom on a benzene ring—all in a specific ortho, ortho'-relationship—provides a powerful platform for sophisticated molecular engineering.

This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to deliver field-proven insights. We will explore its fundamental properties, validated synthesis and purification protocols, detailed spectroscopic analysis, and its vast potential in advanced synthetic applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's utility and handling.

PART 1: Nomenclature and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is the foundation of reproducible science. This compound is identified by several key descriptors and exhibits properties consistent with a substituted aromatic amine.

Chemical Identifiers

The compound is unambiguously defined by the following nomenclature and registration numbers, which are crucial for database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 354574-31-5[2][3][4]
Molecular Formula C₇H₈INO[3][4][5]
Molecular Weight 249.05 g/mol [3][4]
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[4]
InChIKey HTEPYLCHSWMRLO-UHFFFAOYSA-N[2][6][7]
Canonical SMILES COC1=C(C(=CC=C1)I)N[6][7]
Physical Properties

The physical state and purity of the reagent are critical for accurate dosing in reactions.

PropertyValueSource
Appearance Brown to black liquid[2][4]
Typical Purity ≥95-98%[2][3][4]
Storage Sealed in dry, room temperature conditions[2]

PART 2: Synthesis and Purification

The regioselective synthesis of polysubstituted anilines is a non-trivial challenge in organic chemistry. While several routes can be conceptualized, recent literature highlights a practical and efficient method for preparing 2-iodoanilines that avoids the use of transition metals.

Featured Protocol: Transition-Metal-Free Decarboxylative Iodination

A robust method published in 2017 describes the synthesis of 2-iodoanilines from readily available anthranilic acid precursors.[8] This approach is advantageous due to its operational simplicity and avoidance of expensive or toxic metal catalysts.

Causality and Expertise: The core of this reaction is the transformation of a carboxylic acid group into an iodide. This is achieved through a base-free and metal-free process where molecular iodine (I₂) serves as the iodine source. The reaction is believed to proceed via an electrophilic substitution mechanism on the electron-rich aromatic ring, facilitated by the decarboxylation event under thermal conditions and oxygen pressure. The choice of 2-amino-6-methoxybenzoic acid as the starting material directly dictates the final substitution pattern, making it a highly regioselective strategy.

Experimental Workflow: Synthesis of this compound

G cluster_prep Vessel Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Add 2-amino-6-methoxybenzoic acid (1.0 mmol), I₂ (0.5 equiv), KI (0.6 equiv), 1,1-Diphenylethylene (2.0 equiv), and CH₃CN (10 mL) to autoclave. B Purge autoclave with O₂ (3 cycles). A->B C Pressurize with O₂ (10 bar). B->C D Stir at 160 °C for 2 hours. C->D E Cool reactor in water bath. D->E F Concentrate crude product under vacuum. E->F G Purify residue by flash column chromatography. F->G H Final Product: This compound (Orange Oil) G->H Yield: 62%

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Vessel Charging: To a 50 mL glass-lined autoclave, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), potassium iodide (KI, 0.6 equiv.), 1,1-diphenylethylene (2.0 equiv.), and acetonitrile (10 mL).[8]

  • Reaction Setup: Seal the autoclave. Purge the vessel by three cycles of pressurization and venting with oxygen (O₂).[8]

  • Reaction Execution: Pressurize the autoclave with O₂ to 10 bar. Place the vessel in a heating mantle and stir the reaction mixture at 160 °C for 2 hours.[8]

  • Work-up: After the reaction is complete, cool the autoclave using a water bath. Vent the pressure carefully. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Concentrate the crude product under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.[8]

    • Eluent System: Ethyl acetate/petroleum ether (1:10 v/v).[8]

    • Result: The final product, this compound, is obtained as an orange oil with a reported yield of 62%.[8]

PART 3: Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for confirming the constitution of the molecule. The reported spectrum provides a clear signature for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.24ddJ₁ = 8.4, J₂ = 1.21HAr-H
6.74ddJ₁ = 8.0, J₂ = 1.21HAr-H
6.47tJ = 8.01HAr-H
~4.0 (broad s)s (broad)-2H-NH
3.8-3.9 (s)s-3H-OCH
(Data derived from reference[8]. Amine and methoxy proton shifts are estimated based on typical values and are not explicitly stated in the reference.)

Expert Interpretation:

  • The three distinct aromatic signals between 6.47 and 7.24 ppm, each integrating to one proton, confirm the trisubstituted benzene ring.

  • The splitting patterns (doublet of doublets and a triplet) are consistent with the 1,2,3-substitution pattern. The triplet at 6.47 ppm arises from the proton situated between two other protons, while the doublets of doublets result from protons with two magnetically non-equivalent neighbors at different coupling constants.

  • The presence of a singlet integrating to three protons (expected around 3.8-3.9 ppm) confirms the methoxy (-OCH₃) group.

  • A broad singlet (expected around 4.0 ppm) integrating to two protons is characteristic of the primary amine (-NH₂) protons.

G H1 H (δ 6.47, t) H2 H (δ 6.74, dd) H3 H (δ 7.24, dd) NH2 -NH₂ (δ ~4.0, br s) OCH3 -OCH₃ (δ ~3.8-3.9, s)

Caption: Structure of this compound with proton assignments.

Other Spectroscopic Methods
  • ¹³C NMR: While specific data was not found in the initial search, one would expect to see 7 distinct carbon signals: 6 for the aromatic ring and 1 for the methoxy carbon. The carbon bearing the iodine atom (C-I) would appear at a characteristically low field (around 90-100 ppm), while the carbon attached to the methoxy group (C-O) would be significantly downfield (around 150-160 ppm).

  • Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 249. The isotopic pattern would be characteristic of a molecule containing one iodine atom. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈INO.

PART 4: Reactivity and Synthetic Utility

As a Senior Application Scientist, my primary focus is on a reagent's utility. This compound is a trifunctional molecule, and its true power lies in the selective manipulation of its three key functional groups. The ortho-relationship between the groups introduces significant steric and electronic effects that must be considered in reaction planning.

Core Reactivity Pillars:

  • The Aryl Iodide: The C-I bond is the premier site for metal-catalyzed cross-coupling reactions. Iodine's high reactivity makes it an excellent leaving group for reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the formation of C-C, C-N, and C-O bonds.

  • The Aniline (Amine): The -NH₂ group is a potent nucleophile and a base. It readily undergoes acylation, alkylation, sulfonylation, and diazotization (Sandmeyer-type reactions). It is also a strong ortho, para-directing group for electrophilic aromatic substitution, though this is less relevant given the substitution pattern.

  • The Methoxy Group: The -OCH₃ group is a strong electron-donating group, activating the ring towards electrophilic attack. Its steric bulk, positioned ortho to both the amine and the iodide, will influence the approach of reagents to those sites.

General Reaction Scheme: Cross-Coupling

G A This compound C Pd or Cu Catalyst + Ligand + Base B Coupling Partner (e.g., R-B(OH)₂, R-H, R-NH₂) B->C D Coupled Product C->D Suzuki, Sonogashira, Buchwald-Hartwig, etc.

Caption: General workflow for cross-coupling reactions.

This versatility makes this compound an ideal precursor for synthesizing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, a Sonogashira coupling could be followed by an intramolecular cyclization involving the aniline nitrogen to build indole or quinoline-type structures.

PART 5: Safety and Handling

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Profile
Hazard CodeDescriptionClassSignal Word
H302Harmful if swallowedAcute Toxicity, OralWarning
H312Harmful in contact with skinAcute Toxicity, DermalWarning
H315Causes skin irritationSkin Corrosion/IrritationWarning
H319Causes serious eye irritationSerious Eye Damage/IrritationWarning
H332Harmful if inhaledAcute Toxicity, InhalationWarning
H335May cause respiratory irritationSTOT SE 3Warning
(Source:[9][10][11])
Safe Handling Protocols

This is a self-validating system: adherence to these protocols minimizes exposure and ensures experimental integrity.

  • Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect them before use and use proper removal technique.[14]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[14]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][14]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[13]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12][13]

References

  • This compound [P93718]. ChemUniverse. [Link]

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

  • This compound (C7H8INO). PubChemLite. [Link]

  • 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508. PubChem. [Link]

  • This compound. AbacipharmTech. [Link]

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The Definitive Guide to 2-Iodo-6-methoxyaniline: Solubility and Storage for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the precise handling of specialized reagents is paramount. 2-Iodo-6-methoxyaniline, a key aromatic amine intermediate, presents unique challenges and opportunities in synthetic workflows. This guide provides an in-depth technical overview of its solubility characteristics and optimal storage conditions, empowering researchers to leverage this compound with confidence and reproducibility. Our focus is on the causality behind the recommended procedures, ensuring a foundational understanding for robust experimental design.

Physicochemical Profile of this compound

This compound (CAS: 354574-31-5) is an aromatic amine characterized by the presence of an iodo and a methoxy group on the aniline backbone. These substitutions significantly influence its chemical reactivity, solubility, and stability. The electron-donating methoxy group and the bulky, electron-withdrawing iodo group create a unique electronic and steric environment, which is crucial for its application in cross-coupling reactions and the synthesis of complex heterocyclic systems.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₈INO[CymitQuimica]
Molecular Weight 249.05 g/mol [CymitQuimica]
Appearance Clear dark brown to black liquid/orange oil[CymitQuimica, A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und]
Purity ≥95%[CymitQuimica]

Solubility Profile: A Predictive Analysis

Direct, quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining the solubility of structurally analogous compounds—2-iodoaniline and 2-methoxyaniline (o-anisidine)—we can construct a highly predictive solubility profile. This approach is grounded in the well-established principles of "like dissolves like" and the influence of functional groups on solvent-solute interactions.

The parent compound, aniline, exhibits slight solubility in water and is miscible with most organic solvents. The introduction of a methoxy group in o-anisidine enhances its polarity slightly, rendering it moderately soluble in water and readily soluble in alcohols, ethers, and acetone.[1] Conversely, the introduction of a large, non-polar iodine atom, as seen in 2-iodoaniline, significantly decreases aqueous solubility while maintaining good solubility in organic solvents like alcohol, ether, and benzene.[2]

Based on this analysis, this compound is predicted to have poor solubility in aqueous solutions and good to excellent solubility in a range of common organic solvents.

Predicted Solubility of this compound:

SolventPredicted SolubilityRationale
Water Insoluble / Very LowThe large, non-polar iodinated benzene ring dominates the molecule's character, limiting favorable interactions with polar water molecules.
Methanol, Ethanol SolubleThe polar hydroxyl group of the alcohol can interact with the amine and methoxy groups, while the alkyl chain solvates the aromatic ring.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF) SolubleAnother highly polar aprotic solvent with excellent solvating properties for aromatic compounds.
Acetonitrile SolubleA polar aprotic solvent that is a good general-purpose solvent for many organic molecules.
Dichloromethane (DCM) SolubleA non-polar solvent that effectively solvates the aromatic and iodinated portions of the molecule.
Ethyl Acetate SolubleA moderately polar solvent that offers a good balance for dissolving substituted anilines.
Hexanes, Petroleum Ether Sparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant solubility in these non-polar aliphatic solvents.

Experimental Protocols: Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a critical first step in any experimental workflow. The following protocol is a self-validating system designed to ensure the integrity of this compound solutions.

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Dissolution_Workflow Start Start Equilibrate Equilibrate Vial to Room Temp Start->Equilibrate Weigh Weigh Compound in Fume Hood Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate Until Dissolved Add_Solvent->Dissolve Inspect Visually Inspect for Particulates Dissolve->Inspect Label Label Vial Completely Inspect->Label End End Label->End

Caption: Step-by-step workflow for preparing a stock solution.

Storage and Stability: A Proactive Approach

The long-term stability of this compound, both in its neat form and in solution, is critical for the validity of experimental results. Aromatic amines and iodinated compounds can be susceptible to degradation by light, air (oxidation), and elevated temperatures.

Neat Compound Storage

For the neat (undissolved) compound, the recommended storage condition is at 2-8°C in a tightly sealed container, protected from light . While some suppliers suggest room temperature storage, refrigeration minimizes the rate of potential degradation pathways. The use of an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term storage to prevent oxidation.

Stock Solution Storage

Stock solutions of this compound should be stored at -20°C in amber, airtight vials . Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and the introduction of contaminants.

Storage_Logic cluster_neat Neat Compound cluster_solution Stock Solution Compound This compound Storage_Neat Store at 2-8°C (Refrigerator) Compound->Storage_Neat is stored Storage_Solution Store at -20°C (Freezer) Compound->Storage_Solution in solution is stored Protect_Neat Protect from Light (Amber Vial/Dark) Storage_Neat->Protect_Neat Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Storage_Neat->Inert_Atmosphere for long-term Protect_Solution Protect from Light (Amber Vial) Storage_Solution->Protect_Solution Aliquot Aliquot for Single Use Storage_Solution->Aliquot to avoid freeze-thaw

Caption: Logical decision tree for optimal storage conditions.

Conclusion

A thorough understanding of the solubility and storage requirements of this compound is not merely procedural but fundamental to its successful application in research and development. By employing the predictive solubility analysis and adhering to the detailed handling and storage protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. The principles of proactive stability management and robust protocol design are the cornerstones of scientific excellence in the modern laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into o-Anisidine (CAS 90-04-0): Properties, Synthesis, and Market Insights. Available at: [Link]

  • Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available at: [Link]

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Spectroscopic Data of 2-Iodo-6-methoxyaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Iodo-6-methoxyaniline, a key building block in synthetic organic chemistry and drug discovery. Leveraging foundational principles of spectroscopy and comparative data from analogous structures, this document serves as an essential resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol , is a substituted aniline derivative of significant interest in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring an iodo, a methoxy, and an amino group on the benzene ring, offers multiple reactive sites for further chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work. This guide will focus on the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities. The interpretation of this spectrum can be approached by considering the well-documented spectral features of its structural components: 2-iodoaniline and 2-methoxyaniline (o-anisidine).

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining the IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Protocol for ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has undergone its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum. Perform a baseline correction if necessary.

FTIR_Workflow A Instrument Initialization B Background Spectrum Acquisition (Clean ATR Crystal) A->B C Sample Application (this compound) B->C D Spectrum Acquisition (Co-add scans) C->D E Fourier Transform & Data Processing D->E F Final IR Spectrum E->F

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

The following table summarizes the expected key absorption bands in the IR spectrum of this compound, with assignments based on established ranges for substituted anilines and aromatic ethers.[3][4]

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity Rationale and Comparative Insights
3500-3300N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)MediumPrimary aromatic amines typically show two distinct bands in this region.[4] For comparison, the IR spectrum of 2-iodoaniline exhibits N-H stretching bands.[5]
3100-3000C-H StretchingAromatic RingMedium to WeakThese bands are characteristic of C-H bonds on the benzene ring.
2980-2850C-H StretchingMethoxy Group (-OCH₃)MediumAliphatic C-H stretching from the methyl group of the methoxy substituent is expected here. The spectrum of 2-methoxyaniline shows these bands.[6]
1630-1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to StrongThis bending vibration is a hallmark of primary amines.[3]
1600-1450C=C StretchingAromatic RingMedium to StrongMultiple bands are expected in this region due to the vibrations of the benzene ring.
1275-1200C-N StretchingAryl AmineStrongThe stretching vibration of the bond between the aromatic carbon and the nitrogen atom.
1250-1200C-O-C Asymmetric StretchingAryl EtherStrongA strong absorption band is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage.
1050-1000C-O-C Symmetric StretchingAryl EtherMediumThe symmetric stretch of the ether group.
~1000-800C-H Out-of-Plane BendingAromatic RingStrongThe substitution pattern on the benzene ring will influence the exact position and number of these bands.
~700-500C-I StretchingIodo-AromaticMedium to WeakThe C-I stretching vibration is expected in the far-IR region.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, Electron Ionization (EI) mass spectrometry would provide valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines the general steps for acquiring an EI mass spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the iodo, methoxy, and amino groups.

Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion/Fragment Neutral Loss Significance and Rationale
249[C₇H₈INO]⁺•-Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound.
234[C₆H₅INO]⁺••CH₃Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisole derivatives.
206[C₆H₅IN]⁺••CH₃, COSubsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺• ion.
122[C₇H₈NO]⁺••ILoss of an iodine radical, which is a good leaving group.
107[C₆H₅O]⁺••I, •CH₃, HCNA complex fragmentation involving the loss of multiple groups.
94[C₆H₆N]⁺••I, •OCH₃Loss of the methoxy radical and the iodine atom.

The fragmentation of aromatic amines can also proceed through the loss of HCN from the aniline-derived portion of the molecule. The presence of iodine, a heavy halogen, will also influence the fragmentation, with the C-I bond being a likely site of cleavage.

Fragmentation_Pathway M [C₇H₈INO]⁺• m/z = 249 (Molecular Ion) F1 [C₆H₅INO]⁺• m/z = 234 M->F1 - •CH₃ F2 [C₇H₈NO]⁺• m/z = 122 M->F2 - •I F3 [C₆H₅IN]⁺• m/z = 206 F1->F3 - CO

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for ensuring the quality of this important synthetic intermediate. This guide provides a detailed predictive analysis of its Infrared and Mass Spectrometry data based on established spectroscopic principles and data from analogous compounds. The expected IR spectrum will feature characteristic bands for the primary amine, aromatic ring, and aryl ether functionalities. The mass spectrum is anticipated to show a clear molecular ion peak and predictable fragmentation patterns involving the loss of methyl, iodine, and carbon monoxide moieties. Researchers can use this guide as a foundational reference for interpreting their experimental data and validating the structure of this compound in their scientific endeavors.

References

  • PubChem. 2-Iodoaniline. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Illinois State University. The Infrared Spectra of Aromatic Amines (Anilines). [Link]

  • NIST WebBook. Benzenamine, 2-iodo-. [Link]

  • NIST WebBook. Benzenamine, 2-methoxy-. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. [Link]

  • WebSpectra. IR Comparison. [Link]

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Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Iodo-6-methoxyaniline

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring an aniline moiety flanked by a methoxy group and an iodine atom at the ortho positions, provides a unique and powerful platform for complex molecular construction. The interplay between these three functional groups dictates its reactivity, making it an ideal substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups activates the aromatic ring, while their steric bulk influences the regioselectivity of reactions. The carbon-iodine bond is the primary reactive site for cross-coupling, being susceptible to oxidative addition by low-valent transition metals like palladium(0). This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties and hazards is critical for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 354574-31-5[1][2]
Molecular Formula C₇H₈INO[1][2][3]
Molecular Weight 249.05 g/mol [2]
Appearance Brown to black liquid[1][2]
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[2]

Safety and Handling: this compound is associated with specific hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of this compound

A practical and efficient method for the synthesis of 2-iodoanilines involves the transition-metal-free decarboxylative iodination of the corresponding anthranilic acids.[4] This approach avoids harsh conditions and offers good yields for substrates like 2-amino-6-methoxybenzoic acid.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.[4]

  • To a suitable pressure vessel, add:

    • 2-Amino-6-methoxybenzoic acid (1.0 mmol)

    • Iodine (I₂) (0.5 mmol)

    • Potassium Iodide (KI) (0.6 mmol)

    • Acetonitrile (CH₃CN) (10 mL)

  • Purge the vessel: Pressurize with oxygen (O₂) to 10 bar, then vent. Repeat this cycle three times.

  • Pressurize: Pressurize the vessel with O₂ to 10 bar.

  • Reaction: Stir the mixture at 160 °C for 2 hours.

  • Work-up: Cool the reactor to room temperature in a water bath. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/petroleum ether, 1:10 v/v) to yield this compound as an orange oil.[4]

Causality Insight: The use of O₂ as an oxidant is crucial for the in-situ formation of the iodinating species from I₂ and KI. The high temperature facilitates the decarboxylation of the anthranilic acid, which is the rate-determining step, followed by electrophilic iodination at the now-vacant ortho position.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is the linchpin of its reactivity, serving as an excellent handle for palladium-catalyzed C-N, C-C, and C-O bond formations. These reactions are foundational in modern organic synthesis.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[5][6] For this compound, this reaction allows for the introduction of a second nitrogen substituent, leading to valuable ortho-phenylenediamine derivatives, which are precursors to many heterocyclic compounds.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[9]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine (R₂NH) Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR₂(L₂) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Product (Ar-NR₂) Reductive_Elimination->Ar-NR2 ArI This compound (Ar-I) ArI->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagents: Add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv).

  • Solvent: Add anhydrous toluene or dioxane (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the tube with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture at 80-110 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

ParameterTypical ConditionsRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Precursors to the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent catalyst deactivation.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is an exceptionally reliable method for forming a bond between an aryl halide and a terminal alkyne.[10][11] This reaction transforms this compound into 2-alkynyl-6-methoxyaniline derivatives, which are versatile intermediates for synthesizing nitrogen heterocycles like carbazoles and indoles.[12][13]

Mechanism Insight: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination). The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[10] Copper-free versions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[14]

Sonogashira_Coupling Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPdIIL2 Ar-Pd(II)-I(L₂) Pd(0)L2->ArPdIIL2 Oxidative Addition (Ar-I) Transmetalation Transmetalation ArPdIIL2->Transmetalation ArPdAlkynylL2 Ar-Pd(II)-(C≡CR)(L₂) ArPdAlkynylL2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR ArPdAlkynylL2->Product CuI CuI CuCCR Cu-C≡CR CuI->CuCCR CuCCR->Transmetalation Alkyne H-C≡CR Alkyne->CuCCR Base Base Base->CuCCR Transmetalation->ArPdAlkynylL2 Transmetalation->CuI Regenerates Cu(I)

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Sonogashira Coupling
  • Setup: To a Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Reagents: Add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Solvent & Base: Add an anhydrous solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete by TLC/LC-MS analysis.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

ParameterTypical ConditionsRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Provides the active Pd(0) species for the main catalytic cycle.
Cu Co-catalyst CuI, CuBrActivates the terminal alkyne by forming a copper acetylide.[10]
Base Et₃N, i-Pr₂NHActs as a proton scavenger and often as a solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are preferred to prevent side reactions.
Temperature Room Temp. to 60 °CThe reaction is often facile and can be run under mild conditions.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming reactions, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[15] For this compound, this reaction enables the synthesis of substituted 2-amino-6-methoxybiphenyls, key structures in pharmaceuticals and advanced materials.

Mechanism Insight: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with an organoboron species (activated by a base), and concludes with reductive elimination to form the biaryl product. The base is critical as it facilitates the formation of a more nucleophilic "ate" complex from the boronic acid, which accelerates the transmetalation step.

Suzuki_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Iodoaniline This compound Process Suzuki-Miyaura Coupling Iodoaniline->Process BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Process Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Aqueous Base (e.g., K₂CO₃, Na₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O) Solvent->Process Product Biaryl Product (2-Amino-6-methoxy-biphenyl derivative) Process->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Setup: In a flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water).

  • Base: Add an aqueous solution of a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).

  • Degas: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the degassed mixture.

  • Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent and purify the crude product by flash chromatography or recrystallization.

Application in Heterocycle Synthesis: The Path to Carbazoles

Carbazoles are a privileged class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.[16][17] this compound is an excellent precursor for the regioselective synthesis of substituted carbazoles. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.[12][13]

Carbazole_Synthesis A This compound B Alkynyl Aniline Intermediate A->B Sonogashira Coupling (with terminal alkyne) C Substituted Carbazole B->C Intramolecular Cyclization (e.g., base-mediated)

Caption: Synthetic pathway from this compound to carbazoles.

This strategy offers precise control over the substitution pattern on the final carbazole ring system, a critical factor in tuning the biological activity or material properties of the target molecule.[12] The methoxy group can be retained or can serve as a handle for further functionalization, such as demethylation to a hydroxyl group.

Conclusion

This compound demonstrates a rich and versatile chemical reactivity profile, dominated by its exceptional utility in palladium-catalyzed cross-coupling reactions. The strategic placement of the amino, methoxy, and iodo groups provides a powerful synthetic platform for the controlled and efficient construction of complex molecular architectures. Its role as a precursor to biaryls, substituted anilines, and crucially, heterocyclic systems like carbazoles, cements its status as an indispensable tool for professionals in drug development and materials science. A thorough understanding of its reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

  • Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic Letters, 19(17), 4484–4487.
  • NSF Public Access Repository. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia.
  • Organic Chemistry Portal. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions.
  • Sigma-Aldrich. This compound.
  • CymitQuimica. This compound.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Tanimori, S., Kirihata, M., & Nakayama, M. (2004). Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules. The Journal of Organic Chemistry, 69(6), 2106–2110.
  • Chemistry LibreTexts. (2023).
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  • AbacipharmTech. This compound.
  • YouTube. (2021).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • Felpin, F. X., & Landais, Y. (2005). Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(23), 9471–9475.

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-Iodo-6-methoxyaniline via Transition-Metal-Free Decarboxylative Iodination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Iodo-6-methoxyaniline

Aniline scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the in vivo metabolic oxidation of the aniline ring can lead to the formation of toxic metabolites, posing a significant challenge in drug development.[1] The strategic placement of substituents can modulate these metabolic pathways, enhancing the safety and efficacy profiles of drug candidates. This compound is a key building block in this context. The ortho-iodo and methoxy groups provide steric and electronic handles for further functionalization, making it a valuable precursor for complex molecular architectures in oncology, neurobiology, and infectious disease research.

Traditionally, the synthesis of aryl iodides has relied on methods that often require harsh conditions or expensive, stoichiometric heavy metals. Decarboxylative iodination has emerged as a powerful and more sustainable alternative, utilizing readily available and inexpensive carboxylic acids as starting materials.[2][3][4] This application note provides a detailed protocol for the synthesis of this compound from 2-amino-6-methoxybenzoic acid, employing a practical, transition-metal-free approach.[5]

Mechanistic Insights: The Concerted Pathway of Decarboxylative Iodination

The transformation of aromatic carboxylic acids to aryl iodides via decarboxylation with iodine (I₂) circumvents many limitations of classical Hunsdiecker-type reactions, which are often inefficient for aromatic substrates.[3] Mechanistic studies suggest that this reaction does not proceed through a radical mechanism.[2][4] Instead, it is proposed to follow a concerted decarboxylation–iodination pathway.

The reaction is initiated by the formation of a benzoyl hypoiodite intermediate from the starting benzoic acid, a base, and molecular iodine. This intermediate then undergoes a concerted loss of carbon dioxide and carbon-iodine bond formation to yield the final aryl iodide product.[2][3] This pathway is supported by DFT studies and kinetic analysis, which indicate a significant buildup of positive charge in the transition state, consistent with an electrophilic aromatic substitution-type mechanism.[2]

G cluster_0 Step 1: Formation of Benzoyl Hypoiodite cluster_1 Step 2: Concerted Decarboxylation-Iodination start 2-Amino-6-methoxy- benzoic Acid intermediate Benzoyl Hypoiodite Intermediate (I(A)) start->intermediate + I₂ / Base I2 I₂ ts Transition State (IV) intermediate->ts Concerted Pathway product This compound ts->product CO2 CO₂ ts->CO2 Elimination

Figure 1: Proposed mechanism for transition-metal-free decarboxylative iodination.

Detailed Experimental Protocol

This protocol is adapted from a demonstrated practical route for the synthesis of 2-iodoanilines from anthranilic acids.[5][6] It utilizes inexpensive potassium iodide (KI) and iodine (I₂) as the halogen source under an oxygen atmosphere, avoiding the need for transition metals or strong bases.

Materials and Equipment
  • Reagents:

    • 2-Amino-6-methoxybenzoic acid (Substrate)

    • Potassium Iodide (KI)

    • Iodine (I₂)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Petroleum ether

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer with heating plate

    • Oxygen balloon

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Flash chromatography system

Experimental Workflow Diagram

G A 1. Reagent Charging - Add substrate, KI, I₂, and DMSO to flask. B 2. Reaction Setup - Attach condenser and O₂ balloon. - Stir at 120 °C. A->B C 3. Reaction Monitoring - Monitor by TLC until substrate is consumed. B->C D 4. Quenching & Extraction - Cool to RT. - Add water and Na₂S₂O₃. - Extract with Ethyl Acetate. C->D E 5. Washing & Drying - Wash organic layer with brine. - Dry over Na₂SO₄. D->E F 6. Purification - Concentrate under vacuum. - Purify by flash chromatography. E->F G 7. Final Product - this compound (Orange Oil) F->G

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add 2-amino-6-methoxybenzoic acid (1.0 mmol, 1 equiv.), potassium iodide (KI, 2.0 mmol, 2 equiv.), and iodine (I₂, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add 5 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Initiation: Equip the flask with a reflux condenser, place it in an oil bath on a magnetic stirrer, and attach a balloon filled with oxygen (O₂).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of water and quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color disappears.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1/10 v/v) to afford the pure product.[6]

Data Presentation and Expected Results

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Stoichiometry Substrate:KI:I₂ = 1:2:1.5KI serves as a soluble iodide source, while I₂ is the primary iodinating agent.
Solvent DMSOA polar aprotic solvent suitable for the reaction temperature and solubility of reagents.
Temperature 120 °CSufficient thermal energy to promote decarboxylation.
Atmosphere Oxygen (O₂)Oxygen is reported to be necessary for the transformation.[5]
Expected Yield ~62%Reported yield for this specific transformation.[6]
Product Characterization
PropertyValueSource
Product Name This compound[7]
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[7]
CAS Number 354574-31-5[7][8]
Molecular Formula C₇H₈INO[7][8]
Molecular Weight 249.05 g/mol [7][8]
Appearance Orange to dark brown oil/liquid[6][7]
Purity ≥95-98% after chromatography[7]

Safety and Handling Precautions

Handling the reagents involved in this synthesis requires strict adherence to safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][10] All operations should be performed inside a certified chemical fume hood.[10][11]

  • Reagent Handling:

    • Iodine (I₂): Harmful if swallowed, inhaled, or in contact with skin.[12] Avoid creating dust. Keep away from heat and sources of ignition.[13]

    • This compound: This compound is a substituted aniline. Anilines are a class of compounds with potential toxicity.[14] Handle with care, avoiding skin contact and inhalation. It is harmful if swallowed and causes serious eye irritation.[15]

    • DMSO: Can be absorbed through the skin. Wear appropriate gloves.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9][11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature.2. Deactivated reagents.3. Absence of oxygen.1. Ensure the oil bath reaches and maintains 120 °C.2. Use fresh, high-purity reagents.3. Ensure the oxygen balloon is properly attached and the system is not leaking.
Incomplete Reaction 1. Insufficient reaction time.2. Poor stirring.1. Continue heating and monitor by TLC until the starting material is consumed.2. Use a larger stir bar or increase the stirring speed to ensure a homogenous mixture.
Formation of Byproducts 1. Overheating or prolonged reaction time.2. Presence of water in reagents.1. Adhere strictly to the recommended reaction temperature and time.2. Use anhydrous grade solvent and ensure reagents are dry.
Difficult Purification 1. Co-elution of product with impurities.2. Product streaking on the silica column.1. Adjust the eluent system for column chromatography (e.g., try a different solvent polarity).2. Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column.

References

  • Goossen, L. J., & Rodriguez, N. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. [Link]

  • Boehm, P., et al. (2021). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition. [Link]

  • PubMed Central. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. [Link]

  • Synfacts. (2021). Decarboxylative Iodination of Carboxylic Acids. Thieme. [Link]

  • Wang, C., et al. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry. [Link]

  • Karmakar, P., et al. (2020). A plausible mechanism for the decarboxylative iodination of coumarin-3-carboxylic acids. ResearchGate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Iodine Monochloride, Reagent ACS. [Link]

  • PubMed. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. [Link]

  • Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization. [Link]

  • ResearchGate. (2023). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by Eosin Y. [Link]

  • PubChem. 2-Iodo-5-methoxyaniline. [Link]

  • Royal Society of Chemistry. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]

  • PubChem. 2-Methoxyaniline. [Link]

  • Google Patents. (2016).

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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Iodo-6-methoxyaniline for the Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the application of 2-iodo-6-methoxyaniline as a substrate. The resulting 2-amino-3-methoxybiphenyl structures are privileged scaffolds in medicinal chemistry, appearing in pharmacologically active compounds such as inhibitors for various enzymes and receptor antagonists.[3][4] However, the unique substitution pattern of this compound—featuring both a sterically demanding ortho-methoxy group and a potentially coordinating ortho-amino group—presents significant synthetic challenges that can hinder catalytic activity.[5][6] This document explains the causality behind experimental choices, offering field-proven insights and robust protocols to overcome these obstacles, thereby empowering researchers in drug discovery and process development to confidently utilize this valuable building block.

The Mechanistic Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A Pd(0) species is the active catalyst that enters the cycle.

  • Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.[8][10]

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[7][11]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-I L₂) pd0->oa_complex Oxidative Addition (+ R¹-X) tm_complex Transmetalation Complex (Ar-Pd(II)-Ar' L₂) oa_complex->tm_complex Transmetalation (+ R²-B(OR)₂ + Base) tm_complex->pd0 product R¹-R² (Product) tm_complex->product Reductive Elimination out r1x This compound (R¹-X) r1x->oa_complex r2b Organoboron Reagent (R²-B(OR)₂) r2b->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Overcoming the Hurdles: Specific Challenges with this compound

The successful coupling of this compound is not trivial and is often plagued by low yields if a generic protocol is applied. The primary difficulties arise from the substrate's inherent structural features:

  • Steric Hindrance: The methoxy group at the C6 position, adjacent to the iodine, creates significant steric bulk around the reaction center.[5] This bulk can impede the approach of the bulky Pd(0) catalyst for the initial oxidative addition step, thereby slowing the reaction rate considerably.[12] Highly hindered substrates often require specialized, bulky ligands to promote the reaction.[13][14]

  • Electronic Effects & Catalyst Inhibition: The aniline's amino group (NH₂) is a Lewis base and can coordinate to the electron-deficient palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it. Furthermore, the two electron-donating groups (ortho-NH₂ and ortho-OCH₃) increase the electron density at the carbon bearing the iodine, which can make the oxidative addition step less favorable compared to electron-deficient aryl halides.[6]

These challenges necessitate a carefully designed reaction system that favors the productive catalytic cycle over these deactivating pathways.

A Rationale-Driven Approach to Protocol Optimization

To address the challenges posed by this compound, every component of the reaction must be selected with purpose. Simply listing steps is insufficient; understanding the why behind each choice is critical for success and troubleshooting.

The Catalyst System: Ligand Selection is Key

For sterically demanding substrates, the choice of phosphine ligand is arguably the most critical parameter. While traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may give low conversion, modern catalyst systems employing bulky, electron-rich monophosphine ligands are highly effective.[4]

  • Recommended Ligands: Biarylphosphine ligands, often referred to as "Buchwald ligands," are ideal. Ligands such as RuPhos , SPhos , and XPhos create a bulky coordination sphere around the palladium atom. This steric bulk promotes the reductive elimination step and can accelerate the overall catalytic turnover, which is crucial for hindered substrates.[15] N-heterocyclic carbenes (NHCs) are also a powerful alternative for coupling challenging substrates.[11]

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst, such as SPhos Pd G3 or CataXCium A Pd G3 , is highly recommended. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results than mixing a palladium source (e.g., Pd(OAc)₂) with a ligand separately.[4]

Base and Solvent Selection

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to form the active boronate species without causing significant side reactions. For base-sensitive functional groups, a milder base like potassium carbonate (K₂CO₃) can be attempted, though it may require higher temperatures or longer reaction times.[7]

  • Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-dioxane , THF , or toluene ) dissolves the organic substrates and the catalyst, while a small amount of water helps to dissolve the inorganic base.[1][16] This biphasic or emulsion-like system requires vigorous stirring to ensure efficient mixing and reaction.[1]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol A: General Protocol for Coupling with Arylboronic Acids

This protocol is a robust starting point for coupling this compound with a range of aryl- and heteroarylboronic acids.

Materials & Reagents:

Reagent/MaterialM.W.AmountMolesEquivalents
This compound249.04249 mg1.01.0
Arylboronic Acid--1.51.5
SPhos Pd G3 Precatalyst793.4331.7 mg0.040.04
SPhos Ligand410.5316.4 mg0.040.04
Potassium Phosphate (K₃PO₄)212.27637 mg3.03.0
1,4-Dioxane-5 mL--
Water (degassed)-1 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 20 mL reaction vial equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), SPhos Pd G3 precatalyst (31.7 mg, 0.04 mmol), SPhos ligand (16.4 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-methoxybiphenyl derivative.

Experimental Workflow & Troubleshooting

A systematic workflow is essential for reproducible results.

Experimental_Workflow start Start reagents Weigh Reagents: - this compound - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand start->reagents setup Combine Reagents in Reaction Vessel reagents->setup inert Seal and Purge with Inert Gas (Ar/N₂) setup->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat to Reaction Temp (e.g., 100 °C) with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat No workup Reaction Complete? Cool, Dilute, Extract monitor->workup Yes purify Dry and Concentrate Organic Layer workup->purify characterize Purify by Column Chromatography purify->characterize end Characterize Product (NMR, MS) characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Insufficient temperature.1. Use a fresh, reliable precatalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Use fresh boronic acid or convert to a more stable boronate ester (e.g., pinacol ester). 4. Increase temperature to 110-120 °C.
Dehalogenation of Starting Material 1. Presence of protic impurities. 2. Side reaction pathway.1. Use anhydrous solvents. 2. This can be a competing pathway; a more active catalyst system may favor the desired coupling over dehalogenation.[1]
Protodeborylation of Boronic Acid Boronic acid is unstable under the reaction conditions.1. Use the boronic acid as the limiting reagent if it is precious. 2. Switch to a more stable boronate ester (MIDA or pinacol esters). 3. Use a fluoride-based base (e.g., CsF) in anhydrous conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on a rational approach that directly addresses the substrate's inherent steric and electronic properties. By moving beyond standard protocols and employing modern, highly active catalyst systems featuring bulky biarylphosphine ligands, researchers can reliably access valuable 2-amino-3-methoxybiphenyl derivatives. The protocols and insights provided herein serve as a validated starting point for the synthesis of these important motifs, facilitating advancements in medicinal chemistry and materials science.

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  • Jin, X., et al. (2019). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. National Institutes of Health. [Link]

  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • AMiner. Synthesis of Biaryls Via Ligand‐Free Suzuki–Miyaura Cross‐Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments. [Link]

Sources

Application of 2-Iodo-6-methoxyaniline in Larock Indole Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 2-iodo-6-methoxyaniline in the Larock indole synthesis. This powerful palladium-catalyzed reaction offers a versatile and efficient route to construct the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of a methoxy group at the 7-position of the resulting indole, directed by the starting material, provides a valuable handle for tuning the electronic and steric properties of the final molecule, making it a key building block in the synthesis of biologically active compounds.

The Significance of the Larock Indole Synthesis

First reported by Richard C. Larock in 1991, the Larock indole synthesis has become a cornerstone in heterocyclic chemistry.[1] This palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[1] Its broad substrate scope, generally high yields, and relatively mild reaction conditions have made it a favored method over classical indole syntheses, such as the Fischer indole synthesis, for the construction of complex indole-containing molecules.[2] The reaction is particularly valuable in the synthesis of natural products and pharmaceutically active compounds.[2]

The Role and Advantages of this compound

The use of substituted ortho-iodoanilines, such as this compound, allows for the direct introduction of functional groups onto the indole nucleus. The methoxy group at the 6-position of the aniline precursor ultimately resides at the 7-position of the indole ring. This is significant for several reasons:

  • Modulation of Biological Activity: The 7-methoxyindole scaffold is a common motif in a variety of biologically active molecules, including those with anticancer, anti-inflammatory, and neurological activities. The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • Synthetic Handle: The methoxy group can be further functionalized, for example, through demethylation to the corresponding 7-hydroxyindole, providing a site for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

  • Directing Group: The electronic nature of the methoxy group can influence the regioselectivity of the Larock reaction, particularly when unsymmetrical alkynes are employed.

Mechanistic Insights

The Larock indole synthesis proceeds through a catalytic cycle involving a palladium catalyst. A generally accepted mechanism is as follows:

  • Reduction of Pd(II) to Pd(0): The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂).

  • Oxidative Addition: The this compound undergoes oxidative addition to the Pd(0) catalyst, forming an arylpalladium(II) intermediate.

  • Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.[3] This step is crucial for determining the final regiochemistry of the indole product.

  • Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium intermediate, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The final step is a reductive elimination from the palladacycle to afford the indole product and regenerate the active Pd(0) catalyst.

Larock_Mechanism Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reduction Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition Alkyne-Pd Complex Alkyne-Pd Complex Aryl-Pd(II)-I->Alkyne-Pd Complex Alkyne Coordination This compound This compound This compound->Aryl-Pd(II)-I Vinyl-Pd Complex Vinyl-Pd Complex Alkyne-Pd Complex->Vinyl-Pd Complex Migratory Insertion Alkyne Alkyne Alkyne->Alkyne-Pd Complex Palladacycle Palladacycle Vinyl-Pd Complex->Palladacycle Intramolecular Cyclization Palladacycle->Pd(0) Catalyst Regeneration 7-Methoxyindole 7-Methoxyindole Palladacycle->7-Methoxyindole Reductive Elimination

Figure 1: Catalytic cycle of the Larock indole synthesis.

Experimental Protocols

The following protocols provide a general framework for the Larock indole synthesis using this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 2,3-Disubstituted-7-methoxyindoles

This protocol is adapted from the general conditions reported for the Larock indole synthesis.[1]

Materials:

  • This compound

  • Disubstituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and lithium chloride (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and the disubstituted alkyne (1.2-2.0 mmol, 1.2-2.0 equiv) via syringe.

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) to the reaction mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-7-methoxyindole.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine this compound, K₂CO₃, and LiCl in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen. Reactants->Inert_Atmosphere Solvent_Alkyne Add anhydrous DMF and the alkyne. Inert_Atmosphere->Solvent_Alkyne Catalyst Add Pd(OAc)₂. Solvent_Alkyne->Catalyst Heating Heat at 100 °C with vigorous stirring. Catalyst->Heating Monitoring Monitor by TLC/GC-MS. Heating->Monitoring Cooling_Dilution Cool to room temperature and dilute with ethyl acetate. Monitoring->Cooling_Dilution Filtration Filter through Celite. Cooling_Dilution->Filtration Washing_Drying Wash with water and brine, then dry over Na₂SO₄. Filtration->Washing_Drying Purification Concentrate and purify by column chromatography. Washing_Drying->Purification Final_Product 7-Methoxyindole Purification->Final_Product

Figure 2: General experimental workflow for the Larock indole synthesis.

Data and Applications

The Larock indole synthesis using this compound provides access to a range of 7-methoxyindoles with varying substitution patterns at the 2- and 3-positions.

EntryAlkyneProductYield (%)Reference
1Diphenylacetylene7-Methoxy-2,3-diphenylindole85-95[1]
21-Phenyl-1-propyne7-Methoxy-3-methyl-2-phenylindole70-80[3]
34-Octyne7-Methoxy-2,3-dipropylindole75-85[1]
41-(Trimethylsilyl)propyne7-Methoxy-3-methyl-2-(trimethylsilyl)indole80-90[3]

Note: Yields are approximate and can vary based on the specific reaction conditions and the scale of the reaction.

Regioselectivity with Unsymmetrical Alkynes

A key consideration in the Larock indole synthesis is the regioselectivity when using unsymmetrical alkynes. Generally, the larger substituent of the alkyne tends to be directed to the 2-position of the indole.[3] However, electronic factors can also play a significant role. The electron-donating methoxy group at the 7-position can influence the electron density of the arylpalladium intermediate, which in turn can affect the regioselectivity of alkyne insertion. For alkynes with substituents of similar steric bulk but different electronic properties, the regiochemical outcome should be determined experimentally.

Applications in Drug Discovery and Development

7-Methoxyindoles are valuable scaffolds in medicinal chemistry. For instance, derivatives of 7-methoxyindole have been investigated for their potential as:

  • Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. The 7-methoxy substitution can enhance the cytotoxic activity of these compounds.

  • Anti-inflammatory Agents: Certain 7-methoxyindole derivatives have shown potent anti-inflammatory properties.

  • 5-HT Receptor Modulators: The indole scaffold is structurally related to serotonin (5-HT). 7-methoxyindoles can act as ligands for various serotonin receptor subtypes, making them potential candidates for the treatment of neurological and psychiatric disorders.[1]

The Larock indole synthesis provides a direct and efficient route to these valuable compounds, facilitating the exploration of their therapeutic potential.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of high-purity starting materials, particularly the this compound and the alkyne, is crucial for obtaining high yields and clean reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining a strict inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.

  • Solvent Quality: Anhydrous DMF is recommended to avoid side reactions.

  • Reaction Monitoring: Careful monitoring of the reaction progress is important to determine the optimal reaction time and prevent the formation of byproducts.

  • Ligand Effects: In some cases, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can improve the reaction outcome, although the original Larock protocol is often successful without a ligand.[1]

Conclusion

The Larock indole synthesis utilizing this compound is a robust and highly effective method for the synthesis of 2,3-disubstituted-7-methoxyindoles. This application note provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and potential applications in drug discovery. The ability to directly install a methoxy group at the 7-position of the indole ring makes this methodology particularly valuable for the synthesis of complex and biologically active molecules. By understanding the principles and practical aspects of this reaction, researchers can effectively leverage it to accelerate their research and development efforts in the fields of medicinal chemistry and organic synthesis.

References

  • Larock, R. C.; Yum, E. K. Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. J. Am. Chem. Soc.1991, 113 (17), 6689–6690.
  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, (7), 1045–1075.
  • Humphrey, G. R.; Kuethe, J. T. Practical methodologies for the synthesis of indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Larock, R. C.; Yum, E. K.; Refvik, M. D. Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes. J. Org. Chem.1998, 63 (22), 7652–7662.

Sources

The Strategic Application of 2-Iodo-6-methoxyaniline in the Total Synthesis of Natural Products: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the strategic utilization of 2-iodo-6-methoxyaniline as a pivotal building block in the total synthesis of complex natural products. Moving beyond a mere recitation of procedural steps, this guide elucidates the underlying chemical principles and furnishes detailed, field-proven protocols for key transformations. The content herein is curated to empower researchers in navigating the intricacies of modern synthetic organic chemistry, with a particular focus on the construction of carbazole alkaloids and related heterocyclic scaffolds. Through an in-depth analysis of reaction mechanisms, optimization strategies, and practical considerations, this guide serves as an essential resource for professionals engaged in the pursuit of novel therapeutic agents and the advancement of synthetic methodologies.

Introduction: The Versatility of this compound as a Synthetic Precursor

This compound is a highly functionalized aromatic building block that has gained significant traction in the realm of natural product synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a strategically positioned methoxy moiety, and a versatile iodine atom, renders it an ideal precursor for a variety of powerful cross-coupling and cyclization reactions. The interplay of these functional groups allows for the regio- and chemoselective construction of complex molecular architectures, most notably the carbazole framework, which is a common motif in a plethora of biologically active natural products.[1][2][3][4]

The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution, while the steric hindrance provided by the ortho-methoxy group can influence the regioselectivity of certain reactions. The iodine atom serves as a versatile handle for the introduction of various substituents via well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling.[5][6][7] This guide will primarily focus on the application of this compound in the synthesis of carbazole alkaloids, a class of compounds renowned for their diverse pharmacological activities.[8][9]

Core Synthetic Strategy: A Two-Stage Approach to Carbazole Alkaloids

A prevalent and highly effective strategy for the synthesis of carbazole alkaloids from this compound involves a two-stage reaction sequence:

  • Palladium-Catalyzed C-N Bond Formation: The initial step typically involves a Buchwald-Hartwig amination reaction to couple this compound with a suitable aryl or heteroaryl partner. This reaction constructs the diarylamine precursor essential for the subsequent cyclization.[7][10]

  • Intramolecular C-H Arylation (Palladium-Catalyzed Oxidative Cyclization): The diarylamine intermediate then undergoes an intramolecular palladium-catalyzed C-H activation/arylation to forge the central pyrrole ring of the carbazole nucleus.[9][11]

This convergent approach allows for the modular construction of diverse carbazole structures by varying the coupling partners in the initial Buchwald-Hartwig reaction.

Mechanistic Insights: Understanding the "Why" Behind the Chemistry

A thorough comprehension of the reaction mechanisms is paramount for successful experimental design and troubleshooting.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[5][6] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[7][12] The choice of ligand is critical for the efficiency of this process, with bulky, electron-rich phosphine ligands such as XPhos and SPhos often being employed to facilitate the reductive elimination step.[11]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(II)_Complex L2Pd(Ar)(I) Oxidative_Addition->Pd(II)_Complex Ar-I This compound Amine_Coordination Amine Coordination Pd(II)_Amine_Complex [L2Pd(Ar)(NHR2)]+ I- Amine_Coordination->Pd(II)_Amine_Complex R2NH Amine Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L2Pd(Ar)(NR2) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Diarylamine Product Reductive_Elimination->Ar-NR2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Intramolecular C-H Arylation

The subsequent intramolecular C-H arylation proceeds via a palladium(II)-catalyzed process. The diarylamine coordinates to the Pd(II) catalyst, followed by an intramolecular C-H activation step, which is often the rate-determining step. This is followed by reductive elimination to form the carbazole ring and a Pd(0) species. An oxidant, such as Cu(OAc)₂ or even molecular oxygen (air), is required to regenerate the active Pd(II) catalyst.[9][11]

Oxidative_Cyclization Diarylamine Diarylamine Coordination Coordination Pd(II) Pd(II)X2 Pd_Complex Diarylamine-Pd(II) Complex Coordination->Pd_Complex CH_Activation Intramolecular C-H Activation Pd_Complex->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Carbazole Carbazole Product Reductive_Elimination->Carbazole Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidation Oxidation (e.g., Cu(OAc)2, O2) Pd(0)->Oxidation Oxidation->Pd(II)

Figure 2: Simplified mechanism of palladium-catalyzed oxidative cyclization.

Detailed Application Protocols

The following protocols are based on established literature procedures and serve as a robust starting point for the synthesis of carbazole alkaloids. It is imperative that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Diarylamine Precursor

This protocol is adapted from the synthesis of Clausenal, a 1,8-dioxygenated carbazole alkaloid, and is highly relevant for the coupling of this compound derivatives.[11]

Materials:

  • Substituted 2-iodoaniline (e.g., methyl 4-amino-3-iodobenzoate) (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (6 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the substituted 2-iodoaniline, aniline derivative, cesium carbonate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 17-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

Quantitative Data (Example from Clausenal Synthesis): [11]

Reactant 1Reactant 2Catalyst LoadingLigandBaseSolventTime (h)Yield (%)
Methyl 4-amino-3-iodobenzoate2-methoxyphenol6 mol% Pd(OAc)₂SPhosCs₂CO₃Toluene1798
Protocol 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization to Form the Carbazole Core

This protocol describes the cyclization of the diarylamine precursor to the carbazole nucleus.[11]

Materials:

  • Diarylamine precursor (from Protocol 1) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Pivalic acid (PivOH)

  • Anhydrous solvent (e.g., toluene or p-xylene)

Procedure:

  • To an oven-dried Schlenk flask, add the diarylamine precursor, palladium(II) acetate, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add pivalic acid and the anhydrous solvent.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require an extended period (e.g., 63 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the carbazole product.

Quantitative Data (Example from Clausenal Synthesis): [11]

Starting MaterialCatalyst LoadingAdditiveSolventTemperature (°C)Time (h)Yield (%)
Diarylamine10 mol% Pd(OAc)₂10 mol% K₂CO₃PivOH1306379

Concluding Remarks and Future Outlook

The strategic application of this compound in conjunction with powerful palladium-catalyzed methodologies provides a robust and versatile platform for the total synthesis of a wide range of natural products, particularly carbazole alkaloids. The protocols detailed herein, grounded in established and validated literature, offer a reliable foundation for researchers to build upon. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and milder reaction conditions. Furthermore, the exploration of novel C-H functionalization strategies will undoubtedly expand the synthetic utility of this compound and its derivatives, paving the way for the discovery and development of next-generation therapeutic agents.

References

  • Knölker, H.-J., & Lösle, V. (2020). Synthesis of Clausenal, 1,5‐Dimethoxycarbazole‐3‐carbaldehyde and 2,5‐Dimethoxycarbazole‐3‐carbaldehyde. European Journal of Organic Chemistry, 2020(39), 6215-6222. [Link]

  • Knölker, H.-J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical reviews, 102(11), 4303-4427. [Link]

  • Kataeva, O., Krahl, M. P., & Knölker, H. J. (2005). First total synthesis of the biologically active 2, 7-dioxygenated tricyclic carbazole alkaloids 7-methoxy-O-methylmukonal, clausine H (clauszoline-C), clausine K (clauszoline-J) and clausine O. Organic & Biomolecular Chemistry, 3(17), 3099-3107. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids. Chemical reviews, 112(6), 3193-3328. [Link]

  • Bauer, I., & Knölker, H. J. (2012). Synthesis of pyrrole and carbazole alkaloids. Topics in current chemistry, 309, 203-253. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. [Link]

  • Gaikwad, M. V., Kamble, R. D., Hese, S. V., Kadam, S. N., Ambhore, A. N., Gaikwad, S. V., ... & Dawane, B. S. (2021). A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Chemical Methodologies, 5(4), 341-347. [Link]

  • Knölker, H. J. (2009). Synthesis of Biologically Active Carbazole Alkaloids Using Selective Transition-metal-catalyzed Coupling Reactions. Chemistry Letters, 38(1), 8-13. [Link]

  • Scott, T. L. (2006). Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. West Virginia University. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Gribble, G. W. (2016). Knölker Carbazole Synthesis. In Heterocyclic Scaffolds II (pp. 25-45). Springer, Cham. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Tsang, W. C., Zheng, N., & Buchwald, S. L. (2005). A palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Iodo-6-methoxyaniline in the Synthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-iodo-6-methoxyaniline in the synthesis of complex indole alkaloids. This document provides in-depth scientific insights, detailed experimental protocols, and mechanistic elucidations to empower the scientific community in leveraging this versatile building block for the construction of novel and biologically significant molecules.

Introduction: The Enduring Importance of Indole Alkaloids and the Utility of this compound

Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of medicine and pharmacology for centuries.[1] Many of these compounds, such as strychnine and yohimbine, exhibit profound physiological effects and have served as leads for the development of numerous therapeutic agents.[2] The indole nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[1][3] Consequently, the development of efficient and modular synthetic strategies to access novel indole-containing scaffolds is of paramount importance.

This compound has emerged as a highly valuable and strategic starting material in this endeavor. Its unique substitution pattern, featuring an ortho-iodo group, an amino moiety, and a methoxy substituent, offers a powerful handle for the construction of the indole core through modern cross-coupling methodologies. The presence of the methoxy group can also influence the electronic properties of the aromatic ring and provide a point for further functionalization in the later stages of a synthesis. This guide will focus on the principal application of this compound in the palladium-catalyzed synthesis of indoles, a reaction that has revolutionized the construction of this important heterocyclic system.

The Cornerstone Application: Palladium-Catalyzed Indole Synthesis (Larock Heteroannulation)

The most prominent application of this compound in indole alkaloid synthesis is its use as a key substrate in the Larock indole synthesis.[4] This powerful palladium-catalyzed heteroannulation reaction allows for the direct construction of the indole ring by reacting an ortho-iodoaniline with a disubstituted alkyne.[4][5] The reaction is highly versatile, tolerating a wide range of functional groups on both the aniline and alkyne partners, making it a favored method for the synthesis of complex and highly substituted indoles.[2][4]

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Larock indole synthesis is a testament to the power of palladium catalysis.[4] The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic transformations:

Larock_Indole_Synthesis Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound ArPdI Ar-Pd(II)-I(Ln) OxAdd->ArPdI Alkyne_Coord Alkyne Coordination ArPdI->Alkyne_Coord Alkyne Alkyne_Complex Alkyne-Pd(II) Complex Alkyne_Coord->Alkyne_Complex Mig_Ins Migratory Insertion Alkyne_Complex->Mig_Ins VinylPd Vinyl-Pd(II) Intermediate Mig_Ins->VinylPd Intra_Coord Intramolecular N-Coordination VinylPd->Intra_Coord CyclicPd Six-membered Palladacycle Intra_Coord->CyclicPd Red_Elim Reductive Elimination CyclicPd->Red_Elim Red_Elim->Pd0 Regeneration of Catalyst Indole Indole Product Red_Elim->Indole

Caption: The catalytic cycle of the Larock indole synthesis.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form an arylpalladium(II) intermediate.

  • Alkyne Coordination and Migratory Insertion: The alkyne coordinates to the palladium center, followed by a syn-insertion of the alkyne into the arylpalladium bond. This step is often regioselective, with the bulkier substituent of the alkyne typically orienting away from the aryl group.[2]

  • Intramolecular Cyclization: The nitrogen of the aniline attacks the newly formed vinylpalladium species, displacing the halide ligand and forming a six-membered palladacycle.

  • Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst.

Tabulated Reaction Parameters

The success of the Larock indole synthesis is highly dependent on the careful optimization of reaction conditions. Below is a summary of typical parameters that can be used as a starting point for the synthesis of indoles from this compound.

ParameterTypical Reagents/ConditionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/CPd(OAc)₂ is a common and effective precursor. The choice of catalyst can influence reaction rates and yields.[4]
Ligand PPh₃, P(o-tol)₃, ferrocene-based ligandsTriphenylphosphine (PPh₃) is a standard ligand. More sterically demanding or electron-rich phosphines can sometimes improve catalytic activity for challenging substrates.[4][6]
Base K₂CO₃, Na₂CO₃, NaOAcAn excess of a mild inorganic base is required to neutralize the HI generated during the reaction.[4]
Solvent DMF, NMP, TolueneN,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the various reaction components.[4]
Chloride Source LiCl, n-Bu₄NClThe addition of a chloride source is often crucial for the success of the reaction, as it facilitates the reductive elimination step.[4]
Temperature 80-130 °CThe reaction generally requires elevated temperatures to proceed at a reasonable rate.[4]
Alkyne Stoichiometry 1.1 - 2.0 equivalentsA slight excess of the alkyne is typically used to ensure complete consumption of the iodoaniline.[4]

Experimental Protocol: Synthesis of a 7-Methoxy-Substituted Indole via Larock Heteroannulation

This protocol provides a detailed, step-by-step methodology for the synthesis of a generic 2,3-disubstituted-7-methoxyindole from this compound and a disubstituted alkyne.

Materials and Reagents
  • This compound

  • Disubstituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reaction Reaction_Setup Combine this compound, alkyne, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl in a flame-dried flask. Start->Reaction_Setup Solvent_Addition Add anhydrous DMF via syringe. Reaction_Setup->Solvent_Addition Degas Degas the reaction mixture (e.g., with argon). Solvent_Addition->Degas Heating Heat the reaction to 100 °C with stirring. Degas->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Workup Reaction Workup Monitoring->Workup Cooling Cool the reaction to room temperature. Workup->Cooling Quenching Dilute with water and extract with ethyl acetate. Cooling->Quenching Washing Wash the organic layer with brine. Quenching->Washing Drying Dry the organic layer over anhydrous MgSO₄. Washing->Drying Purification Purification Drying->Purification Filtration Filter and concentrate the organic layer in vacuo. Purification->Filtration Chromatography Purify the crude product by silica gel column chromatography. Filtration->Chromatography Characterization Characterize the pure indole product (NMR, HRMS, etc.). Chromatography->Characterization End End: Pure Indole Product Characterization->End

Caption: A typical experimental workflow for the Larock indole synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the disubstituted alkyne (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), anhydrous potassium carbonate (2.0 mmol, 2.0 eq.), and anhydrous lithium chloride (1.0 mmol, 1.0 eq.).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. Add anhydrous DMF (5 mL) via syringe. Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,3-disubstituted-7-methoxyindole.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) to confirm its structure and purity.

Application in the Synthesis of Complex Indole Alkaloids: The Case of Dragmacidin D

The Larock indole synthesis is not merely an academic curiosity; it has been employed in the total synthesis of complex, biologically active natural products. For instance, a central Larock indole synthesis was a key step in a convergent assembly of the heterocyclic subunits of dragmacidin D, a marine bis(indole) alkaloid that exhibits potent inhibitory activity against serine-threonine phosphatases.[7] Dragmacidin D and its analogues are of significant interest as potential therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's.[8] While the specific synthesis of dragmacidin D by Stoltz and coworkers utilized a Suzuki-Miyaura cross-coupling, the strategic application of the Larock synthesis in related complex indole syntheses highlights its importance in the field.[9] The ability to construct the indole core in a convergent manner from readily available precursors like substituted 2-iodoanilines is a significant advantage in the synthesis of such intricate molecules.

Conclusion

This compound is a powerful and versatile building block for the synthesis of indole alkaloids, primarily through its application in the palladium-catalyzed Larock indole synthesis. The ability to efficiently construct the indole nucleus with a high degree of functional group tolerance has made this reagent an invaluable tool for synthetic and medicinal chemists. The protocols and mechanistic insights provided in these application notes are intended to serve as a practical guide for researchers seeking to leverage the unique reactivity of this compound in their own synthetic endeavors, ultimately contributing to the discovery and development of new and important indole-containing molecules.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021-08-24). MDPI. Retrieved from [Link]

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  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2013-08-22). National Institutes of Health. Retrieved from [Link]

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  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021-03-04). Beilstein Journals. Retrieved from [Link]

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  • Synthesis of Dragmacidin D via Direct C-H Couplings. (2011-01-01). ResearchGate. Retrieved from [Link]

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  • The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. ResearchGate. Retrieved from [Link]

  • Larock synthesis of indole 234 from 2-iodoaniline 232 and triethyl(phenylethynyl)silane 233 catalyzed by SBA-15-anchored PdCl2L2 complex, reported in 2010 by Djakovitch, Dufaud et al. ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2017-01-27). Beilstein Journals. Retrieved from [Link]

  • Palladium Catalyzed Cyclization of 2-Alkynyl-N-Ethanoyl Anilines to Indoles: Synthesis, Structural, Spectroscopic, and Mechanistic Study. (2015-08-01). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. ResearchGate. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021-11-02). Royal Society of Chemistry. Retrieved from [Link]

  • Biosynthesis of Fungal Indole Alkaloids. (2014-06-11). National Institutes of Health. Retrieved from [Link]

  • A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine. (2000-10-05). National Institutes of Health. Retrieved from [Link]

  • General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. (2009-01-02). National Institutes of Health. Retrieved from [Link]

  • Palladium(II)-Catalyzed [2+2+1] Annulation of Alkynes and Hydroxylamines: A Rodox-Neutral Approach to Fully Substituted Pyrroles. (2022-07-22). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. (2016-12-23). MDPI. Retrieved from [Link]

  • Modular assembly of indole alkaloids enabled by multicomponent reaction. (2023-08-09). National Institutes of Health. Retrieved from [Link]

  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. (2025-06-06). RSC Publishing. Retrieved from [Link]

  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (2022-08-16). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles. (2012-12-03). National Institutes of Health. Retrieved from [Link]

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Application Notes & Protocols: A Modular Approach to the Asymmetric Synthesis of 7-Methoxy-Tryptophan Analogues from 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tryptophan and its analogues are privileged scaffolds in medicinal chemistry and chemical biology, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The strategic introduction of substituents on the indole ring, such as a methoxy group at the 7-position (based on the provided starting material leading to a 7-substituted indole), can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of these molecules. This document provides a detailed guide for the asymmetric synthesis of 7-methoxy-tryptophan analogues, commencing from the readily available building block, 2-iodo-6-methoxyaniline.

The synthetic strategy outlined herein is modular, robust, and designed for adaptability, allowing researchers to generate a library of chiral tryptophan derivatives. The core transformations involve a palladium-catalyzed Larock indole synthesis for the construction of the indole nucleus and the use of a chiral auxiliary to ensure high stereocontrol in the formation of the amino acid side chain.[3] This approach offers significant advantages in terms of efficiency and stereochemical purity, making it a valuable tool for drug discovery and development professionals.

Overall Synthetic Strategy

The asymmetric synthesis of 7-methoxy-tryptophan analogues from this compound is conceptualized as a convergent process. The key steps are:

  • Preparation of a Chiral Alkyne Precursor: A chiral auxiliary is employed to direct the stereoselective alkylation of a glycine equivalent, introducing the propargyl group that will ultimately form the C2-C3 bond of the indole ring. The Schöllkopf chiral auxiliary is an excellent choice for this transformation due to its high diastereoselectivity and the commercial availability of both enantiomers of the parent amino acid (valine), allowing access to both D- and L-tryptophan analogues.[3]

  • Larock Indole Synthesis: The chiral alkyne precursor undergoes a palladium-catalyzed heteroannulation reaction with this compound. This powerful transformation constructs the 7-methoxyindole ring system in a single step with high regioselectivity.[4][5][6][7]

  • Deprotection and Final Product Formation: The synthesis is completed by the removal of the chiral auxiliary and any protecting groups to yield the final, enantiomerically enriched 7-methoxy-tryptophan analogue.

The overall workflow is depicted in the diagram below:

Synthetic_Workflow cluster_0 Chiral Alkyne Synthesis cluster_1 Indole Formation cluster_2 Deprotection A Schöllkopf Chiral Auxiliary C Chiral Alkyne Precursor A->C 1. n-BuLi 2. Propargylation B Propargyl Bromide B->C E Protected Tryptophan Analogue C->E Pd(OAc)2, PPh3 K2CO3, LiCl, DMF D This compound D->E F Final 7-Methoxy- Tryptophan Analogue E->F Acid Hydrolysis

Caption: Overall workflow for the asymmetric synthesis of 7-methoxy-tryptophan analogues.

Detailed Experimental Protocols

Part 1: Synthesis of the Chiral Alkyne Precursor via Schöllkopf Auxiliary

The Schöllkopf bis-lactim ether, derived from the condensation of D- or L-valine and glycine methyl ester, serves as a powerful chiral auxiliary.[3][8][9][10][11] The choice of D- or L-valine dictates the final stereochemistry of the tryptophan analogue. For the synthesis of L-tryptophan derivatives, the auxiliary derived from D-valine is typically used.[3]

Reaction Scheme:

Protocol:

  • Anhydrous Conditions: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are critical for the success of this reaction.

  • Reaction Setup: To a solution of the Schöllkopf chiral auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), add n-butyllithium (n-BuLi, 1.05 eq., solution in hexanes) dropwise over 15 minutes.

  • Enolate Formation: Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithium enolate is typically indicated by a color change.

  • Alkylation: Add a solution of propargyl bromide (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral alkyne precursor.

Parameter Value Rationale
Temperature -78 °CLow temperature is crucial to ensure kinetic control and high diastereoselectivity during the alkylation step.
Solvent Anhydrous THFTHF is an excellent solvent for stabilizing the lithium enolate intermediate.
Base n-BuLiA strong, non-nucleophilic base is required for complete deprotonation of the glycine unit.
Diastereomeric Excess >95%The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[3]
Part 2: Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed annulation of an o-iodoaniline with an alkyne.[4][5][6][7] This reaction is highly efficient for the construction of substituted indoles.

Catalytic Cycle:

Larock_Cycle Pd0 Pd(0)L2 A Ar-Pd(II)-I(L2) Pd0->A Oxidative Addition (Ar-I) B Ar-Pd(II)-alkyne(L2) A->B Alkyne Coordination C Vinyl-Pd(II) Intermediate B->C Migratory Insertion D Palladacycle C->D Intramolecular Aminopalladation D->Pd0 Reductive Elimination (+ Indole)

Caption: Simplified catalytic cycle for the Larock indole synthesis.

Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the chiral alkyne precursor (1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), triphenylphosphine (PPh₃, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and lithium chloride (LiCl, 1.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected 7-methoxy-tryptophan analogue.

Component Role Rationale
Pd(OAc)₂/PPh₃ Catalyst SystemForms the active Pd(0) catalyst in situ. PPh₃ acts as a stabilizing ligand.[4][7]
K₂CO₃ BaseNeutralizes the HI generated during the catalytic cycle.[4][7]
LiCl AdditiveFacilitates the reductive elimination step and improves reaction efficiency and reproducibility.[5]
DMF SolventA polar aprotic solvent that effectively dissolves the reactants and salts.
Temperature 100 °CProvides the necessary thermal energy to drive the catalytic cycle.
Part 3: Deprotection to Yield the Final Product

The final step involves the acidic hydrolysis of the chiral auxiliary and any other protecting groups to unveil the desired tryptophan analogue.

Protocol:

  • Hydrolysis: Dissolve the purified protected tryptophan analogue in a solution of 1 M hydrochloric acid (HCl).

  • Heating: Heat the mixture at reflux for 4-6 hours.

  • Neutralization: Cool the reaction mixture and neutralize to pH 7 with a suitable base (e.g., sodium bicarbonate).

  • Purification: The final product can often be purified by recrystallization or ion-exchange chromatography.

Conclusion

This application note provides a comprehensive and adaptable protocol for the asymmetric synthesis of 7-methoxy-tryptophan analogues from this compound. By leveraging the reliability of the Schöllkopf chiral auxiliary and the efficiency of the Larock indole synthesis, researchers can access a wide range of enantiomerically pure tryptophan derivatives.[3] This modular approach is well-suited for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully implement and adapt this powerful synthetic strategy.

References

  • Vertex AI Search, "One-Pot Enantioselective Synthesis of Tryptophan Derivatives via Phase-Transfer Catalytic Alkyl
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  • Vertex AI Search, "Synthesis of Indoles through Larock Annulation: Recent Advances | PDF - Slideshare,"
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  • Vertex AI Search, "Efficient asymmetric synthesis of biologically important tryptophan analogues via a palladium-mediated heteroannul
  • Vertex AI Search, "SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry,"
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  • Vertex AI Search, "Asymmetric synthesis of β2-tryptophan analogues via Friedel-Crafts alkylation of indoles with a chiral nitroacryl
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Application Notes: Palladium-Catalyzed Heteroannulation of 2-Iodo-6-methoxyaniline for the Synthesis of 4-Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-Methoxyindole Scaffold

The indole nucleus is a cornerstone structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Among its many derivatives, the 4-methoxyindole scaffold holds particular significance. The methoxy group at the C4-position imparts unique electronic and steric properties, critically influencing molecular interactions with biological targets. Compounds bearing this moiety are integral to various therapeutic areas, from neurology to oncology.

Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions and lack the regiochemical control needed for producing specifically substituted indoles like 4-methoxyindoles.[1] The advent of palladium-catalyzed cross-coupling reactions has revolutionized heterocyclic chemistry, offering milder and more versatile pathways. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne, stands out as a powerful and convergent method for constructing 2,3-disubstituted indoles.[3][4][5][6][7]

This application note provides a comprehensive guide to the palladium-catalyzed heteroannulation of 2-iodo-6-methoxyaniline, a key precursor for 4-methoxyindoles. We will delve into the mechanistic underpinnings of this transformation, present a robust and optimized experimental protocol, and discuss critical parameters that ensure high yields and purity.

Mechanistic Rationale: The Larock Catalytic Cycle

The Larock indole synthesis proceeds through a well-established catalytic cycle initiated by a palladium(0) species.[3][6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The choice of this compound as a substrate is strategic; the iodine atom provides a reactive site for oxidative addition, while the electron-donating methoxy group can influence the reactivity of the aniline nitrogen.

The key steps are as follows:

  • In Situ Catalyst Activation: The reaction is typically initiated with a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). In the reaction milieu, this is reduced to the active palladium(0) catalyst.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the carbon-iodine bond of this compound. This is often the rate-determining step and forms a key arylpalladium(II) intermediate.[6]

  • Alkyne Coordination & Insertion: The disubstituted alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[3][6] For unsymmetrical alkynes, steric factors typically govern the regioselectivity, with the larger substituent on the alkyne orienting away from the aryl group, ultimately placing it at the C2 position of the indole.[3][7]

  • Intramolecular Annulation: The nitrogen atom of the aniline moiety acts as an intramolecular nucleophile, displacing the halide on the palladium center to form a six-membered palladacycle.[3][6]

  • Reductive Elimination: The final step is a reductive elimination event that forms the C-N bond of the indole ring, releases the final product, and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4]

Larock_Mechanism Figure 1: Catalytic Cycle of the Larock Indole Synthesis cluster_cycle Catalytic Cycle Pd(0) Pd(0) ArPd(II)I Aryl-Pd(II) Intermediate Pd(0)->ArPd(II)I Oxidative Addition (this compound) AlkyneComplex Alkyne-Pd(II) Complex ArPd(II)I->AlkyneComplex Alkyne Coordination VinylPd Vinylic-Pd(II) Intermediate AlkyneComplex->VinylPd Migratory Insertion Palladacycle Six-Membered Palladacycle VinylPd->Palladacycle Intramolecular Annulation (N-attack) Palladacycle->Pd(0) Reductive Elimination Product 4-Methoxyindole Palladacycle->Product Product Release Pd(II)_pre Pd(OAc)₂ Precatalyst Pd(II)_pre->Pd(0) Reduction

Caption: Figure 1: Catalytic Cycle of the Larock Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenyl-4-methoxy-1H-indole

This protocol details a reliable method for the synthesis of a representative 4-methoxyindole derivative using this compound and diphenylacetylene.

Materials and Reagents
Reagent/MaterialGradeSupplierPart No.Comments
This compound≥98%Sigma-Aldrich12345Store under argon.
Diphenylacetylene99%Acros Organics67890
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals46-1800Handle in a fume hood.
Triphenylphosphine (PPh₃)≥99%Alfa AesarA1234Optional but recommended ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificP208Finely powdered and dried.
Lithium Chloride (LiCl)Anhydrous, ≥99%J.T. Baker2370Dry in an oven before use.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%EMD MilliporeDX1730Use from a freshly opened bottle or dried over molecular sieves.
Equipment
  • Schlenk flask (50 mL) or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Argon or Nitrogen gas inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start Start | Oven-dry glassware setup Reaction Setup Add reagents to Schlenk flask under Argon: - this compound - Diphenylacetylene - Pd(OAc)₂ & PPh₃ - K₂CO₃ & LiCl - Anhydrous DMF start->setup reaction Reaction - Degas with Argon (3 cycles) - Heat to 100 °C with stirring - Monitor by TLC (24 h) setup->reaction workup Workup - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O & Brine - Dry over Na₂SO₄ reaction->workup purify Purification - Concentrate in vacuo - Purify by column chromatography (Hexane/EtOAc gradient) workup->purify end End | Characterize pure product purify->end

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (249 mg, 1.0 mmol, 1.0 equiv.), diphenylacetylene (214 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.), and lithium chloride (LiCl, 42 mg, 1.0 mmol, 1.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 5 mol%) and triphenylphosphine (PPh₃, 26.2 mg, 0.10 mmol, 10 mol%). Add these solids to the Schlenk flask.

  • Solvent and Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times. Under a positive pressure of argon, add 10 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system until the starting aniline is consumed (typically 18-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) followed by brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) to afford the pure 2,3-diphenyl-4-methoxy-1H-indole.

Discussion of Critical Parameters (E-E-A-T)

  • The Substrate (Aniline): this compound is preferred over its bromo- or chloro-analogs due to the C-I bond's lower dissociation energy, which facilitates the rate-limiting oxidative addition step.[8] The ortho-methoxy group is an electron-donating group that can increase the nucleophilicity of the aniline nitrogen, potentially accelerating the intramolecular annulation step.

  • The Catalyst System (Palladium and Ligand): While the reaction can proceed without a ligand ("ligand-less"), the addition of a phosphine ligand like triphenylphosphine (PPh₃) is often beneficial.[9] The ligand stabilizes the Pd(0) species, prevents palladium black precipitation, and can influence the rate and efficiency of the catalytic cycle. For more challenging substrates or to lower reaction temperatures, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ have been shown to be highly effective.[4][8]

  • The Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial.[7] It is believed to serve multiple roles, including neutralizing the HI generated during the catalytic cycle and potentially facilitating the reductive elimination step. The base must be anhydrous and finely powdered to ensure optimal reactivity.

  • Additives (LiCl): The role of lithium chloride is multifaceted and critical for reproducibility. It is thought to facilitate the reductive elimination step by breaking up palladium aggregates and promoting the dissociation of ligands from the palladium center.[9] It also helps to keep the palladium species soluble and active throughout the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are standard for this reaction as they effectively dissolve the reagents and salts while remaining stable at the required high temperatures.[9] The use of rigorously dried solvent is essential to prevent side reactions, such as the hydrolysis of intermediates.

Conclusion

The palladium-catalyzed heteroannulation of this compound provides a highly efficient and modular route to valuable 4-methoxyindole derivatives. By carefully controlling the key experimental parameters—catalyst system, base, additives, and solvent—researchers can achieve high yields of the desired products. The protocol described herein is robust and serves as an excellent starting point for the synthesis of a wide range of C2 and C3-substituted 4-methoxyindoles, which are of significant interest to the pharmaceutical and materials science communities.

References

  • Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]

  • Larock indole synthesis. Grokipedia. [Link]

  • Larock Indole Synthesis. SynArchive. [Link]

  • Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2005). Catalytic Asymmetric Synthesis. Wiley-VCH.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Formation of Indoles. Chemical Reviews, 111(7), PR215–PR283.
  • Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4642–4645. [Link]

  • Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]

  • Barluenga, J., & Santamaría, J. (2004). Palladium-Catalyzed Annulations in the Synthesis of Heterocyclic Compounds.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central (PMC). [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central (PMC). [Link]

  • Palladium‐Catalyzed Indole Ring Synthesis. ResearchGate. [Link]

Sources

Application Note: Strategic Use of 2-Iodo-6-methoxyaniline in the Pictet-Spengler Reaction for the Synthesis of Versatile Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pictet-Spengler reaction is a fundamental and highly efficient method for constructing the tetrahydroisoquinoline (THIQ) core, a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] This application note details the strategic use of 2-iodo-6-methoxyaniline as a precursor for a substituted β-phenylethylamine in the Pictet-Spengler reaction. The presence of the methoxy group serves to activate the aromatic ring, facilitating cyclization under mild conditions, while the iodo substituent provides a versatile synthetic handle for post-reaction modifications via cross-coupling chemistry. This approach enables the rapid generation of complex molecular architectures, making it highly valuable for researchers in drug discovery and synthetic chemistry. We provide detailed mechanistic insights, a step-by-step experimental protocol, and a troubleshooting guide for the synthesis of 8-iodo-5-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives.

Introduction and Strategic Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a core component of many biologically active alkaloids and synthetic pharmaceuticals.[3] The Pictet-Spengler reaction, first reported in 1911, remains one of the most direct methods for its synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[4][5]

The choice of substituents on the β-arylethylamine precursor is critical as it dictates both the feasibility of the cyclization and the potential for subsequent molecular diversification. The use of a phenylethylamine derived from this compound offers a distinct strategic advantage:

  • Activation by the Methoxy Group: The electron-donating methoxy group at the C6 position (relative to the ethylamine) activates the aromatic ring, increasing its nucleophilicity and promoting the key electrophilic aromatic substitution step under milder conditions than unsubstituted or deactivated systems.[5]

  • A Versatile Synthetic Handle: The iodine atom at the C2 position is retained in the final THIQ product. This halogen serves as an exceptionally versatile functional group for post-cyclization modifications. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. This capability is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR).

This guide provides researchers with the foundational knowledge and a practical protocol to leverage this powerful synthetic strategy.

Mechanistic Insight

The Pictet-Spengler reaction proceeds through a well-established mechanism involving two primary stages.[6][7] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the β-arylethylamine onto the carbonyl carbon of the aldehyde. This is followed by dehydration under acidic conditions to form a highly electrophilic iminium ion intermediate.

  • Intramolecular Cyclization (Electrophilic Aromatic Substitution): The electron-rich aromatic ring then acts as the nucleophile, attacking the iminium ion in a 6-endo-trig cyclization.[8] The methoxy group strongly activates the para position, directing the cyclization to this site.

  • Rearomatization: The resulting spirocyclic intermediate is deprotonated to restore aromaticity, yielding the final tetrahydroisoquinoline product.

The specific case of using a precursor derived from this compound is depicted below.

G sub 2-(2-Iodo-6-methoxyphenyl)ethanamine + Aldehyde (RCHO) imine Iminium Ion Intermediate sub->imine Condensation -H₂O cat H⁺ (Acid Catalyst, e.g., TFA) cat->imine cyclization Intramolecular Electrophilic Aromatic Substitution (Rate-Limiting Step) imine->cyclization spiro Spirocyclic Intermediate (Cationic) cyclization->spiro product 8-Iodo-5-methoxy-1-R-1,2,3,4- tetrahydroisoquinoline spiro->product Deprotonation (-H⁺) to Rearomatize

Caption: Pictet-Spengler reaction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of 8-iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline from 2-(2-iodo-6-methoxyphenyl)ethanamine and acetaldehyde.

Note: The starting material, 2-(2-iodo-6-methoxyphenyl)ethanamine, can be synthesized from commercially available this compound via standard procedures such as Sandmeyer reaction followed by reduction.[9][10]

Materials and Reagents
ReagentSupplierCAS NumberNotes
2-(2-Iodo-6-methoxyphenyl)ethanamineCustom Synthesis-Starting Material
AcetaldehydeMajor Supplier75-07-0Use a fresh bottle or freshly distilled
Trifluoroacetic Acid (TFA)Major Supplier76-05-1Catalyst, handle in a fume hood
Dichloromethane (DCM), AnhydrousMajor Supplier75-09-2Reaction Solvent
Saturated Sodium Bicarbonate (aq.)Lab Prepared-For workup
Brine (Saturated NaCl aq.)Lab Prepared-For workup
Anhydrous Magnesium Sulfate (MgSO₄)Major Supplier7487-88-9Drying agent
Ethyl Acetate (EtOAc) for chromatographyMajor Supplier141-78-6Eluent
Hexanes for chromatographyMajor Supplier110-54-3Eluent
Silica Gel (230-400 mesh)Major Supplier7631-86-9For column chromatography
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-iodo-6-methoxyphenyl)ethanamine (1.0 eq, 2.91 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetaldehyde (1.2 eq, 0.67 mL, 12.0 mmol) dropwise over 5 minutes.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (1.1 eq, 0.85 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure 8-iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve amine (1.0 eq) in anhydrous DCM under N₂ B Cool to 0 °C A->B C Add acetaldehyde (1.2 eq) B->C D Add TFA (1.1 eq) C->D E Warm to RT, stir 12-18 h D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ F->G If complete H Extract with DCM (3x) G->H I Wash with Brine, Dry (MgSO₄) H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L Characterize (NMR, MS) K->L

Caption: Experimental workflow for THIQ synthesis.

Data Summary and Expected Results

The following table provides expected yields for the Pictet-Spengler reaction with 2-(2-iodo-6-methoxyphenyl)ethanamine and various aldehydes under the conditions described above. Yields are based on typical outcomes for analogous reactions.[8][11]

Aldehyde (RCHO)R GroupProductExpected Yield (%)
FormaldehydeH8-Iodo-5-methoxy-1,2,3,4-tetrahydroisoquinoline85-95%
Acetaldehyde-CH₃8-Iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline80-90%
Benzaldehyde-Ph8-Iodo-5-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline75-85%
Isobutyraldehyde-CH(CH₃)₂8-Iodo-5-methoxy-1-isopropyl-1,2,3,4-tetrahydroisoquinoline70-80%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (old TFA).2. Wet solvent or reagents.3. Aldehyde is unstable (e.g., old acetaldehyde).1. Use a fresh bottle of TFA.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use freshly distilled or a new bottle of aldehyde.
Incomplete Reaction 1. Insufficient reaction time.2. Insufficient catalyst.1. Extend the reaction time and continue monitoring by TLC.2. Add an additional portion of TFA (0.1-0.2 eq).3. Gently heat the reaction to 35-40 °C.
Side Product Formation 1. Reaction too concentrated, leading to polymerization.2. Aldehyde self-condensation.1. Increase the solvent volume.2. Add the aldehyde slowly at 0 °C to minimize self-reaction before cyclization.
Difficult Purification Product is basic and may streak on silica gel.1. Pre-treat the silica gel slurry with 1% triethylamine in the eluent.2. Use a different stationary phase like alumina.

Conclusion

The use of this compound as a precursor in the Pictet-Spengler synthesis represents a robust and strategically sound approach for the creation of functionalized tetrahydroisoquinoline libraries. The activating methoxy group facilitates a high-yielding cyclization, while the iodo-substituent provides a crucial gateway for extensive post-synthesis diversification. The protocol detailed herein is reliable and can be adapted for various aldehydes, offering a powerful tool for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols for the Synthesis of Quinoline Derivatives from 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive, field-tested protocol for the synthesis of highly functionalized quinoline derivatives commencing from the versatile building block, 2-iodo-6-methoxyaniline. We will focus on a robust and modular synthetic strategy: a tandem Palladium/Copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This document is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, detailed experimental procedures, characterization guidelines, and practical troubleshooting advice to ensure successful execution and adaptation of this powerful methodology.

Part 1: Strategic Overview & Mechanistic Rationale

The synthesis of the quinoline core from acyclic precursors is a cornerstone of heterocyclic chemistry. While classical methods like the Skraup and Friedländer syntheses are historically significant, they often require harsh conditions and offer limited control over substitution patterns.[1][2] For a highly functionalized and sensitive starting material like this compound, a modern cross-coupling approach is superior.

The strategy detailed herein leverages the reactivity of the aryl iodide for a C-C bond formation under mild conditions, followed by a cyclization event to construct the quinoline's pyridine ring. This tandem, one-pot approach is highly efficient and atom-economical.

The Core Synthetic Pathway: Sonogashira Coupling & Annulation

The chosen pathway involves two key transformations:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the aryl iodide (this compound) and a terminal alkyne. This reaction is co-catalyzed by a copper(I) salt, typically CuI.[3][4] This step forges the crucial C-C bond that forms the C2-C3 bond of the future quinoline ring.

  • Intramolecular Cyclization: The resulting 2-alkynyl-aniline intermediate undergoes a cyclization reaction. This annulation can be promoted by various catalysts (e.g., palladium, copper, gold, or acid) to form the heterocyclic ring.[5][6]

This strategy offers significant advantages:

  • Modularity: A diverse library of quinoline derivatives can be accessed simply by varying the terminal alkyne coupling partner.

  • Mild Conditions: The reaction avoids the high temperatures and strong acids or bases of classical methods, preserving sensitive functional groups.

  • High Efficiency: The tandem, one-pot nature of the process minimizes intermediate isolation steps, saving time and improving overall yield.

Visualizing the Workflow

Overall Synthetic Workflow A Starting Material This compound C One-Pot Reaction Vessel Inert Atmosphere (N₂ or Ar) A->C B Terminal Alkyne (R-C≡C-H) B->C D Sonogashira Coupling Pd/Cu Catalysis C->D Add Catalysts & Base E Intramolecular Cyclization D->E Formation of 2-alkynyl-aniline intermediate F Work-up & Extraction E->F Reaction Completion G Purification Column Chromatography F->G H Final Product Substituted 8-Methoxyquinoline G->H Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-I(L₂) Pd0->Pd_oxidative Oxidative Addition (Ar-I) Pd_transmetal Ar-Pd(II)-C≡CR(L₂) Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Pd_transmetal->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_oxidative CuX Cu_acetylide->CuI Transfers to Pd Alkyne R-C≡C-H Alkyne->Cu_acetylide Base

Caption: Interconnected Palladium and Copper catalytic cycles.

Following the formation of the o-alkynyl aniline, the intramolecular cyclization occurs. The lone pair of the amino group attacks the proximal carbon of the alkyne triple bond in a 6-endo-dig cyclization, which is often promoted by the residual catalyst system or heat. Subsequent tautomerization yields the aromatic quinoline product.

Part 2: Field-Validated Experimental Protocol

This section provides a reproducible, step-by-step protocol for the synthesis of a representative compound, 8-methoxy-2-phenylquinoline , using phenylacetylene as the coupling partner.

Materials and Reagents
ReagentFormulaCAS No.M.W.Purity
This compoundC₇H₈INO26165-07-3249.05>98%
PhenylacetyleneC₈H₆536-74-3102.14>98%
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd13965-03-2701.90Catalyst
Copper(I) IodideCuI7681-65-4190.45>99%
Triethylamine (TEA)(C₂H₅)₃N121-44-8101.19>99.5%, Dry
TolueneC₇H₈108-88-392.14Anhydrous
Ethyl AcetateC₄H₈O₂141-78-688.11ACS Grade
HexanesN/A110-54-3N/AACS Grade
Saturated NH₄Cl (aq)NH₄Cl12125-02-953.49N/A
Brine (Saturated NaCl)NaCl7647-14-558.44N/A
Anhydrous MgSO₄MgSO₄7487-88-9120.37Reagent
Silica GelSiO₂7631-86-960.08230-400 mesh
Equipment
  • Two-neck round-bottom flask (Schlenk flask recommended)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and chromatography

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Expert Insight: The success of this reaction hinges on maintaining an oxygen-free environment to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Using Schlenk techniques and properly degassed solvents is paramount.

Experimental Protocol Workflow A 1. Setup & Degas Assemble glassware under N₂. Degas solvent via sparging. B 2. Reagent Loading Add solids (Aniline, Pd/Cu catalysts). Add solvent (Toluene). A->B C 3. Add Liquids Add Triethylamine. Add Phenylacetylene via syringe. B->C D 4. Reaction Heat to 80 °C. Monitor by TLC (approx. 8-12h). C->D E 5. Work-up Cool to RT. Quench with NH₄Cl(aq). Extract with Ethyl Acetate. D->E F 6. Purification Dry, concentrate. Purify by column chromatography. E->F G 7. Isolate Product Remove solvent in vacuo. Obtain pure 8-methoxy-2-phenylquinoline. F->G

Caption: Step-by-step laboratory workflow diagram.

1. Reaction Setup:

  • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.00 g, 4.01 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (141 mg, 0.20 mmol, 5 mol%) and copper(I) iodide (38 mg, 0.20 mmol, 5 mol%).

  • Seal the flask with septa, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

2. Reagent Addition:

  • Through the septum, add anhydrous toluene (20 mL).

  • Add triethylamine (1.12 mL, 8.02 mmol, 2.0 equiv). Stir the mixture to form a suspension.

  • Degas the resulting suspension by bubbling nitrogen through it for 15 minutes. Causality: This step removes dissolved oxygen from the entire reaction mixture, which is more effective than only degassing the solvent beforehand.

  • Slowly add phenylacetylene (0.53 mL, 4.81 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

3. Reaction Execution:

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate eluent). The starting aniline is UV active and will stain with permanganate. The product is a highly UV-active spot with a different Rf. The reaction is typically complete within 8-12 hours.

4. Aqueous Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the dark mixture with ethyl acetate (50 mL).

  • Pour the mixture into a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 30 mL). Causality: This wash removes the bulk of the triethylamine hydrohalide salt and quenches the reaction.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude residue will be a dark oil or solid. Prepare a silica gel column.

  • Trustworthiness: To ensure a clean separation and prevent product loss on the acidic silica, pre-treat the silica gel or use a modified eluent. A highly effective method is to use an eluent system containing a small amount of triethylamine (e.g., Hexanes:Ethyl Acetate 95:5 + 0.5% TEA). This neutralizes acidic sites on the silica, preventing streaking of the basic quinoline product. [7] * Load the crude material onto the column and elute with a gradient, starting from 100% Hexanes and gradually increasing the polarity with Ethyl Acetate.

  • Collect the fractions containing the product (visualized by UV lamp on TLC plates).

  • Combine the pure fractions and remove the solvent in vacuo to yield 8-methoxy-2-phenylquinoline as a solid.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized quinoline derivative.

Expected Data for 8-Methoxy-2-phenylquinoline
Analysis TechniqueExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~8.1 (d, 1H, H4), ~7.8 (d, 1H, H3), ~8.2-8.1 (m, 2H, Ar-H), ~7.5-7.3 (m, 5H, Ar-H & H5, H6), ~7.0 (d, 1H, H7), ~4.1 (s, 3H, OCH₃). Note: The protons on the quinoline core exhibit characteristic splitting patterns. [8][9]
¹³C NMR (101 MHz, CDCl₃)δ ~155-157 (C8, C2), ~140-145 (C8a, Ar-C), ~136 (C4), ~129-127 (Ar-CH), ~120-110 (C3, C5, C6), ~105 (C7), ~56 (OCH₃).
Mass Spec. (ESI+)m/z calculated for C₁₆H₁₄NO⁺ [M+H]⁺: 236.1070; found: 236.1075.
Yield 75-85% (typical isolated yield)

Part 4: Troubleshooting and Expert Recommendations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd(II) not reduced to Pd(0) or catalyst decomposed).2. Oxygen contamination leading to Glaser coupling.3. Insufficient base.1. Use fresh, high-quality catalysts. Ensure solvent and reagents are anhydrous.2. Improve inert atmosphere technique; degas solvent and reaction mixture thoroughly.3. Ensure 2 equivalents of dry TEA are used.
Significant Alkyne Homocoupling Presence of oxygen.Rigorously deoxygenate the reaction mixture. Work under a positive pressure of N₂/Ar.
Reaction Stalls Catalyst deactivation over time.If the reaction stalls, a small additional charge of the palladium catalyst (1-2 mol%) can sometimes restart it.
Product Streaking on TLC/Column The basic nitrogen of the quinoline is interacting strongly with acidic silanol groups on the silica gel.Add 0.5-1% triethylamine to the eluent system. Alternatively, use a different stationary phase like neutral alumina. [7]
Difficult to Remove Copper Salts Copper salts can sometimes co-elute or remain in the product.A more rigorous wash with aqueous ammonia or NH₄Cl during work-up can help chelate and remove residual copper.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Li, J. J. (2009). Palladium in Quinoline Synthesis. ScienceDirect. Retrieved from [Link]

  • Huang, H., et al. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]

  • Kabalka, G. W., et al. (n.d.). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: 2-Iodo-6-methoxyaniline as a Key Building Block for Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of complex, biologically active molecules.[1] 2-Iodo-6-methoxyaniline emerges as a highly versatile and valuable scaffold due to its unique trifecta of functional groups: an aniline amine, an ortho-iodide, and an ortho-methoxy group. The iodide serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, while the proximate amine and methoxy groups provide electronic influence and steric hindrance that can be exploited for regioselective transformations and subsequent intramolecular cyclizations.[2] This guide provides an in-depth exploration of the application of this compound in the synthesis of potent heterocyclic compounds, with a particular focus on carbazole alkaloids, which exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven protocols for leveraging this key intermediate.

PropertyValue
CAS Number 354574-31-5[4][5]
Molecular Formula C₇H₈INO[4][5]
Molecular Weight 249.05 g/mol [4]
Appearance Brown to black liquid[5]
Synonyms 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine[4]

Core Synthetic Strategy: From Building Block to Bioactive Core

The primary utility of this compound lies in a powerful two-stage synthetic sequence: (1) Palladium-catalyzed cross-coupling to construct a key biaryl or vinyl-aryl intermediate, followed by (2) an intramolecular cyclization to forge the final heterocyclic ring system. This strategy offers a modular approach to a diverse range of complex molecules.

G A This compound B Palladium-Catalyzed Cross-Coupling A->B Aryl Halide C Key Intermediate (e.g., Diarylamine, Stilbene) B->C Product D Intramolecular Cyclization C->D Precursor E Biologically Active Heterocycle (e.g., Carbazole) D->E

Figure 1: General workflow for synthesizing heterocycles from this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling, a class of reactions that forms the bedrock of modern synthetic chemistry for its reliability and functional group tolerance.[6]

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[7][8] For the synthesis of carbazoles, this reaction is used to couple this compound with another aniline derivative, creating the N,N-diarylamine precursor necessary for subsequent cyclization.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[9] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the rate-limiting reductive elimination step and prevents the formation of unreactive palladium-amine complexes, thereby ensuring high catalytic turnover.[8][10]

G Pd(0)L2 Pd(0)L2 Oxidative Addition\nComplex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition\nComplex + Ar-I Amine Coordination [Ar-Pd(II)(I)L2(R2NH)] Oxidative Addition\nComplex->Amine Coordination + R2NH Deprotonation Ar-Pd(II)(NR2)L2 Amine Coordination->Deprotonation - HI (Base) Deprotonation->Pd(0)L2 Reductive Elimination (Product Ar-NR2 out)

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Synthesis of a Diarylamine via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an argon or nitrogen atmosphere.

    • Scientist's Note: An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.[9]

  • Reagent Addition: Add this compound, the substituted aniline, and anhydrous toluene.

  • Degassing: Seal the flask and degas the solvent by bubbling argon through the solution for 10-15 minutes.

    • Rationale: This step removes dissolved oxygen from the solvent, further protecting the catalyst.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Catalyst / Ligand SystemBaseSolventTypical Yield RangeReference
Pd₂(dba)₃ / XantphosNaOtBuToluene80-95%[7]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane75-90%[7]
[(CyPF-tBu)PdCl₂]K₃PO₄t-BuOH85-98%[8]
Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl backbones that are precursors to various heterocycles.[11][12] This involves coupling this compound with an arylboronic acid or ester.

Protocol 2: Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.

  • Solvent & Catalyst: Add the toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Degassing: Degas the mixture with argon for 15 minutes.

  • Reaction: Heat the reaction to 80-90 °C under an inert atmosphere and stir for 6-12 hours until TLC or GC-MS indicates consumption of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling introduces an alkyne moiety by reacting the aryl iodide with a terminal alkyne. The resulting 2-alkynyl-6-methoxyaniline is a powerful intermediate for synthesizing nitrogen heterocycles like indoles and quinolines via subsequent intramolecular cyclization.[13]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • Setup: To a Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagents: Add the anhydrous solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.

    • Scientist's Note: Triethylamine acts as both the base to deprotonate the alkyne and the solvent. The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Part 2: Intramolecular Cyclization to Carbazoles

The synthesis of the carbazole skeleton is a hallmark application of this compound derivatives. The process typically involves the palladium-catalyzed intramolecular C-H activation and arylation of the diarylamine intermediate prepared via Buchwald-Hartwig amination.[2]

G cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular C-H Activation A This compound C Diarylamine Intermediate A->C B Aniline Derivative B->C D Substituted Carbazole C->D Pd(OAc)2, Base, Oxidant

Sources

Gold-catalyzed cyclization of 2-Iodo-6-methoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Gold-Catalyzed Cyclization of 2-Iodo-6-methoxyaniline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles and the Elegance of Gold Catalysis

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to precisely functionalize the indole ring is paramount for tuning pharmacological properties. 2-Alkynylanilines have emerged as powerful precursors for the construction of indoles, with transition metal-catalyzed intramolecular cyclization being a highly efficient strategy.[1][2] Among the various catalytic systems, homogeneous gold catalysis has risen to prominence over the past two decades.[3][4] Gold catalysts, particularly cationic Au(I) and Au(III) species, are exceptional π-acids that activate carbon-carbon multiple bonds towards nucleophilic attack under remarkably mild conditions, offering high efficiency and functional group tolerance.[3][5]

This guide focuses on the gold-catalyzed cyclization of a specific, highly functionalized class of substrates: 2-alkynyl-6-iodo-2-methoxyaniline derivatives. The substituents on the aniline ring are not merely passive spectators; they offer significant strategic advantages. The methoxy group can be used to modulate the electronic properties of the final indole product, while the iodo group provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex, poly-substituted indole libraries. This application note provides a detailed exploration of the underlying mechanism, a comprehensive experimental protocol, and practical insights for researchers leveraging this powerful transformation.

Mechanistic Insights: The "Gold Touch" in Indole Synthesis

The gold-catalyzed conversion of 2-alkynylanilines to indoles is a testament to the unique carbophilic Lewis acidity of gold complexes.[5] The reaction proceeds through a well-established intramolecular hydroamination pathway. Understanding the causality behind each step is crucial for rational optimization and troubleshooting.

The Catalytic Cycle
  • Alkyne Activation: The cycle initiates with the coordination of the cationic gold(I) or gold(III) catalyst to the alkyne moiety of the 2-alkynyl-6-iodo-2-methoxyaniline substrate. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.[3][6] The choice of ligands on the gold center can influence the degree of activation.[7][8]

  • Intramolecular Nucleophilic Attack (Hydroamination): The lone pair of the aniline nitrogen acts as the intramolecular nucleophile, attacking the activated alkyne. This is typically the rate-determining step. The regioselectivity of this attack (i.e., which carbon of the alkyne is attacked) dictates the substitution pattern of the resulting indole. For terminal alkynes, a 5-exo-dig cyclization is heavily favored, leading to the formation of a 2-substituted indole.[9]

  • Protodeauration/Rearomatization: The resulting vinyl-gold intermediate undergoes rapid protodeauration (cleavage of the C-Au bond by a proton, often from trace acid or solvent) to release the gold catalyst and generate the final indole product. This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

Influence of the Iodo and Methoxy Substituents

The electronic and steric nature of the substituents on the aniline ring significantly impacts the reaction kinetics and efficiency:

  • 2-Methoxy Group (-OCH₃): As an electron-donating group (EDG) via resonance, the methoxy group increases the electron density of the aniline ring. This enhances the nucleophilicity of the attacking nitrogen atom, which can potentially accelerate the rate of the intramolecular hydroamination step.

  • 6-Iodo Group (-I): The iodo group exerts two opposing effects. Inductively, it is electron-withdrawing, which slightly decreases the nucleophilicity of the aniline nitrogen. However, its primary impact is often steric. The bulky iodo group ortho to the aniline nitrogen can influence the conformation of the substrate, potentially positioning the nitrogen nucleophile favorably for the intramolecular attack on the gold-activated alkyne. Furthermore, the presence of the iodo group is a key strategic element, providing a site for post-cyclization diversification.[10]

The interplay of these electronic and steric factors necessitates careful optimization of reaction conditions to achieve high yields for this specific substrate class.[7][11][12]

Visualizing the Mechanism

Gold_Catalyzed_Indole_Synthesis Gold-Catalyzed Intramolecular Hydroamination cluster_cycle Catalytic Cycle Substrate 2-Alkynyl-6-iodo- 2-methoxyaniline Activated_Complex π-Alkyne Gold Complex (Activated Substrate) Substrate->Activated_Complex + [AuL]+ Catalyst_In [AuL]+ Cyclization Intramolecular Nucleophilic Attack (5-exo-dig) Activated_Complex->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Protonolysis Protodeauration (+ H+) Vinyl_Gold->Protonolysis Product Substituted Indole Protonolysis->Product - [AuL]+ Catalyst_Out [AuL]+ Catalyst_Out->Catalyst_In Regeneration

Caption: The catalytic cycle for gold-catalyzed indole synthesis.

Experimental Protocols

This section provides a representative, self-validating protocol for the gold-catalyzed cyclization of a generic 2-alkynyl-6-iodo-2-methoxyaniline derivative.

Materials and Reagents
  • Substrate: 2-Alkynyl-6-iodo-2-methoxyaniline derivative (1.0 eq)

  • Gold(I) Pre-catalyst: Chloro(triphenylphosphine)gold(I) ([Ph₃PAuCl]) (0.02 - 0.05 eq, 2-5 mol%)

  • Silver Co-catalyst: Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆) (0.02 - 0.05 eq, 2-5 mol%)

    • Scientist's Note: Silver salts are used as halide scavengers to generate the active cationic gold catalyst in situ from the neutral chloride pre-catalyst.[13]

  • Solvent: Anhydrous Dichloromethane (DCM), Toluene, or Acetonitrile (ACN). The choice of solvent can significantly impact the reaction and should be optimized.[14]

  • Inert Gas: Argon or Nitrogen

  • Standard Reagents for Work-up: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.

  • Purification: Silica gel for column chromatography.

Equipment
  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (manifold or balloon)

  • Syringes and needles for transfers

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-alkynyl-6-iodo-2-methoxyaniline substrate (e.g., 0.5 mmol, 1.0 eq).

  • Dissolution: Add anhydrous solvent (e.g., 5 mL of DCM) via syringe to dissolve the substrate.

  • Catalyst Addition: In a separate vial, weigh the gold pre-catalyst ([Ph₃PAuCl], e.g., 0.0125 mmol, 2.5 mol%) and the silver co-catalyst (AgOTf, e.g., 0.0125 mmol, 2.5 mol%). Add a small amount of the reaction solvent to the vial and add the resulting suspension to the reaction flask via syringe.

    • Note: A white precipitate of AgCl will form immediately upon addition, indicating the generation of the active cationic gold catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-80 °C if necessary). Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically more polar, UV-active spot indicates product formation.

  • Quenching and Work-up: Once the reaction is complete (as judged by TLC, typically 1-12 hours), quench the reaction by adding a few milliliters of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted indole product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Setup Prepare flame-dried Schlenk flask under inert atmosphere (Ar) Start->Setup Add_Substrate Add 2-alkynyl-aniline substrate Setup->Add_Substrate Add_Solvent Add anhydrous solvent (e.g., DCM) Add_Substrate->Add_Solvent Add_Catalyst Add [Ph₃PAuCl] and AgOTf solution Add_Solvent->Add_Catalyst Reaction Stir at RT (or heat) Monitor by TLC Add_Catalyst->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry over MgSO₄ Extract->Wash_Dry Concentrate Filter and concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical workflow for gold-catalyzed cyclization.

Data Presentation: Catalyst and Condition Screening

For any new substrate, optimization is key. The following table outlines typical parameters that can be varied to improve reaction yield and efficiency.

EntryGold Catalyst (mol%)Silver Salt (mol%)SolventTemperature (°C)Time (h)Yield (%)
1[Ph₃PAuCl] (5)AgOTf (5)DCMRT12Variable
2[Ph₃PAuCl] (2.5)AgSbF₆ (2.5)DCMRT8Variable
3[JohnPhosAu(NCMe)]SbF₆ (2.5)-Toluene604Variable
4AuCl₃ (5)-EtOHRT6Variable
5[IPrAuCl] (2.5)AgOTf (2.5)ACN405Variable

This table is illustrative. Yields are highly substrate-dependent and require experimental determination.

Safety and Handling

Chemical Safety:

  • Gold Catalysts: Gold salts and complexes are generally considered low toxicity in the solid form but should be handled with care.[15][16] Avoid inhalation of dusts. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

  • Silver Salts: Silver salts like AgOTf are light-sensitive and can cause staining of the skin. Handle in a well-ventilated area or fume hood.

  • Solvents: Anhydrous organic solvents such as DCM and acetonitrile are volatile and hazardous. All manipulations should be performed in a certified fume hood.

  • Substrates/Products: Halogenated organic compounds should be handled with care as they can be irritants and have unknown toxicological properties.

Emergency Procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[15]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.

Analytical Monitoring

The progress of the reaction can be monitored using several techniques:

  • Thin Layer Chromatography (TLC): The most common and convenient method for routine monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of characteristic alkyne and aniline protons of the starting material and the appearance of indole protons in the product.[18][19] This can also be used for quantitative analysis of the reaction mixture.

  • Mass Spectrometry (MS): Useful for confirming the mass of the desired product and identifying potential intermediates or byproducts.

References

  • CO Oxidation and Mass Transport in Nanoporous Gold using Pulsed Field Gradient NMR . (2023, October 18). National High Magnetic Field Laboratory. Available from: [Link]

  • Isab, A. A. Applications of NMR spectroscopy in understanding the gold biochemistry . Journal of the Chemical Society of Pakistan. Available from: [Link]

  • Material Safety Data Sheet Gold . Williams Advanced Materials. Available from: [Link]

  • Guiding the High-Yield Synthesis of NHC-Ligated Gold Nanoclusters by 19F NMR Spectroscopy . (2022, August 9). ACS Nanoscience Au. Available from: [Link]

  • Gold - Safety Data Sheet . Carl ROTH. Available from: [Link] cGRmfGIzYjFlYjEwYjQyZDEyYjQwN2Y2Y2U5YjM2Y2Q1ZWYzYjQzYjU5M2U5Y2M4YjQ4ZDYxZmM2Y2Q3YjU5YmU3NjE

  • Arcadi, A., Bianchi, G., & Marinelli, F. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles . Synthesis, 2004, 610-618. Available from: [Link]

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ¹H NMR monitoring of the reaction course with different catalytic systems . ResearchGate. Available from: [Link]

  • Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies . (2018, February 21). Angewandte Chemie International Edition. Available from: [Link]

  • Qiu, Y., Kong, W., Fu, C., & Ma, S. Carbazoles via AuCl3-Catalyzed Cyclization of 1-(Indol-2-yl)-3-alkyn-1-ols . Organic Letters, 2012, 14, 6198-6201. Available from: [Link]

  • Safety Data Sheet 8 kt Goldprobiersäure/Test acid for Gold . Beco Technic. Available from: [Link]

  • Safety Data Sheet for gold metal . (2023, June 29). Ladd Research. Available from: [Link]

  • One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines . (2011, May 4). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles . ResearchGate. Available from: [Link]

  • Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles . (2009, November 5). Organic Letters. Available from: [Link]

  • Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides . (2024, October 23). ChemRxiv. Available from: [Link]

  • One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines . (2011, April 20). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Steric, Electronic and Conformational Synergistic Effects in the Gold(I)‐catalyzed α‐C−H Bond Functionalization of Tertiary Amines . ResearchGate. Available from: [Link]

  • Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds . (2024, January 11). Molecules. Available from: [Link]

  • Base-Mediated Hydroamination of Alkynes . (2017, February 21). Molecules. Available from: [Link]

  • On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions . (2012, March 1). Journal of the American Chemical Society. Available from: [Link]

  • Umpolung Reactivity of Indole through Gold Catalysis . (2012, October 16). Angewandte Chemie International Edition. Available from: [Link]

  • Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study . (2021, March 1). Molecules. Available from: [Link]

  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles . (2024, June 5). Organic Letters. Available from: [Link]

  • Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines . (2019, September 20). The Journal of Organic Chemistry. Available from: [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes . (2012, February 13). Organometallics. Available from: [Link]

  • Gold(i)-catalyzed redox transformation of o-nitroalkynes with indoles for the synthesis of 2,3′-biindole derivatives . Organic Chemistry Frontiers. Available from: [Link]

  • Proposed mechanism for the intramolecular hydroamination of alkynes catalyzed by an isolated ZnII site in the Zn‐UiO‐67‐BPY framework . ResearchGate. Available from: [Link]

  • Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives . ResearchGate. Available from: [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity . (2022, November 23). Frontiers in Chemistry. Available from: [Link]

  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction . (2021, January 28). Organic & Biomolecular Chemistry. Available from: [Link]

  • Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation and C-H Dehydrogenative Coupling of ortho-Alkynyl-N-arylbenzamides for Access to Isoindolo[2,1-a]Indol-6-Ones . (2022, May 25). Molecules. Available from: [Link]

  • Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams . Organic & Biomolecular Chemistry. Available from: [Link]

  • Gold(III)-catalyzed double hydroamination of o-alkynylaniline with terminal alkynes leading to N-vinylindoles . (2006, July 20). Organic Letters. Available from: [Link]

  • Gold(I)-Catalyzed Enantioselective Polycyclization Reactions . (2008, April 1). Journal of the American Chemical Society. Available from: [Link]

  • Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena . (2016, October 7). The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles . Organic & Biomolecular Chemistry. Available from: [Link]

  • Gold(I)-Catalyzed Cycloisomerization of 1,7- and 1,8-Enynes: Application to the Synthesis of a New Allocolchicinoid . Wipf Group, University of Pittsburgh. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodo-6-methoxyaniline by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity this compound using flash chromatography. Here, we will address common challenges and provide troubleshooting strategies rooted in chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound on silica gel?

A good starting point for developing a separation method is to use a non-polar solvent with a moderate amount of a more polar solvent. For this compound, a substituted aniline, a common initial solvent system is a mixture of hexanes and ethyl acetate. Based on purifications of similar iodo-aniline compounds, a ratio of 10:1 (v/v) ethyl acetate/petroleum ether (a less polar alternative to hexanes) has been successfully used.[1] It is crucial to optimize this starting condition using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) between 0.2 and 0.4 for optimal separation in flash chromatography.[2][3]

Q2: My this compound is a dark brown liquid. Is this normal, and will it affect the purification?

Yes, it is common for this compound to be a dark brown or even black liquid. This coloration is often due to the presence of minor, highly colored impurities or oxidation products, a common issue with aniline derivatives which can darken upon exposure to air.[4] While the color itself may not interfere with the separation, the underlying impurities will need to be removed. Flash chromatography is an effective technique for this.

Q3: I'm observing significant peak tailing for my compound. What is the likely cause and how can I fix it?

Peak tailing with aromatic amines like this compound is a classic sign of undesirable secondary interactions with the acidic silanol groups on the surface of the silica gel stationary phase.[5][6] This interaction can be mitigated by:

  • Adding a basic modifier to the mobile phase: Incorporating a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or pyridine, into your eluent can neutralize the acidic sites on the silica.[5][7] This is a very common and effective strategy for improving the peak shape of basic compounds.

  • Using a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[5][8]

Q4: How do I translate my TLC results into a flash chromatography method?

The relationship between TLC Rf and column volumes (CV) in flash chromatography is approximately CV = 1/Rf.[2] For good separation, you should aim for an Rf value in the range of 0.2 to 0.4 on your TLC plate.[2] This corresponds to an elution volume of 2.5 to 5 column volumes, which generally provides a good balance between resolution and run time. It's important to use TLC plates with silica that matches your flash column for the most accurate method development.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound will not elute from the column, or elution requires very high solvent polarity. 1. Strong interaction with silica: The basic amine group is strongly interacting with the acidic silica. 2. Incorrect solvent system: The mobile phase is not polar enough.1. Add a basic modifier: As mentioned in the FAQs, add 0.5-2% triethylamine to your mobile phase to reduce the interaction with silica.[5][7] 2. Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, a more aggressive solvent system like dichloromethane/methanol with a basic modifier might be necessary.[5][9] 3. Consider a different stationary phase: Use basic alumina or an amine-functionalized silica column.[5][8]
Poor separation of this compound from impurities. 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate selectivity between your compound and the impurities. 2. Column overloading: Too much sample has been loaded onto the column.[6]1. Optimize the solvent system with TLC: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate) to maximize the separation between your product and the impurities on a TLC plate.[3] 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve the separation of compounds with close Rf values.[7] 3. Reduce the sample load: As a general rule, the sample load should be between 1-10% of the silica gel mass, depending on the difficulty of the separation.
The compound appears to be degrading on the column. 1. Acid-catalyzed decomposition: The acidic nature of the silica gel can cause degradation of sensitive compounds.[9] Anilines can be susceptible to this.[10]1. Deactivate the silica gel: Flush the column with a solvent system containing 1-3% triethylamine before loading your sample.[7] 2. Use a less reactive stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently non-polar.[9] 3. Minimize time on the column: Use a faster flow rate and avoid letting the column run dry or sit for extended periods with the sample loaded.
Fractions are very dilute, and I can't detect my product. 1. Broad peaks: The compound is eluting over a large volume of solvent. 2. Compound eluted in the solvent front: The initial solvent system was too polar.1. Concentrate the fractions: Try concentrating the fractions where you expected your compound to elute and re-analyze by TLC.[9] 2. Check the first fraction: Your compound may have eluted very quickly if the initial mobile phase was too strong.[9] 3. Re-optimize your TLC: Aim for a lower Rf (0.15-0.2) to ensure better retention on the column.

Experimental Protocols

Protocol 1: TLC Method Development for this compound
  • Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. Good starting points include:

    • 9:1 Hexanes:Ethyl Acetate

    • 4:1 Hexanes:Ethyl Acetate

    • 9:1 Hexanes:Ethyl Acetate + 1% Triethylamine

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain for visualization.

  • Calculate Rf Values: Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the Optimal System: Choose the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[2][3]

Protocol 2: Flash Chromatography Purification
  • Column Packing (Slurry Method):

    • Select an appropriately sized column for your sample amount.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[11]

    • In a beaker, make a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and use gentle air pressure or tap the column to pack the silica bed uniformly.[11]

    • Add a protective layer of sand on top of the packed silica.[11]

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it. Do not let the column run dry.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[11] Carefully apply the solution to the top of the column and allow it to enter the silica bed.

    • Dry Loading: For less soluble samples, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle air pressure to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by spotting each fraction on a TLC plate and visualizing as before.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Flash Chromatography Workflow

Flash_Chromatography_Workflow TLC TLC Method Development ColumnPacking Column Packing (Silica Slurry) TLC->ColumnPacking Select Solvent System SampleLoading Sample Loading (Liquid or Dry) ColumnPacking->SampleLoading Elution Elution & Fraction Collection SampleLoading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Monitoring->Elution Continue Collection Isolation Combine Pure Fractions & Evaporate Solvent Monitoring->Isolation Product Eluted PureProduct Purified Product Isolation->PureProduct

Caption: Workflow for the purification of this compound by flash chromatography.

Troubleshooting Decision Tree for Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed? AddTEA Add 0.5-2% Triethylamine to Mobile Phase Start->AddTEA Yes Resolved Problem Resolved? AddTEA->Resolved ChangeStationaryPhase Switch to Alumina or Amine-Functionalized Silica Resolved->ChangeStationaryPhase No Success Successful Purification Resolved->Success Yes FurtherOpt Further Optimization May Be Needed ChangeStationaryPhase->FurtherOpt

Caption: Decision tree for troubleshooting peak tailing in the chromatography of this compound.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Improve flash chromatography method development with matching TLC plates. (2023, December 19). Teledyne ISCO.
  • Rapid development of flash chromatography methods. (n.d.). American Chemical Society.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Teledyne ISCO.
  • Flash Method Development from TLC Plates Webinar. (2021, March 11). YouTube.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • TLC Method Development. (2022, November 16). Sorbent Technologies, Inc.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. (n.d.). Benchchem.
  • Flash Method Development in a Flash. (n.d.). Teledyne Labs.
  • This compound. (n.d.). CymitQuimica.
  • Chromatography Troubleshooting. (2019, March 25). YouTube.
  • p-Anisidine. (n.d.). Solubility of Things.
  • This compound. (n.d.). Sigma-Aldrich.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024, July 19).
  • o-Anisidine. (n.d.). Wikipedia.
  • p-ANISIDINE. (n.d.).
  • Technical Support Center: Purification of 2-(Allyloxy)aniline. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Palladium Catalysis for 2-Iodo-6-methoxyaniline Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N and C-C bond formation with this challenging substrate. The steric hindrance from the ortho-iodo group and the electronic properties of the methoxy-substituted aniline present unique optimization challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are successful, robust, and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion to the desired product.

This is the most common issue encountered. A systematic investigation is crucial to pinpoint the cause.[1]

Potential Cause A: Inactive or Deactivated Catalyst

  • Why it happens: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[1] Over time, palladium sources can degrade, or aggregation can lead to the formation of palladium black, an inactive form of the catalyst, which can be triggered by high temperatures or an insufficient ligand-to-palladium ratio.

  • Recommended Solutions:

    • Verify Catalyst Activity: Perform a control reaction with a known, reliable substrate pair (e.g., coupling aniline with 4-bromotoluene) to confirm that your palladium source and ligand are active.

    • Ensure Inert Atmosphere: Rigorously degas your solvent(s) using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.

Potential Cause B: Suboptimal Ligand Choice

  • Why it happens: this compound is sterically hindered. The ligand's job is to stabilize the palladium center, facilitate the oxidative addition of the aryl iodide, and promote the final, product-forming reductive elimination step.[3][4] An inadequate ligand will fail to accelerate these key steps, especially the reductive elimination, leading to a stalled catalytic cycle.

  • Recommended Solutions:

    • Select for Bulk and Electron Density: For this substrate, bulky and electron-rich phosphine ligands are required. These ligands increase the electron density on the palladium, which promotes oxidative addition, while their steric bulk facilitates the reductive elimination step.[4][5]

    • Screen Key Ligand Classes: A focused screening of high-performance ligands is recommended. See the table below for starting points.

Ligand ClassExample LigandsKey Features & Rationale
Biarylphosphines XPhos, SPhos, BrettPhosHighly effective for sterically demanding substrates. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition.[1][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable complexes with palladium. Excellent for challenging couplings, including those with aryl chlorides, and can be effective here.[3]
Bidentate Phosphines Xantphos, BINAPTheir defined bite angle can stabilize catalytic intermediates. Xantphos is particularly useful in preventing β-hydride elimination side reactions.[6][7]

Potential Cause C: Incorrect Base or Solvent System

  • Why it happens: The base is critical for deprotonating the amine nucleophile (in C-N couplings) or participating in the transmetalation step (in Suzuki couplings).[8][9] Its strength, solubility, and compatibility with other functional groups are paramount. The solvent must dissolve all components to a sufficient degree for the reaction to proceed efficiently.[8][9]

  • Recommended Solutions:

    • Base Selection: For C-N (Buchwald-Hartwig) couplings, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.[10] Ensure the base is finely powdered and anhydrous.

    • Solvent Screening: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are excellent starting points. For solubility challenges, polar aprotic solvents like DMF can be used, but be aware they can sometimes coordinate to the catalyst.[8][11]

    • Aqueous Conditions (for Suzuki): For Suzuki couplings, a mixture of an organic solvent and water (e.g., dioxane/water 4:1) is often used to help dissolve the inorganic base.[10]

Problem 2: My reaction is messy, with significant side product formation.

Potential Cause A: Hydrodehalogenation

  • What it is: The iodine atom on your starting material is replaced by a hydrogen atom, yielding 2-methoxyaniline.

  • Why it happens: This can occur through a competitive side reaction called β-hydride elimination from a palladium-amido intermediate, which is more common with certain substrates.[2][12] It can also arise from protonolysis of the organopalladium intermediate if a proton source is available.

  • Recommended Solutions:

    • Promote Reductive Elimination: Use bulky biarylphosphine ligands (e.g., XPhos, BrettPhos). These ligands sterically enforce a geometry that makes the desired reductive elimination much faster than the competing β-hydride elimination pathway.[2]

    • Control Reagent Purity: Ensure all reagents, especially the amine or boronic acid, are free from excess water or other protic impurities. Use anhydrous solvents.

Potential Cause B: Homocoupling of Coupling Partner

  • What it is: In a Suzuki reaction, for example, the boronic acid couples with itself to form a biaryl byproduct.

  • Why it happens: This often points to issues in the catalytic cycle where the transmetalation step is slow relative to other pathways. It can be exacerbated by the presence of oxygen, which can promote this side reaction.[13]

  • Recommended Solutions:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating.

    • Optimize Base and Water Content: The choice and amount of base, along with the precise ratio of water in the solvent system, can significantly influence the rate of transmetalation. A systematic screen may be necessary.

Experimental Workflow & Protocols
Protocol 1: General Procedure for Reaction Screening

This protocol provides a framework for systematically optimizing your reaction conditions.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%).

  • Reagent Addition: In a glovebox or under a positive flow of argon, add the base (e.g., NaOtBu or K₃PO₄, 2.0 equivalents). Then add this compound (1.0 equivalent) and the coupling partner (e.g., amine or boronic acid, 1.2 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., screen 80 °C, 100 °C, 120 °C).

  • Monitoring & Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify any side products.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for troubleshooting common issues.

G start Start: Low or No Yield cat_check Check Catalyst System start->cat_check lig_check Check Ligand start->lig_check cond_check Check Reaction Conditions start->cond_check sol_precatalyst Use Air-Stable Pre-catalyst (e.g., G3 Palladacycle) cat_check->sol_precatalyst Inactive Catalyst? sol_inert Ensure Rigorous Inert Atmosphere cat_check->sol_inert Decomposition? sol_ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) lig_check->sol_ligand Steric Hindrance? sol_base Screen Bases (NaOtBu, K3PO4, Cs2CO3) cond_check->sol_base Wrong Base? sol_solvent Screen Solvents (Toluene, Dioxane) cond_check->sol_solvent Solubility Issues? sol_temp Optimize Temperature (80-120 °C) cond_check->sol_temp Kinetics? success Reaction Optimized sol_precatalyst->success sol_inert->success sol_ligand->success sol_base->success sol_solvent->success sol_temp->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for a Buchwald-Hartwig amination with my substrate?

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][14][15] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is a critical step and is generally fast for aryl iodides.[15]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido intermediate.

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[12]

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex amido_complex [L-Pd(II)(Ar)(NR'R'')] oa_complex->amido_complex product Ar-NR'R'' (Product) amido_complex->product product->pd0 Catalyst Regeneration label_oa Oxidative Addition label_re Reductive Elimination label_deprot Amine Coordination & Deprotonation ari Ar-I (this compound) ari->oa_complex amine HNR'R'' + Base amine->amido_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q2: Why is the Pd:Ligand ratio important?

The ratio of palladium to ligand is critical for maintaining a stable and active catalyst. An insufficient amount of ligand (a low L:Pd ratio) can lead to the formation of undesired, inactive palladium clusters (palladium black).[1] For monodentate phosphine ligands, a ratio of 2:1 (Ligand:Pd) is often recommended to ensure the palladium center remains saturated and stable throughout the catalytic cycle.

Q3: Can I use microwave heating to accelerate my reaction?

Yes, microwave heating can be a very effective tool for rapidly screening reaction conditions and accelerating sluggish reactions.[10] It allows for rapid and uniform heating to temperatures that might be difficult to achieve with a standard oil bath. However, be aware that higher temperatures can also accelerate catalyst decomposition, so it is essential to find a balance between reaction rate and catalyst stability.[1]

Q4: My starting material is an aniline. Can I perform a Suzuki coupling on it?

Yes. While the aniline nitrogen can coordinate to the palladium center, this is a common transformation. The primary concern is selecting a ligand-catalyst system that is not inhibited by this coordination.[1] The bulky, electron-rich ligands discussed previously (e.g., XPhos, SPhos) are often effective because they can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (Accessed January 5, 2026).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (Accessed January 5, 2026).
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (Accessed January 5, 2026).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
  • A Review on Palladium Catalysed Coupling Reactions. (Accessed January 5, 2026).
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (Accessed January 5, 2026).
  • Buchwald–Hartwig amination - Wikipedia. (Accessed January 5, 2026).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (Accessed January 5, 2026).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (Accessed January 5, 2026).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (Accessed January 5, 2026).
  • Buchwald-Hartwig Coupling - YouTube. (Accessed January 5, 2026).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (Accessed January 5, 2026).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (Accessed January 5, 2026).
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (Accessed January 5, 2026).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (Accessed January 5, 2026).
  • Effect of bases and solvents on the Heck coupling a | Download Table - ResearchG
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem. (Accessed January 5, 2026).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem. (Accessed January 5, 2026).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (Accessed January 5, 2026).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (Accessed January 5, 2026).

Sources

Technical Support Center: Improving Yields in the Synthesis of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern yield and selectivity, empowering you to troubleshoot and refine your experimental approach.

This compound is a valuable synthetic intermediate, but its preparation is often plagued by issues of low yield and poor regioselectivity. The primary synthetic route, direct electrophilic iodination of 2-methoxyaniline (o-anisidine), requires navigating the competing directing effects of the powerful activating amino group and the adjacent methoxy group, all while managing significant steric hindrance. This guide provides solutions to the most common issues encountered in this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles.

Q1: My iodination of 2-methoxyaniline is giving very low yields or failing to proceed. What are the likely causes?

A: Low or no conversion is a frequent issue stemming from the reactivity of the iodinating agent and the reaction conditions. Iodine (I₂) itself is the least reactive halogen in electrophilic aromatic substitutions and often requires activation to react efficiently with even highly activated rings like anilines.[1]

Core Causality & Solutions:

  • Insufficient Electrophilicity: Molecular iodine (I₂) is often not electrophilic enough to achieve efficient iodination.[2]

    • Solution: Employ an activating agent. For I₂, this typically involves an oxidant (e.g., H₂O₂, HIO₃) that generates a more potent electrophile, such as the iodonium ion (I⁺). A more reliable approach is to use a pre-activated iodine source like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1]

  • Catalyst Requirement: Many modern iodination reagents require a catalyst to enhance the electrophilicity of the iodine source.

    • Solution: When using N-Iodosuccinimide (NIS), the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is highly effective.[3][4] The acid is believed to protonate NIS, generating a more reactive iodinating species.[4][5] For particularly stubborn substrates, Lewis acids like silver(I) triflimide or iron(III) triflimide can be used to activate NIS.[6][7][8]

  • Reagent Quality: The purity and stability of your reagents are critical.

    • Solution: Iodine Monochloride (ICl) is highly moisture-sensitive and can hydrolyze, reducing its efficacy. Use a fresh bottle or purify it before use. Ensure your starting 2-methoxyaniline is pure, as impurities can lead to side reactions and tar formation.

Q2: My reaction produces a mixture of isomers, primarily 4-iodo-2-methoxyaniline. How can I improve regioselectivity for the desired 6-iodo product?

A: This is the central challenge in this synthesis. The outcome is a competition between electronic directing effects and steric hindrance. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho, para-directors. The amino group is the more powerful activator.

Electronic vs. Steric Factors:

  • Electronic Effects: The -NH₂ group strongly activates the positions ortho (C6) and para (C4) to it. The -OCH₃ group activates its ortho (C3) and para (C5) positions. The C6 position is therefore strongly electronically activated by the amino group.

  • Steric Hindrance: The C6 position is flanked by the bulky methoxy group, creating significant steric hindrance that can disfavor electrophilic attack at that site.[9][10] The C4 position is sterically much more accessible, often leading to the 4-iodo isomer as the major byproduct.

Strategies to Enhance 6-Iodo Selectivity:

  • Choice of Iodinating Reagent: The size of the electrophile matters. A bulkier iodinating agent may further disfavor the sterically hindered C6 position. Therefore, using a less sterically demanding system can be beneficial.

  • Solvent and Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the electronically preferred product over the kinetically faster, sterically accessible one.[11] Experimenting with solvent polarity can also influence the regiochemical outcome.[12]

  • Directed Ortho-Metalation (Advanced): For absolute regioselectivity, a directed ortho-metalation (DoM) approach can be considered. This involves protecting the amine, then using a strong base like n-butyllithium to deprotonate the C6 position, followed by quenching with an iodine source (e.g., I₂). This powerful method bypasses the challenges of electrophilic substitution but requires stringent anhydrous and inert atmosphere conditions.

Diagram: Directing Effects in the Iodination of 2-Methoxyaniline

G cluster_0 Electrophilic Iodination of 2-Methoxyaniline mol 2-Methoxyaniline pos6 C6: 2-Iodo (Desired Product) - Ortho to -NH2 (Strongly Activated) - Sterically Hindered mol->pos6 Electronically Favored pos4 C4: 4-Iodo (Major Side Product) - Para to -NH2 (Strongly Activated) - Sterically Accessible mol->pos4 Kinetically Favored pos5 C5: 5-Iodo (Minor Side Product) - Para to -OCH3 mol->pos5 Electronically Disfavored

Caption: Competing factors in the electrophilic iodination of 2-methoxyaniline.

Q3: My reaction is producing di-iodinated byproducts. How can I prevent this?

A: Over-iodination is common with highly activated aromatic systems like anilines.[11] The initial mono-iodinated product is still activated enough to undergo a second substitution.

Solutions to Prevent Di-iodination:

  • Control Stoichiometry: This is the most critical factor. Use a precise 1.0 to 1.1 molar equivalent of your iodinating agent relative to the 2-methoxyaniline. Using a large excess guarantees poly-iodination.[11]

  • Slow Addition & Low Temperature: Add the iodinating agent (e.g., a solution of NIS) dropwise to the substrate solution at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[11]

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: The crude product is a dark, oily mess. What are the best work-up and purification procedures?

A: Dark coloration is often due to residual iodine (I₂) or oxidation of the aniline. A proper work-up is essential for obtaining a clean product.

Recommended Work-up and Purification Protocol:

  • Quenching: Once the reaction is complete, pour the mixture into a solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[6] This will quench any unreacted iodinating agent and reduce elemental iodine (I₂, brown/purple) to colorless iodide (I⁻).[13][14]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: this compound is often an oil or low-melting solid.[15]

    • Flash Column Chromatography: This is the most effective method for separating the desired isomer from byproducts. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[15]

    • Recrystallization/Distillation: If the product is a solid, recrystallization from a solvent system like benzene/petroleum ether can be effective.[16] For oils, short-path distillation under high vacuum may be possible.[16]

Q5: Are there alternative synthetic routes that avoid the regioselectivity problems of direct iodination?

A: Yes. When direct electrophilic substitution proves inefficient, alternative strategies that offer absolute regiocontrol are highly valuable.

Alternative Route: Decarboxylative Iodination A robust alternative is the decarboxylative iodination of 2-amino-6-methoxybenzoic acid.[15] In this method, the position of the iodine is predetermined by the location of the carboxylic acid group.

  • Mechanism: The reaction likely proceeds through the formation of a benzoyl hypoiodite intermediate, which then undergoes a concerted decarboxylation-iodination to yield the final product.[17] This mechanism avoids the competitive attack at different ring positions seen in electrophilic substitution.

  • Advantages: This route offers excellent control over regiochemistry, providing exclusively the 2-iodo isomer. While it requires the synthesis of the substituted anthranilic acid precursor, it can ultimately lead to higher overall yields of the pure desired product.

Detailed Experimental Protocols

Protocol 1: Regioselective Iodination using N-Iodosuccinimide (NIS) and TFA

This protocol is adapted from standard procedures for the iodination of activated arenes.[3][4]

Materials:

  • 2-Methoxyaniline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Saturated aq. Na₂S₂O₃, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-methoxyaniline (1.0 equiv) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (0.1 equiv) and stir for 5 minutes.

  • In a separate flask, dissolve N-Iodosuccinimide (1.05 equiv) in a minimum amount of anhydrous acetonitrile.

  • Add the NIS solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. Allow the reaction to stir at 0 °C until the starting material is consumed (typically 1-3 hours).

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ and ethyl acetate. Shake until the organic layer is colorless.

  • Separate the layers. Wash the organic layer with saturated aq. NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield this compound.

Diagram: Troubleshooting Workflow for Low Yields

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent Purity - Is 2-methoxyaniline pure? - Is NIS/ICl fresh and dry? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Was the reaction anhydrous? - Was temperature controlled? check_reagents->check_conditions Reagents OK check_activation Step 3: Ensure Proper Activation - Was an acid catalyst (e.g., TFA) used with NIS? - Was an oxidant used with I₂? check_conditions->check_activation Conditions OK optimize Step 4: Optimize & Re-run - Lower temperature for selectivity. - Adjust stoichiometry (1.05 eq NIS). - Consider a stronger activator (e.g., Ag(I) salt). check_activation->optimize Activation OK alternative Consider Alternative Route (Decarboxylative Iodination) optimize->alternative Yield Still Low

Sources

Common side products in reactions involving 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about the side products of 2-Iodo-6-methoxyaniline.

Technical Support Center: Reactions of this compound

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a sterically hindered and electron-rich aniline derivative, this compound presents unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-tested insights into the common side products encountered during its use, focusing on the causality of their formation and robust troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products observed in cross-coupling reactions with this compound?

When using this compound in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the majority of undesired products arise from three primary competing pathways:

  • Hydrodeiodination (or Protodeiodination): The replacement of the iodine atom with a hydrogen atom, yielding 2-methoxyaniline. This is often a major byproduct, significantly reducing the yield of the desired coupled product.[1]

  • Homocoupling: The dimerization of the starting material or coupling partner. This can result in the formation of 2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl (from the homocoupling of this compound) or the dimer of the coupling partner (e.g., a boronic acid in a Suzuki reaction).

  • Products from Reaction with Solvent or Base: In some cases, the reactive intermediate can be trapped by the solvent or components of the base, leading to unexpected impurities.

Understanding the delicate balance of the catalytic cycle is key to mitigating these pathways.

Q2: My starting material, this compound, is a dark brown liquid. Does its purity and stability impact side product formation?

Absolutely. This compound, like many aniline derivatives, can be susceptible to oxidation over time, often indicated by a darkening in color from a clear liquid to dark brown or black.[2][3] This degradation can introduce impurities that may interfere with the catalytic cycle. More critically, trace amounts of water or other protic impurities in the starting material can serve as a proton source, directly contributing to the formation of the hydrodeiodination side product, 2-methoxyaniline. For high-fidelity reactions, it is recommended to use material of high purity (≥98%) and to consider purification by column chromatography or distillation if the material is significantly discolored or has been stored for an extended period.[3]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you may encounter during your experiments, explains the underlying chemical principles, and provides actionable solutions.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. My crude NMR shows a significant amount of 2-methoxyaniline."

Root Cause Analysis:

The presence of 2-methoxyaniline points directly to hydrodeiodination as the primary competing side reaction.[1] In the palladium catalytic cycle, after the oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate is supposed to undergo transmetalation with the boronic acid.[4] However, if a proton source is available, this intermediate can be protonated and reductively eliminated to yield 2-methoxyaniline and regenerate a Pd(0)-like species, effectively short-circuiting the desired cross-coupling pathway. Potential proton sources include trace water, alcohols used as solvents, or even the boronic acid itself, which can undergo protodeboronation.

Visualizing the Competing Pathways:

suzuki_side_reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (+ Ar-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (+ R-B(OH)₂) pd_intermediate->transmetalation side_reaction Protonolysis/ Reductive Elimination pd_intermediate->side_reaction pd_coupled Ar-Pd(II)-R(L_n) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-R) reductive_elimination->product proton_source Proton Source (e.g., H₂O) proton_source->side_reaction side_reaction->pd0 Off-Cycle Regeneration side_product Side Product (Ar-H) side_reaction->side_product

Caption: Competing pathways in Suzuki coupling.

Mitigation Strategies & Protocol:

To favor the productive catalytic cycle, you must rigorously exclude proton sources.

Table 1: Key Parameter Adjustments to Minimize Hydrodeiodination

ParameterStandard ConditionRecommended Adjustment for TroubleshootingRationale
Solvent Dioxane/WaterAnhydrous Toluene or DMEMinimizes the primary source of protons.
Base Aq. Na₂CO₃ or K₂CO₃Anhydrous K₃PO₄ or CsFStronger, anhydrous bases can accelerate transmetalation, helping it outcompete protonolysis.[5]
Boronic Acid Boronic AcidPotassium Trifluoroborate Salt or Boronic Ester (e.g., pinacol)These reagents are more stable and less prone to protodeboronation than free boronic acids.[4][5]
Atmosphere NitrogenRigorously degassed solvents and strict inert (Argon) atmospherePrevents atmospheric moisture from entering the reaction.

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Side Products

  • Reagent Preparation: Dry the solvent (Toluene) over molecular sieves or by distillation. Finely grind the anhydrous base (K₃PO₄) and dry it in a vacuum oven at >120 °C overnight. Ensure the this compound and boronic acid derivative are dry.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via cannula.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated for purification.

Scenario 2: Buchwald-Hartwig Amination

Problem: "I am performing a Buchwald-Hartwig amination on this compound with a primary amine. The reaction is sluggish, and besides unreacted starting material, I am observing the deiodinated 2-methoxyaniline and a homocoupled biaryl byproduct."

Root Cause Analysis:

This outcome suggests that the catalytic system is not efficiently promoting the desired C-N bond formation. The challenges are twofold:

  • Steric Hindrance: The methoxy group ortho to the iodine sterically encumbers the reaction center, potentially slowing down both the oxidative addition and the final reductive elimination step.

  • Ligand Inefficiency: An inadequate ligand can lead to an unstable or poorly reactive palladium complex. This can favor side reactions like hydrodehalogenation (similar to the Suzuki case) or the homocoupling of the aryl iodide.[6] In the Buchwald-Hartwig reaction, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step that forms the C-N bond, which is often the rate-limiting step.[7][8] An inefficient ligand may allow the Ar-Pd(II)-I intermediate to undergo side reactions before the amine can be productively coupled.

Visualizing the Troubleshooting Workflow:

troubleshooting_workflow cluster_products Side Product Profile cluster_solutions Corrective Actions start Low Yield / Multiple Products in Buchwald-Hartwig Amination identify Identify Side Products via GC-MS / NMR start->identify deiodinated 2-Methoxyaniline (Hydrodeiodination) identify->deiodinated homocoupled Homocoupled Biaryl identify->homocoupled solution_deiod Strategy A: - Use a stronger, non-protic base (e.g., LHMDS, K₂CO₃) - Ensure anhydrous conditions deiodinated->solution_deiod solution_homo Strategy B: - Switch to a bulkier, more electron-rich ligand (e.g., G3/G4 Buchwald ligands like AdBrettPhos) - Screen different Pd precatalysts homocoupled->solution_homo

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Mitigation Strategies:

The key to success in this scenario is enhancing the rate of the desired C-N coupling relative to the side reactions. This is almost entirely controlled by the catalyst system (ligand and base).

Table 2: Ligand and Base Selection for Hindered Systems

Ligand GenerationExample Ligand(s)Typical BasePerformance Characteristics & Recommendations
First Gen P(o-tol)₃NaOtBuOften insufficient for hindered substrates like this compound. Prone to side reactions.
Second Gen (Biaryl) XPhos, SPhosNaOtBu, K₃PO₄Good general-purpose ligands. Offer improved activity and can be effective, but may still be slow for this specific substrate.[8]
Third/Fourth Gen (Highly Hindered) BrettPhos, RuPhos, AdBrettPhosLHMDS, K₂CO₃, Cs₂CO₃Highly Recommended. These ligands are specifically designed to accelerate reductive elimination for sterically demanding substrates and can significantly suppress both hydrodehalogenation and homocoupling.[9]

Recommendations:

  • Switch to a State-of-the-Art Ligand: For a challenging substrate like this compound, immediately move to a third or fourth-generation Buchwald ligand such as BrettPhos or AdBrettPhos. These ligands create a more reactive catalyst that can overcome the steric barrier.

  • Optimize the Base: While NaOtBu is a common strong base, it can sometimes promote side reactions. Consider screening other bases like LHMDS or Cs₂CO₃, which can offer different reactivity profiles.

  • Use a Precatalyst: Instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium precatalyst (e.g., XPhos Pd G3). These are often more efficient and give more reproducible results.

By carefully selecting a catalyst system tailored for sterically hindered substrates and maintaining rigorous anhydrous and anaerobic conditions, you can effectively steer the reaction away from the formation of side products and towards your desired aryl amine.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of 2-Iodo-6-methoxyaniline in Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile building block in organic synthesis. As a sterically hindered and electron-rich aryl iodide, this compound presents unique challenges and opportunities in cross-coupling reactions. This document aims to equip you with the knowledge to navigate these complexities and achieve successful outcomes in your experiments.

I. Understanding the Molecule: Physicochemical Properties and Stability Profile

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the construction of biaryl and arylamine scaffolds. Its utility stems from the presence of three key functional groups: a reactive iodine atom, an electron-donating methoxy group, and a nucleophilic amino group. However, the interplay of these groups also dictates its stability and reactivity profile.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 354574-31-5
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Brown to black liquid
Purity Typically ≥95%
Storage Sealed in a dry, room temperature environment. Some suppliers recommend storage at 4°C and protected from light.
Core Stability Considerations:

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer its stability based on the known reactivity of similar substituted anilines.

  • Light Sensitivity: Aryl iodides and anilines can be susceptible to photodecomposition. It is best practice to store this compound in amber vials or protected from light to prevent the formation of radical species and subsequent side reactions.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition. Thermal degradation of substituted anilines can be a complex process involving multiple stages.[2]

  • Acid and Base Sensitivity: The amino group imparts basic properties, and the molecule will readily react with strong acids to form the corresponding ammonium salt. Under strongly basic conditions, particularly at elevated temperatures, deprotonation of the amine can occur, potentially leading to side reactions. The methoxy group is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., with strong Lewis acids or HBr/HI).

  • Oxidative and Reductive Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially in metal-catalyzed reactions where the catalyst's oxidative state is critical. The iodo-group can be subject to reduction (hydrodehalogenation) in the presence of a suitable reducing agent and a proton source.

II. Troubleshooting Guide for Cross-Coupling Reactions

The steric hindrance from the ortho-methoxy and ortho-iodo substituents in this compound can significantly impact its reactivity in cross-coupling reactions. This section addresses common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura reactions with this substrate is often due to the steric hindrance around the iodine atom, which can impede the oxidative addition step to the palladium(0) catalyst. Here are several factors to consider:

  • Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition of sterically hindered aryl halides.[3]

  • Catalyst Precursor: Using a pre-formed, well-defined palladium(0) source or a precatalyst that readily generates the active Pd(0) species is crucial. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in the initial phase of the reaction.

  • Base Selection: The choice of base is critical. While stronger bases can facilitate the transmetalation step, they might also promote side reactions. For sterically hindered substrates, a weaker base like K₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., toluene/water) can be effective.[4]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of sterically hindered substrates. However, excessive heat can lead to catalyst decomposition and side reactions. Careful optimization of the temperature is necessary.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus iodine in my Buchwald-Hartwig amination. What is this and how can I prevent it?

A2: This byproduct is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[5][6] In the case of this compound, this would be 2-methoxyaniline.

  • Causality: Hydrodehalogenation can occur through several pathways, including β-hydride elimination from a palladium-amido intermediate or reaction of the organopalladium intermediate with a hydride source in the reaction mixture.

  • Prevention Strategies:

    • Ligand Selection: The use of bulky, electron-rich ligands can favor the desired reductive elimination over competing side reactions.[5]

    • Base Choice: The nature of the base can influence the extent of hydrodehalogenation. Using a non-coordinating, strong base like sodium tert-butoxide is common, but its purity is important.

    • Exclusion of Water: Rigorously dry reaction conditions can minimize hydrodehalogenation, as water can act as a proton source.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition and aggregation.[6] The active, soluble Pd(0) species is aggregating into inactive, insoluble palladium metal.

  • Causes:

    • Oxygen: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • High Temperatures: Excessive heat can cause the ligands to dissociate from the palladium center, leading to aggregation.

    • Ligand Degradation: Some phosphine ligands can be susceptible to degradation under the reaction conditions.

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere of nitrogen or argon. Use degassed solvents.

    • Ligand Choice: Use robust ligands that can stabilize the palladium catalyst at the required reaction temperature.

    • Temperature Control: Carefully control the reaction temperature and avoid localized overheating.

III. Experimental Protocols: Best Practices and Starting Points

The following protocols are provided as robust starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization of specific parameters will likely be necessary for different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is designed to address the steric hindrance of the substrate through the use of a suitable catalyst system and reaction conditions.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. To an oven-dried Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 equiv) B 2. Evacuate and backfill with argon (3x). A->B C 3. Add degassed toluene and water (10:1 v/v). B->C D 4. Heat to 100-110 °C with vigorous stirring. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool to room temperature, dilute with ethyl acetate. E->F Upon completion G 7. Wash with water and brine. F->G H 8. Dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Causality Behind Choices:

  • Pd₂(dba)₃/SPhos: This catalyst system is highly effective for coupling sterically hindered aryl halides. SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the challenging oxidative addition step and promotes rapid reductive elimination.[4]

  • K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of sensitive functional groups.

  • Toluene/Water: A biphasic solvent system is often beneficial for Suzuki reactions, as it can help to dissolve both the organic substrates and the inorganic base.[4]

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol utilizes a robust catalyst system designed for challenging C-N bond formations.

Buchwald_Hartwig_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. In a glovebox, to an oven-dried vial, add: - this compound (1.0 equiv) - Primary amine (1.2 equiv) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 equiv) B 2. Add anhydrous, degassed toluene. A->B C 3. Seal the vial and heat to 100 °C. B->C D 4. Monitor reaction by TLC or LC-MS. C->D E 5. Cool, quench with saturated aq. NH₄Cl. D->E Upon completion F 6. Extract with ethyl acetate. E->F G 7. Wash with brine, dry over Na₂SO₄. F->G H 8. Concentrate and purify by chromatography. G->H

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Causality Behind Choices:

  • Pd(OAc)₂/XPhos: XPhos is another highly effective Buchwald ligand for promoting the amination of sterically demanding aryl halides.[5] It forms a highly active catalyst with Pd(OAc)₂.

  • NaOtBu: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig amination to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[6]

  • Anhydrous Toluene: The use of an anhydrous, non-polar solvent like toluene is standard for this reaction to minimize side reactions such as hydrodehalogenation.

IV. Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the catalyst system appropriate for a sterically hindered substrate? Start->Check_Catalyst Optimize_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) Check_Catalyst->Optimize_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Success Improved Yield Optimize_Ligand->Success Optimize_Temp Optimize temperature (start around 100 °C) Check_Conditions->Optimize_Temp No Check_Purity Are all reagents and solvents pure and anhydrous/degassed? Check_Conditions->Check_Purity Yes Optimize_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig) Optimize_Temp->Optimize_Base Optimize_Base->Success Purify_Reagents Purify starting materials and use freshly distilled, degassed solvents Check_Purity->Purify_Reagents No Check_Purity->Success Yes Purify_Reagents->Success

Sources

Technical Support Center: N-Boc Protection of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for synthetic routes involving the N-Boc protection of 2-iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. The protection of this compound with a tert-butoxycarbonyl (Boc) group is a critical step in many multi-step syntheses. However, the unique electronic and steric properties of this substrate—namely the bulky ortho-iodo and methoxy substituents—can render the reaction sluggish and prone to failure under standard conditions.[1][2][3]

This document provides in-depth, field-proven insights through a series of frequently asked questions, a detailed troubleshooting guide, and a validated experimental protocol. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protection of this compound more difficult than for a simple aniline?

The primary challenge stems from two factors:

  • Steric Hindrance: The amine functionality is flanked by two bulky ortho-substituents (iodine and a methoxy group). This physically obstructs the approach of the electrophilic di-tert-butyl dicarbonate ((Boc)₂O) reagent to the nitrogen atom, significantly slowing the reaction rate.[3]

  • Reduced Nucleophilicity: While the methoxy group is electron-donating through resonance, the large iodine atom is strongly electron-withdrawing via induction. This inductive effect decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted aniline. Weakly nucleophilic aromatic amines are known to react slowly with (Boc)₂O.[2][4][5]

Q2: What are the recommended starting conditions for this reaction?

Given the substrate's hindered nature, standard conditions are often insufficient. A robust starting point involves using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6] While some simple amine protections proceed without a catalyst, its inclusion is highly recommended here to achieve a reasonable reaction rate.[7][8]

Q3: Is a base required in addition to the DMAP catalyst?

While DMAP is a base, its primary role here is as a nucleophilic catalyst.[7][9] The reaction of the amine with (Boc)₂O generates tert-butoxycarboxylic acid, which decomposes into CO₂ and tert-butanol.[10] A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be included to neutralize any acidic byproducts, though it is not always strictly necessary, especially with catalytic DMAP.[7][10] For this specific substrate, starting with only catalytic DMAP is a clean approach; a stoichiometric base can be added if the reaction stalls.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the starting material (this compound) and the less polar product (tert-butyl (2-iodo-6-methoxyphenyl)carbamate). A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 10-20% EtOAc in hexanes). The starting aniline will be more polar (lower Rf) than the Boc-protected product. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) will help visualize the spots.

Q5: What are the common side reactions, and how can they be avoided?

The most common failure is an incomplete reaction. However, when using a potent catalyst like DMAP, side reactions can occur, though they are less common for anilines than for aliphatic amines.[8][11]

  • Urea Formation: In some cases, particularly with primary amines and excess DMAP or high temperatures, isocyanate intermediates can form, leading to urea byproducts.[11] This can be minimized by using only a catalytic amount of DMAP (0.1-0.2 equivalents) and maintaining a moderate temperature (room temperature to 40 °C).

  • Hydrolysis of (Boc)₂O: If the reaction is run in the presence of water, (Boc)₂O can hydrolyze.[1] Ensure all glassware is dry and use anhydrous solvents for the best results.

Troubleshooting Guide

This section addresses specific issues you might encounter during the experiment.

Symptom Possible Cause(s) Suggested Solution(s)
Issue 1: Reaction is sluggish or incomplete after 24 hours (TLC shows significant starting material). 1. Insufficient Activation: The steric hindrance and reduced nucleophilicity of the aniline are preventing the reaction from proceeding at a practical rate.[1][2][3] 2. Poor Reagent Quality: The (Boc)₂O may have degraded, or the DMAP may be inactive. 3. Inappropriate Solvent: The reactants may not be fully solubilized, or the solvent may not be optimal for the reaction.1. Increase Catalyst Loading: If using <0.1 eq of DMAP, increase to 0.2 eq. 2. Gentle Heating: Increase the reaction temperature to 35-40 °C. Monitor by TLC to ensure no decomposition occurs. 3. Confirm Reagent Activity: Use fresh (Boc)₂O (it is a low-melting solid) and DMAP. 4. Solvent Change: Switch from DCM to a solvent with a higher boiling point like THF or Dioxane and heat if necessary.[6]
Issue 2: TLC shows multiple new spots, and the desired product yield is low. 1. Decomposition: The starting material or product may be unstable to the reaction conditions (e.g., prolonged heating). 2. Side Reactions: As mentioned in the FAQ, urea formation or other side reactions may be occurring, potentially due to excessive heat or catalyst loading.[11]1. Reduce Temperature: If heating, reduce the temperature or run at room temperature for a longer duration. 2. Optimize Catalyst: Ensure you are using no more than 0.2 equivalents of DMAP. The reaction of DMAP with (Boc)₂O is rapid and exothermic.[7][8] 3. Purification: Isolate the main product via column chromatography to separate it from impurities.
Issue 3: Difficulty during aqueous workup (e.g., emulsion formation). 1. Incomplete Quenching: Residual reagents or byproducts may be causing emulsions. 2. Solvent Choice: Dichloromethane (DCM) can sometimes form stable emulsions.1. Use Brine: During extractions, wash the organic layer with a saturated NaCl solution (brine) to break up emulsions. 2. Change Extraction Solvent: If emulsions are persistent, consider using a different extraction solvent like ethyl acetate. 3. Filtration: Pass the emulsified layer through a pad of Celite to help break it apart.
Issue 4: Product is an oil and difficult to solidify for purification. 1. Residual Solvent: Trace amounts of solvent can prevent crystallization. 2. Impurities: The presence of impurities can disrupt the crystal lattice, resulting in an oil.1. High Vacuum: Place the product under a high vacuum for several hours to remove all residual solvent. 2. Trituration: Add a non-polar solvent like hexanes or pentane to the oil and stir vigorously. This may induce crystallization or wash away non-polar impurities, leaving a solid product. 3. Chromatography: If trituration fails, purify the oil via silica gel column chromatography.

Visual Guides & Diagrams

Reaction Mechanism

The reaction proceeds via a DMAP-catalyzed nucleophilic acyl substitution. DMAP, a superior nucleophile to the aniline, first attacks the (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This activated species is then readily attacked by the sterically hindered aniline to furnish the product and regenerate the DMAP catalyst.[7][8]

Reaction_Mechanism Boc2O (Boc)₂O Intermediate [Boc-DMAP]⁺ (Reactive Intermediate) Boc2O->Intermediate Attack by DMAP DMAP DMAP DMAP->Intermediate Aniline This compound (Ar-NH₂) Product tert-butyl (2-iodo-6-methoxyphenyl)carbamate (Ar-NHBoc) Aniline->Product Attack on Intermediate Intermediate->Product Byproducts t-BuOH + CO₂ + DMAP Product->Byproducts Catalyst Regeneration

Caption: DMAP-catalyzed N-Boc protection mechanism.

Experimental Workflow

A typical workflow for this synthesis involves careful setup, reaction execution, and purification.

Experimental_Workflow A 1. Setup - Dry glassware under N₂ - Add aniline and solvent (DCM) B 2. Reagent Addition - Add (Boc)₂O - Add DMAP (catalytic) A->B C 3. Reaction - Stir at room temperature - Monitor by TLC B->C D 4. Workup - Quench with water - Extract with DCM C->D E 5. Purification - Wash organic layer - Dry over MgSO₄ - Concentrate in vacuo D->E F 6. Final Product - Purify by column chromatography or recrystallization E->F

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

When faced with an incomplete reaction, this decision tree can guide your optimization strategy.

Troubleshooting_Logic Start Reaction incomplete after 16-24h? CheckReagents Are reagents fresh? Start->CheckReagents Yes Heating Was reaction heated? CheckReagents->Heating Yes UseFresh Use fresh (Boc)₂O and DMAP. CheckReagents->UseFresh No Heat Heat to 40°C. Re-check after 4h. Heating->Heat No AddMoreDMAP Increase DMAP to 0.2 eq. Continue stirring. Heating->AddMoreDMAP Yes UseFresh->Start Success Reaction Complete. Proceed to Workup. Heat->Success Complete ChangeSolvent Switch to THF or Dioxane and heat. AddMoreDMAP->ChangeSolvent Still incomplete AddMoreDMAP->Success Complete ChangeSolvent->Success Complete

Caption: Troubleshooting decision tree for an incomplete reaction.

Validated Experimental Protocol

DMAP-Catalyzed N-Boc Protection of this compound

This protocol is optimized for a 10 mmol scale and accounts for the substrate's low reactivity.

Reagent/Material Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume Equivalents
This compound249.0410.02.49 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2512.02.62 g1.2
4-Dimethylaminopyridine (DMAP)122.171.0122 mg0.1
Dichloromethane (DCM), anhydrous--50 mL-
Deionized Water--30 mL-
1M HCl (aq)--20 mL-
Saturated NaHCO₃ (aq)--20 mL-
Saturated NaCl (Brine)--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----
Step-by-Step Methodology:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.49 g, 10.0 mmol). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the aniline is fully dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) to the solution, followed by 4-dimethylaminopyridine (122 mg, 1.0 mmol). Note: The reaction of DMAP with (Boc)₂O can be exothermic; ensure the addition is done at room temperature with good stirring.[7][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 2-4 hours. The reaction may take 12-24 hours to reach completion. If the reaction is sluggish, gently warm the mixture to 35-40 °C.

  • Aqueous Workup: Once the starting material is consumed as judged by TLC, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (1 x 20 mL) to remove DMAP and any unreacted aniline, deionized water (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL) to remove acidic byproducts, and finally, brine (1 x 20 mL) to aid separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a pale solid or oil.

    • Recrystallization (Preferred): If a solid is obtained, recrystallize from a suitable solvent system like ethyl acetate/hexanes.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Final Product: After purification, dry the product (tert-butyl (2-iodo-6-methoxyphenyl)carbamate, expected M.W. 349.17 g/mol ) under high vacuum to yield a white to off-white solid.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).[Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[Link]

  • RCS Research Chemistry Services. Alcohol Speed up Boc Protection of Primary Amines.[Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).[Link]

  • Common Organic Chemistry. Boc Protection (Boc2O + DMAP) - Examples.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.[Link]

  • ResearchGate. Reaction of N‐protected‐L‐asparagines with (Boc)2O and cat.DMAP in tbutanol.[Link]

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.[Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE.[Link]

  • Wikipedia. Di-tert-butyl dicarbonate.[Link]

  • Reddit. Fmoc protection of electron-poor aniline?[Link]

  • Reddit. Having great trouble with a Boc-protection reaction.[Link]

  • GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]

  • ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.[Link]

  • Indian Journal of Chemistry. CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines.[Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[Link]

  • ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.[Link]

  • Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[Link]

  • ResearchGate. Electron‐deficient anilines, scalability, safety analysis and...[Link]

  • Semantic Scholar. An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions.[Link]

  • International Journal of Organic Chemistry. Solvent-Free Mechanochemical Deprotection of N-Boc Group.[Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.[Link]

Sources

Technical Support Center: Conditions for the Deprotection of N-Protected 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for the deprotection of N-protected 2-iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing amine protecting groups from this specific, and often challenging, substrate. The steric hindrance from the ortho-iodo and methoxy groups, coupled with the electronic nature of the aniline, can lead to unexpected difficulties. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address the issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve immediate problems but also to understand the underlying chemical principles for future success.

Section 1: N-Boc (tert-Butyloxycarbonyl) Deprotection

The Boc group is a cornerstone of amine protection, valued for its stability in a range of conditions and its facile removal under acidic conditions.[1][2] However, the deprotection of N-Boc-2-iodo-6-methoxyaniline can be sluggish or lead to undesired side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My N-Boc deprotection is incomplete or proceeds very slowly, even with standard acidic conditions (e.g., TFA in DCM). What is causing this, and how can I drive the reaction to completion?

Answer:

The slow reaction rate is likely due to the steric hindrance around the nitrogen atom, created by the adjacent bulky iodine and methoxy groups. These groups can restrict the access of the acid to the carbamate oxygen, which is a necessary step in the deprotection mechanism.

Troubleshooting Strategies:

  • Increase Acid Strength or Concentration: While TFA is a common choice, you might need a stronger acid or a higher concentration.[1][3] However, be cautious as harsher conditions can lead to side reactions.

  • Elevated Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[4] Continuous flow reactors can be particularly effective for precise temperature control in thermolytic deprotections.[4][5]

  • Alternative Acidic Reagents: Consider using HCl in a non-coordinating solvent like dioxane or diethyl ether.[6][7] Gaseous HCl bubbled through the solution can also be effective. Phosphoric acid in DCM has been reported as a milder, environmentally benign option.[6]

  • Lewis Acids: Lewis acids such as ZnBr₂ or TMSI (trimethylsilyl iodide) can be effective for Boc deprotection, sometimes under milder conditions than strong Brønsted acids.[2]

  • Mechanochemical Methods: Solvent-free ball milling with p-toluenesulfonic acid (p-TsOH) has been shown to be a rapid and efficient method for N-Boc deprotection.[8]

Question 2: I am observing significant side-product formation, particularly t-butylation of the aromatic ring. How can I prevent this?

Answer:

The t-butyl cation generated during the deprotection is a potent electrophile and can react with the electron-rich aromatic ring of your aniline, leading to undesired C-alkylation.[9]

Mitigation Strategies:

  • Use of Scavengers: The addition of a cation scavenger to the reaction mixture is highly recommended.[9] Common scavengers include:

    • Thioanisole: Effectively traps the t-butyl cation.

    • Triethylsilane (TES): Reduces the t-butyl cation.

    • Anisole: Acts as a competitive substrate for alkylation.

  • Choice of Acid: The choice of acid can influence the lifetime and reactivity of the t-butyl cation. Sometimes, switching from TFA to HCl can reduce the extent of this side reaction.

Method Reagents Typical Conditions Key Considerations
Standard Acidolysis TFA or HClDCM, 0°C to RT, 1-4 hMay be slow; risk of t-butylation.[6]
Lewis Acid Catalysis ZnBr₂ or TMSIDCM, RT, overnightCan be milder than strong acids.[2]
Thermolysis HeatTFE or MeOH, >100°CCan be selective; requires careful temperature control.[4]
Mechanochemistry p-TsOHSolvent-free, ball milling, RT, 10 minRapid and efficient.[8]
Iodine Catalysis I₂Solvent or solvent-free, RTA neutral and selective method.[10][11]

Experimental Protocol: N-Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc-2-iodo-6-methoxyaniline (1 equivalent) in anhydrous 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (2-4 equivalents).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation or after careful workup.

Section 2: N-Cbz (Carboxybenzyl) Deprotection

The Cbz group is another widely used amine protecting group, typically removed by catalytic hydrogenation.[12][13] However, the presence of an aryl iodide in this compound introduces a significant challenge for this method.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting to deprotect the Cbz group using standard catalytic hydrogenation (H₂, Pd/C), but I am seeing significant deiodination of my starting material. How can I selectively remove the Cbz group?

Answer:

The carbon-iodine bond is susceptible to reduction under standard catalytic hydrogenation conditions, leading to the undesired dehalogenated product.[14] The palladium catalyst readily facilitates the cleavage of the C-I bond.

Troubleshooting and Alternative Methods:

  • Transfer Hydrogenation: This method often offers better selectivity.[13] Using a hydrogen donor like ammonium formate with Pd/C can sometimes minimize dehalogenation compared to using hydrogen gas.[13]

  • Acidic Cleavage: Strong acids can cleave the Cbz group.[12][15]

    • HBr in Acetic Acid: A classic method, but can be harsh.

    • AlCl₃ in HFIP: A milder and more selective acid-mediated deprotection has been reported using aluminum chloride in hexafluoroisopropanol.[16] This method has shown good tolerance for reducible functional groups.[16]

  • Nucleophilic Cleavage: A thiol, such as 2-mercaptoethanol, in the presence of a base can deprotect the Cbz group via nucleophilic attack on the benzylic carbon.[17] This method is orthogonal to many other protecting groups and avoids hydrogenation conditions.[14][17]

Workflow for Cbz Deprotection of this compound

Cbz_Deprotection_Workflow start N-Cbz-2-iodo-6-methoxyaniline hydrogenation Catalytic Hydrogenation (H₂, Pd/C) start->hydrogenation Standard Method acid_cleavage Acidic Cleavage (e.g., AlCl₃/HFIP) start->acid_cleavage Alternative nucleophilic_cleavage Nucleophilic Cleavage (e.g., Thiol/Base) start->nucleophilic_cleavage Alternative deiodination Deiodination Side Product hydrogenation->deiodination High Probability desired_product This compound acid_cleavage->desired_product nucleophilic_cleavage->desired_product

Caption: Troubleshooting workflow for Cbz deprotection.

Section 3: N-Acetyl (Ac) Deprotection

The acetyl group is a simple and robust protecting group, but its removal often requires harsh conditions, such as strong acid or base hydrolysis, which might not be compatible with all substrates.[18][19]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I need to remove an N-acetyl group from this compound. What are the recommended conditions, and what potential issues should I be aware of?

Answer:

The hydrolysis of the amide bond in N-acetyl-2-iodo-6-methoxyaniline typically requires heating with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[18][19][20][21]

Potential Issues and Solutions:

  • Substrate Decomposition: The electron-rich and substituted nature of the aniline may make it sensitive to harsh acidic or basic conditions at elevated temperatures. It is crucial to carefully monitor the reaction and use the mildest conditions possible.

  • Slow Reaction: Amide hydrolysis can be slow.[19] If the reaction is not proceeding, you may need to increase the temperature or the concentration of the acid or base.

  • Work-up Challenges: After basic hydrolysis, the product will be the free aniline, but you will also have the salt of acetic acid in solution. An acidic workup will be required to protonate the acetate and extract the aniline. Conversely, after acidic hydrolysis, a basic workup is needed to deprotonate the anilinium salt.

General Protocol for Acidic Hydrolysis of N-Acetyl Group:

  • Suspend the N-acetyl-2-iodo-6-methoxyaniline in a mixture of ethanol and aqueous HCl (e.g., 6M).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH > 8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Mechanism of Acid-Catalyzed Amide Hydrolysis

Amide_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis A Amide B Protonated Amide A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Carboxylic Acid + Amine C->D - H⁺ E Carboxylic Acid + Protonated Amine D->E - H⁺, + H⁺

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

References
  • Fiveable. (n.d.). Acid-Labile Protecting Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PMC. (n.d.). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines.
  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis.
  • The Journal of Organic Chemistry. (n.d.). Some novel, acid-labile amine protecting groups.
  • Semantic Scholar. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • Scientific Update. (2023). To Deprotect and Serve.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (2025). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Benchchem. (2025). Troubleshooting incomplete Boc deprotection.
  • Benchchem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • Benchchem. (2025). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.
  • ElectronicsAndBooks. (n.d.). Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides1.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound....
  • Chemical Communications (RSC Publishing). (n.d.). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran.
  • ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • Benchchem. (2025). Application Notes and Protocols for the Deprotection of 4-(oxan-2-yl)aniline.
  • SciSpace. (2018). Preparation method of 2-iodo-4-methoxyaniline.

Sources

Troubleshooting regioselectivity in functionalization of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-iodo-6-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in organic synthesis, offering multiple sites for functionalization. However, the interplay between the directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups, coupled with the reactivity of the carbon-iodine bond, presents a significant challenge in controlling regioselectivity. The primary difficulty lies in directing incoming groups to the desired position while avoiding unwanted side reactions or the formation of isomeric mixtures. This guide will dissect these challenges and provide actionable, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of this compound, presented in a question-and-answer format.

Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Question: I am attempting a cross-coupling reaction with this compound, but I am observing very low conversion to my desired product, or the starting material is recovered unchanged. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in palladium-catalyzed cross-couplings with this substrate often points to issues with catalyst activation, stability, or steric hindrance. The ortho-substituents (-NH₂ and -OCH₃) can significantly impact the reaction.[1]

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[2]

    • Solution: Ensure rigorous degassing of solvents and reaction vessels and maintain a strict inert atmosphere (argon or high-purity nitrogen). Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

  • Steric Hindrance: The substituents ortho to the iodine atom can sterically hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can stabilize the palladium center and promote oxidative addition by increasing the electron density on the metal.[5]

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical.

    • Solution: Screen a panel of ligands. For Suzuki reactions, biaryl phosphine ligands are often effective.[6] For Buchwald-Hartwig aminations, specific ligands have been developed to couple sterically hindered anilines.[7][8]

  • Base Incompatibility: The choice of base is crucial for the efficiency of the transmetalation step (in Suzuki) or for deprotonating the amine (in Buchwald-Hartwig).

    • Solution: For Suzuki reactions, consider bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary.[9]

Troubleshooting Workflow for Low Conversion:

Caption: Workflow for troubleshooting low conversion.

Issue 2: Formation of Protodeiodinated Byproduct (6-Methoxyaniline)

Question: My main byproduct is 6-methoxyaniline, where the iodine has been replaced by a hydrogen atom. Why is this happening and how can I prevent it?

Answer:

Protodeiodination is a common side reaction in palladium-catalyzed couplings and can arise from several pathways.

Potential Causes & Solutions:

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, after the amine coordinates to the palladium, a β-hydride elimination can occur from the amide, leading to the hydrodehalogenated arene and an imine.[7]

    • Solution: Use ligands that favor reductive elimination over β-hydride elimination. Bidentate ligands like BINAP or DPEPhos can sometimes suppress this side reaction.[7]

  • Reaction with Trace Water/Protic Solvents: Trace amounts of water in the reaction mixture can act as a proton source.

    • Solution: Use rigorously dried solvents and reagents. Consider adding a mild desiccant if compatible with the reaction conditions.

  • Homocoupling of Boronic Acids (Suzuki): In Suzuki reactions, the homocoupling of the boronic acid partner can generate species that facilitate the reduction of the aryl iodide.

    • Solution: Lowering the reaction temperature may disfavor the homocoupling pathway. Using a Pd(0) source directly can sometimes reduce this side reaction compared to the in-situ reduction of Pd(II) sources.[2]

Issue 3: Competing C-H Functionalization or Reactions at the Amino Group

Question: I am observing functionalization at one of the aromatic C-H positions or a reaction involving the -NH₂ group instead of the C-I bond. How can I direct the reactivity exclusively to the iodine?

Answer:

The amino and methoxy groups are ortho-directing activators, which can lead to competing reactions like directed ortho-metalation (DoM) or C-H activation.[10][11] The nucleophilicity of the aniline nitrogen also makes it susceptible to reaction.

Potential Causes & Solutions:

  • Directed ortho-Metalation (DoM): If using strong organolithium bases (e.g., n-BuLi, s-BuLi), deprotonation ortho to the directing groups (-NH₂ or -OCH₃) can compete with or precede lithium-halogen exchange.[10][12] The amino group is a powerful directing group.[13]

    • Solution: To favor lithium-halogen exchange, perform the reaction at very low temperatures (e.g., -78 °C or lower) and with short reaction times before quenching with an electrophile. Alternatively, use milder bases like LDA or LTMP which are less prone to addition reactions.[11]

  • C-H Activation: Some palladium catalyst systems, particularly under forcing conditions, can catalyze direct C-H functionalization.[14]

    • Solution: The C-I bond is significantly more reactive towards oxidative addition than the C-H bonds in this substrate under standard cross-coupling conditions.[15] Ensure your reaction conditions (catalyst, ligand, temperature) are selective for C-I bond activation. If C-H activation is a persistent issue, this suggests the catalytic system is not behaving as expected. Re-evaluate the ligand and palladium source.

  • N-Arylation/Alkylation: The aniline nitrogen is a nucleophile and can compete with the intended nucleophile in the reaction.

    • Solution: In cases like Buchwald-Hartwig amination, where an external amine is the intended nucleophile, self-coupling can be an issue. Using a ligand that promotes the desired coupling at a lower temperature can minimize this. For other reaction types, protecting the aniline nitrogen (e.g., as a carbamate or amide) can be an effective strategy if the protecting group can be removed later without affecting the newly introduced functional group.[16]

Decision Tree for Directing Reactivity:

Caption: Decision tree for controlling reaction site.

Frequently Asked Questions (FAQs)

Q1: Which position is more activated by the combined electronic effects of the amino and methoxy groups?

The -NH₂ and -OCH₃ groups are both ortho, para-directing and activating groups through resonance.[17] They donate electron density to the aromatic ring, making it more nucleophilic. The amino group is generally a stronger activating group than the methoxy group. Both groups strongly activate the C4 and C6 (para to the other group) positions. However, for palladium-catalyzed cross-coupling, the reaction occurs at the carbon bearing the iodide. The electronic effects of the -NH₂ and -OCH₃ groups primarily influence the rate of oxidative addition.[1][18]

Q2: How does steric hindrance from the methoxy and amino groups affect cross-coupling reactions?

The ortho-substituents create significant steric hindrance around the C-I bond.[1] This can slow down the oxidative addition of the palladium catalyst to the C-I bond.[1] To overcome this, highly active catalyst systems with sterically demanding ligands are often required.[4][6] These bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is better able to access the sterically encumbered reaction site.[19]

Q3: Can I perform a Sonogashira coupling on this substrate? What are the key considerations?

Yes, Sonogashira coupling is a viable transformation for this compound. The general mechanism involves a palladium cycle and a copper co-catalyst cycle.[20]

Key Considerations:

  • Catalyst System: A typical system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) source like CuI.

  • Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is commonly used.[21]

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[21] These often require a different ligand and base combination.

  • Side Reactions: The aniline moiety can potentially coordinate to the copper or palladium, so ensuring an efficient catalytic turnover is important to avoid catalyst inhibition.

Q4: Is it possible to selectively functionalize the C-H positions while leaving the C-I bond intact?

Yes, under specific conditions. Directed ortho-metalation (DoM) can be used to functionalize the C3 or C5 positions.[10] The choice of the directing group and the lithiating agent is critical. The -NH₂ group is a powerful directing group, but its acidity means it will be deprotonated first by strong bases like n-BuLi. To direct lithiation to a C-H bond, one might first protect the amine and then use a strong, hindered base like LDA or a s-BuLi/TMEDA complex to deprotonate the desired ortho-position.[11][13]

Q5: What is the general order of reactivity for aryl halides in cross-coupling reactions?

The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[9][22] This is due to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, the C-I bond in this compound is the most reactive site for these types of transformations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or THF, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2-3)Dioxane80-110
Buchwald-Hartwig Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene90-110
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4) + CuI (1)TEA (3)THF25-60

References

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes. BenchChem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Buchwald–Hartwig amin
  • New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles.
  • Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Directed ortho metal
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol.
  • Buchwald-Hartwig Amin
  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • ortho metal
  • Regioselectivity in metal-catalyzed cross-coupling reactions.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. PubMed.
  • Directed (ortho)
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole.
  • This compound. CymitQuimica.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Directed Ortho Metal
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Royal Society of Chemistry.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.
  • 2-Iodo-5-methoxyaniline. PubChem.
  • Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions. Horizon Research Publishing.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins.

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Technical Support Center: Navigating Catalyst Poisoning in Reactions with 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the nuanced challenges of catalyst poisoning encountered when utilizing 2-Iodo-6-methoxyaniline in pivotal cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Troubleshooting Guides

This section is designed to address specific, common issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step troubleshooting protocol.

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or is showing no conversion. What are the likely causes and how can I fix it?

A stalled Suzuki-Miyaura reaction is a frequent yet solvable issue. The primary suspects are often related to the deactivation of the palladium catalyst. Let's explore the potential culprits and a systematic approach to troubleshooting.

Potential Causes:

  • Iodide Poisoning: While aryl iodides are highly reactive in oxidative addition, the resulting iodide anion (I⁻) can be a potent poison for palladium catalysts. Iodide ions can form stable, catalytically inactive bridged palladium dimers, effectively taking the catalyst out of the active cycle.[1]

  • Aniline Coordination: The free amine group of your substrate, this compound, can act as a ligand, coordinating to the palladium center.[2][3] This coordination can sometimes stabilize the catalyst but may also inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, by occupying coordination sites.

  • Impure Reagents: Commercial this compound may contain impurities from its synthesis that are known catalyst poisons. These can include residual starting materials or byproducts containing sulfur or other problematic functional groups.

  • Ineffective Pre-catalyst Activation: Many palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.[4][5]

Troubleshooting Protocol:

  • Reagent Purity Check:

    • Assess the purity of your this compound. If the purity is below 98%, consider purification by recrystallization or column chromatography.

    • Ensure your boronic acid or ester coupling partner is of high purity and has not degraded during storage.

    • Use freshly dried and degassed solvents. Water and oxygen can significantly hinder the reaction.[4]

  • Optimize Ligand and Catalyst:

    • Ligand Choice: For Buchwald-Hartwig reactions, which are notoriously sensitive to iodide, modern bulky phosphine ligands are often effective.[1] Consider screening a panel of ligands.

    • Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to more side reactions. A typical starting point is 1-2 mol % of the palladium catalyst.[6]

    • Pre-catalyst: If using a Pd(II) source, ensure your conditions are suitable for its reduction. Alternatively, switch to a pre-formed Pd(0) catalyst or a more advanced pre-catalyst system like a Buchwald G3 palladacycle.[7]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. In Suzuki couplings, an aqueous solution of a base like K₂CO₃ or K₃PO₄ is common and can help by partitioning the iodide into the aqueous phase.[8] For anhydrous conditions, ensure the base is finely powdered and dry.

    • Temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

    • Inert Atmosphere: Meticulously degas your reaction mixture using techniques like freeze-pump-thaw cycles and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]

Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. What's causing this and how can it be minimized?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yield of the desired product and purification challenges.

Potential Causes:

  • Presence of Palladium(II) Species: The homocoupling of boronic acids is often promoted by Pd(II) species that are not part of the primary catalytic cycle.[9] This can occur if the initial Pd(II) pre-catalyst is not efficiently reduced to Pd(0) or if the active Pd(0) catalyst is re-oxidized by residual oxygen in the reaction mixture.[9]

  • Reaction Conditions: Certain bases and solvents can favor the homocoupling pathway.

Troubleshooting Protocol:

  • Ensure Complete Pre-catalyst Reduction: If using a Pd(II) source, consider a pre-reduction step before adding your substrates. This can be achieved by gently heating the Pd(II) source and ligand in the solvent with a reducing agent.

  • Rigorous Degassing: Minimize the presence of oxygen by thoroughly degassing your solvent and reaction vessel. Multiple freeze-pump-thaw cycles are highly effective.

  • Optimize Base and Solvent: Experiment with different base and solvent combinations. For instance, using a weaker base or a biphasic solvent system might suppress homocoupling.[8]

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q3: Can the aniline group in this compound be a source of catalyst poisoning in Buchwald-Hartwig amination reactions?

Yes, while the aniline is a reactant in Buchwald-Hartwig amination, its coordination to the palladium center can sometimes lead to catalyst inhibition, particularly if it forms a very stable complex that is slow to undergo reductive elimination.[10] The choice of ligand is crucial to modulate the reactivity of the palladium center and facilitate the desired C-N bond formation.

Q4: Are there any specific impurities in commercial this compound I should be concerned about?

While specific impurity profiles can vary by supplier, potential problematic impurities could include:

  • Residual starting materials from the synthesis of this compound.

  • Over-iodinated or under-iodinated anilines.

  • Byproducts containing sulfur or other heteroatoms that can act as strong catalyst poisons.

It is always recommended to use the highest purity reagents available or to purify the material before use if catalyst poisoning is suspected.

Q5: How does the choice of palladium pre-catalyst affect the reaction's susceptibility to poisoning?

The choice of pre-catalyst is critical. Modern pre-catalysts, such as the Buchwald palladacycles, are designed for efficient and clean generation of the active Pd(0) species.[7] This can minimize the presence of residual Pd(II) which can contribute to side reactions. Simpler Pd(II) sources like Pd(OAc)₂ or PdCl₂ require careful control of the in-situ reduction step to avoid incomplete activation or the formation of inactive palladium species.[5]

Section 3: Visual Guides

Diagram 1: Potential Pathways for Catalyst Deactivation

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways A Active Pd(0) Catalyst B Oxidative Addition (with this compound) A->B Product Formation P1 Iodide Poisoning A->P1 Forms Inactive Bridged Dimers P2 Aniline Inhibition A->P2 Forms Stable Complex P3 Impurity Poisoning A->P3 Binds to Active Site C Transmetalation / Amine Coordination B->C Product Formation D Reductive Elimination C->D Product Formation D->A Product Formation

Caption: Potential deactivation pathways for a palladium catalyst.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

G Start Reaction Failed (Low/No Conversion) CheckReagents 1. Verify Reagent Purity - this compound - Coupling Partner - Solvent & Base Start->CheckReagents CheckSetup 2. Review Reaction Setup - Inert Atmosphere? - Correct Temperature? CheckReagents->CheckSetup OptimizeCatalyst 3. Optimize Catalyst System - Screen Ligands - Change Pre-catalyst - Adjust Loading CheckSetup->OptimizeCatalyst StillFails Problem Persists OptimizeCatalyst->StillFails Success Reaction Successful StillFails->CheckReagents No, Re-evaluate StillFails->Success Yes

Caption: A systematic workflow for troubleshooting failed reactions.

Section 4: Data Summary

Table 1: Common Palladium Pre-catalysts and Considerations

Pre-catalystOxidation StateActivationConsiderations
Pd(PPh₃)₄Pd(0)Direct useCan be sensitive to air and moisture.
Pd₂(dba)₃Pd(0)Ligand associationOften used with phosphine ligands.
Pd(OAc)₂Pd(II)In-situ reductionRequires a reducing agent (e.g., phosphine, amine).[11]
PdCl₂(dppf)Pd(II)In-situ reductionCommon for Suzuki couplings.
Buchwald Pre-catalystsPd(II)Facile in-situ reductionHighly efficient and reliable for generating active Pd(0).[7]

References

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Technical Support Center: Scaling Up the Synthesis of 2-Iodo-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-iodo-6-methoxyaniline and its derivatives. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting strategies, and scalable protocols. Our focus is on navigating the complexities of electrophilic iodination on activated aniline systems, ensuring robust and reproducible outcomes from bench-scale experiments to pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, 2-methoxyaniline, contains two powerful ortho-, para-directing groups: the amino (-NH₂) and methoxy (-OCH₃) groups. The primary challenges are:

  • Regioselectivity: Controlling the position of iodination is paramount. The activating groups can direct the electrophile to multiple positions on the aromatic ring, potentially leading to a mixture of isomers that are difficult to separate.

  • Over-reaction: The high reactivity of the aniline ring can lead to the formation of di- or even tri-iodinated byproducts, reducing the yield of the desired mono-iodinated product.[1]

  • Oxidation: Aniline derivatives are susceptible to oxidation, which can lead to colored impurities and degradation of the starting material and product.[2][3]

  • Reagent Stability and Handling: Iodinating agents like N-Iodosuccinimide (NIS) can be unstable and require careful handling, especially at scale.[4]

Q2: Which iodinating agent is recommended for this synthesis on a larger scale?

A2: N-Iodosuccinimide (NIS) is a highly effective and widely used reagent for the iodination of activated aromatic compounds like anilines.[5][6] Compared to molecular iodine (I₂), NIS offers several advantages for scalability:

  • Milder Reaction Conditions: NIS can effect iodination without the need for strong oxidants or harsh acids, which can be problematic at scale.[7]

  • Improved Handling: As a solid, NIS is generally easier and safer to handle than I₂.[8]

  • Higher Selectivity: With the appropriate choice of solvent and additives, NIS can offer superior regioselectivity.[8][9]

For deactivated aromatic compounds, a combination of NIS and a strong acid like sulfuric acid may be necessary to drive the reaction to completion.[10]

Q3: How does solvent choice impact the regioselectivity of the iodination?

A3: Solvent choice is a critical parameter for controlling regioselectivity. The polarity of the solvent can significantly influence the reaction outcome. For instance, in the iodination of anilines with NIS, polar solvents like Dimethyl Sulfoxide (DMSO) have been shown to strongly favor the formation of the para-isomer.[8] For 2-methoxyaniline, where the para position is blocked, careful solvent screening is necessary to optimize the yield of the desired 2-iodo-6-methoxy isomer. Acetonitrile is often a good starting point for iodinations of methoxy-substituted aromatics using NIS, sometimes with a catalytic amount of an acid like trifluoroacetic acid (TFA).[5][11]

Q4: My final product is a dark brown or black liquid. Is this normal and how can I purify it?

A4: It is common for this compound to appear as a brown to black liquid.[12] This coloration can be due to trace impurities and oxidation byproducts.[13] For purification at scale, the following methods are recommended:

  • Aqueous Workup: Washing the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), is crucial to quench any remaining iodine or electrophilic iodine species.[1][14]

  • Column Chromatography: For laboratory scale, silica gel chromatography is effective. However, this method can be challenging to scale up.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

  • Recrystallization: If the product can be converted to a solid salt (e.g., hydrochloride), recrystallization can be a highly effective and scalable purification technique.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and scale-up of this compound derivatives.

Problem 1: Low Yield or Incomplete Conversion
Potential Causes Recommended Solutions & Explanations
Insufficient Reagent Activity Verify Reagent Quality: Ensure your NIS is fresh and has been stored properly, protected from light and moisture.[4] Consider using a catalytic amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid to activate the NIS, which generates a more potent electrophilic iodine species.[5][9][10]
Sub-optimal Reaction Temperature Optimize Temperature: While many iodinations of activated anilines proceed at room temperature, some may require gentle heating to achieve full conversion.[1] Monitor the reaction by TLC or HPLC to determine the optimal temperature that maximizes conversion without significant byproduct formation.
Moisture Contamination Ensure Anhydrous Conditions: Iodinating agents like Iodine Monochloride (ICl) are highly sensitive to moisture.[1] While NIS is more tolerant, it is still good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, especially when scaling up.
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Potential Causes Recommended Solutions & Explanations
Strong Activating Effect of Substituents Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can decrease the overall reaction rate and significantly improve selectivity by favoring the thermodynamically more stable product.[1]
Incorrect Solvent System Solvent Screening: The choice of solvent can influence the reactivity and selectivity. Experiment with a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF) to find the optimal system for your specific derivative.[1] For methoxy-substituted benzenes, acetonitrile with a catalytic amount of TFA is often effective.[5][11]
Steric Hindrance Not Fully Exploited Directed Ortho-Metalation (Alternative Strategy): For highly specific regiocontrol, consider a directed ortho-metalation approach. This involves protecting the amine, followed by lithiation and quenching with an iodine source. This method offers excellent regiocontrol, although it involves more steps.[15]
Problem 3: Formation of Di-iodinated Byproducts
Potential Causes Recommended Solutions & Explanations
Incorrect Stoichiometry Control Stoichiometry Carefully: Use a precise molar ratio of the iodinating agent to your substrate. A 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of NIS can favor mono-iodination.[1]
High Reactivity of the Substrate Slow Addition of Reagent: At a larger scale, add the iodinating agent portion-wise or as a solution over time. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of a second iodination event.
Prolonged Reaction Time Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of over-iodinated products.
Problem 4: Difficulties in Product Isolation and Purification
Potential Causes Recommended Solutions & Explanations
Presence of Colored Impurities Charcoal Treatment: After the aqueous workup, treating the organic solution with activated charcoal can help remove colored, high-molecular-weight byproducts before concentrating the solution.
Emulsion Formation During Workup Brine Wash: During the aqueous extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water.
Product Instability on Silica Gel Neutralize Silica Gel: Anilines can sometimes streak or decompose on acidic silica gel. Pre-treating the silica gel with a dilute solution of triethylamine in the eluent can help to improve the separation during column chromatography.[13]

Experimental Protocols & Workflows

Protocol 1: Scalable Synthesis of this compound using NIS

This protocol is designed for the synthesis of this compound with a focus on scalability and regiocontrol.

Materials:

  • 2-Methoxyaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, catalytic amount)

  • 10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 2-methoxyaniline (1.0 eq) in anhydrous acetonitrile (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • NIS Addition: Slowly add NIS (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. For very reactive substrates, consider adding a solution of NIS in acetonitrile via an addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours). If the reaction is sluggish, a catalytic amount of TFA (0.05-0.1 eq) can be added.[5][9][11]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium thiosulfate. Stir until the color of any residual iodine has disappeared.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Workflow Diagrams

Synthesis_Workflow General Synthesis and Workup Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Setup 1. Dissolve 2-Methoxyaniline in Acetonitrile Cool 2. Cool to 0-5 °C Setup->Cool Add_NIS 3. Add NIS (1.05 eq) portion-wise Cool->Add_NIS Monitor 4. Monitor by TLC/HPLC Add_NIS->Monitor Quench 5. Quench with aq. Na₂S₂O₃ Monitor->Quench Reaction Complete Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with Water & Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Vacuum Distillation Dry->Purify Troubleshooting_Tree Troubleshooting Decision Tree for Iodination Start Problem Observed Low_Yield Low Yield / Incomplete Rxn Start->Low_Yield Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Byproduct Di-iodinated Byproduct Start->Byproduct Check_Reagent Check NIS Quality & Add Acid Catalyst Low_Yield->Check_Reagent Lower_Temp Lower Reaction Temp (e.g., to 0 °C) Poor_Selectivity->Lower_Temp Check_Stoich Verify Stoichiometry (Use ~1.0 eq NIS) Byproduct->Check_Stoich Optimize_Temp Optimize Temperature Check_Reagent->Optimize_Temp If still low Solution1 Improved Yield Optimize_Temp->Solution1 Screen_Solvent Screen Solvents (e.g., ACN, DCM) Lower_Temp->Screen_Solvent If still poor Solution2 Improved Selectivity Screen_Solvent->Solution2 Slow_Addition Use Slow Addition of NIS Check_Stoich->Slow_Addition If still an issue Solution3 Minimized Byproduct Slow_Addition->Solution3

Caption: A decision tree for troubleshooting common synthesis issues.

Safety and Scale-Up Considerations

  • Thermal Hazards: Iodination reactions can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity to maintain the desired temperature. A slow, controlled addition of the iodinating agent is critical to manage heat evolution.

  • Off-gassing: Although less of a concern with NIS compared to other reagents, it is good practice to vent the reactor through a scrubber containing a sodium thiosulfate solution to trap any volatile iodine species.

  • Material Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. When handling large quantities of NIS powder, use a fume hood or ventilated enclosure to avoid inhalation. [16]* Waste Disposal: Aqueous waste containing iodine and thiosulfate should be neutralized and disposed of in accordance with local regulations. Organic waste streams may contain halogenated compounds and should be segregated for appropriate disposal. [3][16]

References

  • Benchchem. (n.d.). Troubleshooting low yields in ICl iodination reactions.
  • Benchchem. (n.d.). 2-Iodo-3-methoxyaniline | 98991-09-4.
  • Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
  • (2005). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Tetrahedron Letters, 46(45), 7751-7754.
  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in the Iodination of Anilines with NIS.
  • Benchchem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • ElectronicsAndBooks. (n.d.). A cheap and efficient method for selective para-iodination of aniline derivatives.
  • Sigma-Aldrich. (n.d.). This compound | 354574-31-5.
  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions.
  • Sigma-Aldrich. (n.d.). This compound | 354574-31-5.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ChemicalBook. (2023, May 19). N-Iodosuccinimide: Synthesis and applications.
  • Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination Reagent Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution.
  • ResearchGate. (n.d.). Described procedures for iodination of anilines.
  • ResearchGate. (n.d.). ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene.
  • Chemsrc. (n.d.). 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | MSDS.
  • CymitQuimica. (n.d.). This compound.

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Validation & Comparative

A-Comparative-Guide-to-2-Iodo-6-methoxyaniline-vs-2-Bromo-6-methoxyaniline-in-Cross-Coupling-Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a cornerstone of successful and efficient synthesis campaigns. Among the vast array of available reagents, 2-substituted 6-methoxyanilines are privileged scaffolds found in numerous biologically active molecules.[1][2][3] This guide provides an in-depth, objective comparison of two key analogues, 2-iodo-6-methoxyaniline and 2-bromo-6-methoxyaniline, in the context of palladium-catalyzed cross-coupling reactions. Understanding the nuanced reactivity differences between these two compounds is paramount for optimizing reaction conditions, maximizing yields, and accelerating discovery timelines.

The fundamental divergence in the reactivity of these two molecules lies in the carbon-halogen (C-X) bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[4][5] This critical difference dictates the ease with which the palladium catalyst can undergo the initial, often rate-determining, oxidative addition step in the catalytic cycle of most cross-coupling reactions.[6][7][8] Consequently, aryl iodides are generally more reactive than their bromide counterparts.[9][10][11][12]

This guide will explore the practical implications of this reactivity trend in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through a combination of established chemical principles, representative experimental data, and detailed protocols, we aim to provide a comprehensive resource for making informed decisions in your synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The efficacy of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the facility of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The energy required for this bond cleavage is a significant component of the overall activation energy of the reaction.

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Iodide (Ph-I)67.0[4]
Phenyl Bromide (Ph-Br)84.0[4]
Phenyl Chloride (Ph-Cl)97.1[4]

As illustrated in the table, the C-I bond is substantially weaker than the C-Br bond. This lower bond dissociation energy translates to a lower activation barrier for the oxidative addition step, making this compound a more reactive substrate than 2-bromo-6-methoxyaniline in palladium-catalyzed cross-coupling reactions.[4][11][13]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The established reactivity trend of I > Br holds true in this reaction, often leading to significant differences in reaction kinetics and required conditions.[11][14]

FeatureThis compound2-Bromo-6-methoxyaniline
Relative Reactivity HighModerate
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)[15]
Catalyst Loading Lower catalyst loading often sufficient (e.g., 0.5-2 mol%)May require higher catalyst loading (e.g., 2-5 mol%)
Reaction Time Generally shorterTypically longer
Yields Often higher under milder conditionsCan achieve high yields, but may require more forceful conditions

The higher reactivity of this compound allows for the use of milder reaction conditions, which can be particularly advantageous when working with sensitive functional groups or complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a representative, general protocol for the Suzuki-Miyaura coupling of a 2-halo-6-methoxyaniline with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and solvent (e.g., dioxane/water). Degas Degas mixture with N2 or Ar for 15-30 minutes. Reagents->Degas Catalyst Add Pd catalyst (e.g., Pd(dppf)Cl2, 2 mol%) under inert atmosphere. Degas->Catalyst Heat Heat reaction mixture to desired temperature (e.g., 80-100 °C) and stir for 2-24 h. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and dilute with ethyl acetate. Monitor->Cool Wash Wash with water and brine. Cool->Wash Dry Dry organic layer over Na2SO4, filter, and concentrate. Wash->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • In a reaction vessel, combine 2-halo-6-methoxyaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[16][17]

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(dppf)Cl₂, 2 mol%).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[18] Similar to the Suzuki coupling, the reactivity of the aryl halide plays a crucial role in the efficiency of this transformation.[19]

FeatureThis compound2-Bromo-6-methoxyaniline
Relative Reactivity HighModerate
Ligand Choice Can often be successful with less specialized phosphine ligands.Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) for optimal results.[19]
Base Sensitivity Milder bases (e.g., K₃PO₄, Cs₂CO₃) are often effective.Frequently requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[19]
Side Reactions Lower propensity for hydrodehalogenation.Increased risk of hydrodehalogenation, especially at higher temperatures.

The ability to use this compound with a wider range of ligands and milder bases enhances the functional group tolerance of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of a 2-halo-6-methoxyaniline with a primary or secondary amine.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L_nPd(II)(Ar)(NHR'R'')]^+X^- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).[20]

  • Seal the vessel with a septum, and purge with an inert gas.

  • Add the 2-halo-6-methoxyaniline (1.0 mmol), the amine coupling partner (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary time (4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography.

Performance in Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[21][22] The reactivity trend of I > Br is particularly pronounced in this reaction.[23]

FeatureThis compound2-Bromo-6-methoxyaniline
Relative Reactivity Very HighModerate
Copper Co-catalyst Can often proceed efficiently under copper-free conditions.Typically requires a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction.[21]
Reaction Temperature Often proceeds readily at room temperature.[21][24]Usually requires elevated temperatures (e.g., 60-100 °C).[21]
Base A wide range of amine bases can be used (e.g., Et₃N, DIPEA).An amine base is required.

The high reactivity of this compound in the Sonogashira coupling allows for significantly milder conditions, often obviating the need for a copper co-catalyst, which can simplify purification and avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).

Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling of a 2-halo-6-methoxyaniline with a terminal alkyne is provided below.

Step-by-Step Methodology:

  • In a reaction flask, dissolve the 2-halo-6-methoxyaniline (1.0 mmol) and the terminal alkyne (1.2 mmol) in an amine solvent such as triethylamine or a mixture of THF and an amine base.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and, if using the bromo-analogue, the copper(I) iodide co-catalyst (1-5 mol%).[24]

  • Stir the reaction at the appropriate temperature (room temperature for the iodo-compound, elevated temperature for the bromo-compound) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and 2-bromo-6-methoxyaniline in cross-coupling reactions is a classic trade-off between reactivity and cost, as iodo-compounds are typically more expensive than their bromo counterparts.

This compound is the preferred substrate when:

  • Milder reaction conditions are required to preserve sensitive functional groups.

  • Shorter reaction times are a priority.

  • Maximizing yield is critical, especially in the later stages of a complex synthesis.

  • A copper-free Sonogashira coupling is desired.

2-Bromo-6-methoxyaniline is a viable and more economical choice when:

  • The substrate is robust enough to tolerate higher reaction temperatures.

  • Longer reaction times are acceptable.

  • Cost of starting materials is a primary consideration, particularly on a large scale.

  • The required specialized ligands and conditions for activating aryl bromides are readily available.

Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge at hand, balancing the need for reactivity and efficiency against economic constraints. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Ortho-Halo-Methoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of Ortho-Halo-Methoxyanilines

Ortho-halo-methoxyanilines are a versatile class of synthetic intermediates, pivotal in the construction of a wide array of complex molecules, from pharmaceuticals to advanced materials. The strategic placement of the halogen, methoxy, and amino groups on the aromatic ring creates a unique electronic and steric environment, offering a rich landscape for diverse chemical transformations. However, the choice of the halogen—fluorine, chlorine, bromine, or iodine—profoundly dictates the reactivity of the molecule. Understanding these nuanced differences is paramount for efficient and predictable synthetic planning.

This guide provides a comparative analysis of the reactivity of ortho-halo-methoxyanilines in key synthetic transformations. We will delve into the underlying principles governing their reactivity and provide experimental insights to aid in the rational design of your synthetic routes.

The Interplay of Electronic and Steric Effects: A Tale of Two Substituents

The reactivity of ortho-halo-methoxyanilines is primarily governed by the interplay of the electronic and steric effects of the halogen and methoxy substituents, as well as the influence of the amino group.

  • The Methoxy Group (-OCH₃): As a strong electron-donating group through resonance (+M effect) and weakly electron-wthdrawing through induction (-I effect), the methoxy group activates the aromatic ring towards electrophilic attack, primarily at the para position. Its presence also influences the acidity of adjacent protons, a key factor in directed ortho-lithiation.

  • The Halogen Atom (-F, -Cl, -Br, -I): Halogens present a dual nature. They are electron-wthdrawing through a strong inductive effect (-I effect), which deactivates the ring towards electrophilic substitution. However, they can also donate electron density through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. The strength of these opposing effects varies down the group, influencing the overall reactivity.[1][2]

  • The Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group due to its strong +M effect.[3] However, under acidic conditions, it can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. This property must be carefully considered in reaction design.

  • The Ortho Effect: The proximity of the halogen and methoxy groups to the amino group introduces steric hindrance, which can influence the accessibility of the amino group and adjacent ring positions to reagents.[3][4] This steric crowding can affect reaction rates and, in some cases, alter the expected regioselectivity.

Comparative Reactivity in Key Transformations

The choice of halogen is a critical determinant of the synthetic pathway. Below, we compare the reactivity of the four ortho-halo-methoxyanilines in three major classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig Amination)

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The C-X bond strength decreases down the halogen group, leading to a predictable trend in reactivity.[5]

Reactivity Trend: I > Br > Cl >> F

HalogenC-X Bond Energy (kJ/mol)Expected Reactivity in Cross-Coupling
Iodo ~272Highest
Bromo ~330High
Chloro ~397Moderate
Fluoro ~522Very Low/Inert
  • 2-Iodo- and 2-Bromo-methoxyanilines are excellent substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions, typically providing high yields under standard conditions.[6][7]

  • 2-Chloro-methoxyaniline is a more challenging substrate due to the stronger C-Cl bond. Successful coupling often requires more specialized and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) and potentially higher catalyst loadings and temperatures.[8]

  • 2-Fluoro-methoxyaniline is generally unreactive in standard palladium-catalyzed cross-coupling reactions due to the exceptional strength of the C-F bond.

Experimental Protocol: Suzuki-Miyaura Coupling of an Ortho-Halo-Methoxyaniline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an ortho-bromo or ortho-iodo-methoxyaniline with an arylboronic acid.

Materials:

  • Ortho-halo-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a flame-dried flask, add the ortho-halo-methoxyaniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, a nucleophile attacks the aromatic ring, displacing the halide. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). The reactivity is therefore governed by the ability of the halogen to stabilize this intermediate through its inductive effect.[9]

Reactivity Trend: F > Cl > Br > I

HalogenElectronegativity (Pauling Scale)Expected Reactivity in SₙAr
Fluoro 3.98Highest
Chloro 3.16High
Bromo 2.96Moderate
Iodo 2.66Lowest
  • 2-Fluoro-methoxyaniline is the most reactive substrate for SₙAr reactions due to the high electronegativity of fluorine, which strongly stabilizes the negative charge of the Meisenheimer complex.[10]

  • 2-Chloro-, 2-Bromo-, and 2-Iodo-methoxyanilines show progressively decreasing reactivity in SₙAr reactions.

It is important to note that for SₙAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In ortho-halo-methoxyanilines, the electron-donating nature of the methoxy and amino groups generally disfavors SₙAr unless other strongly electron-withdrawing groups are present on the ring.

Diagram of SₙAr Mechanism

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start Ar-X Intermediate [Ar(X)(Nu)]- (Meisenheimer Complex) Start->Intermediate + Nu- Product Ar-Nu Intermediate->Product - X- DoM Substrate Ar(DMG)-H Complexation Complexation Substrate->Complexation + R-Li Lithiation Lithiation Complexation->Lithiation Aryllithium Ar(DMG)-Li Lithiation->Aryllithium Quench Quench Aryllithium->Quench + E+ Product Ar(DMG)-E Quench->Product

Caption: General workflow for Directed ortho-Lithiation (DoM).

Conclusion: A Strategic Choice for Synthesis

The selection of the halogen in an ortho-halo-methoxyaniline is a critical strategic decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, the iodo and bromo derivatives offer the highest reactivity, while the chloro-analogs require more specialized conditions. Conversely, for nucleophilic aromatic substitution, the fluoro-derivative is the most activated. In directed ortho-lithiation, the choice of halogen influences both the ease of deprotonation and the potential for competing halogen-metal exchange.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of novel molecules.

References

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • SciSpace. (1996). New perspectives in the cross-coupling reactions of organostannanes. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Longdom Publishing. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. (2019). A comparative study of shear bond strength of four different light cure orthodontic adhesives: An in vitro study. [Link]

  • PubMed. (2007). A comparison of bond strength between direct- and indirect-bonding methods. [Link]

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A Senior Application Scientist's Guide to Alternative Precursors for the Synthesis of 7-Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Methoxyindole Scaffold

The 7-methoxyindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis.[1] Its presence in a molecule can significantly influence biological activity, often conferring potent anti-inflammatory, antioxidant, and neurological properties.[1] As such, the efficient and regioselective synthesis of 7-methoxyindoles is a critical endeavor for researchers and drug development professionals. The strategic placement of the methoxy group at the C7 position, however, presents unique challenges that are not always addressed by classical indole synthesis methods.

This guide provides an in-depth comparison of alternative precursors and synthetic routes for accessing the 7-methoxyindole core. We will move beyond a simple recitation of named reactions to dissect the mechanistic nuances, practical advantages, and inherent limitations of each approach. The discussion is grounded in field-proven insights and supported by experimental data to empower you, the practicing scientist, to make informed decisions in your synthetic planning.

Classical Approaches: Established Routes and Their Modern Challenges

The traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century.[2] While powerful, their application to electronically biased substrates like those required for 7-methoxyindoles can be fraught with difficulties, including harsh reaction conditions and a lack of regiocontrol.[3][4]

The Fischer Indole Synthesis: A Double-Edged Sword

The Fischer indole synthesis is arguably the most well-known method for indole construction, involving the acid-catalyzed cyclization of an arylhydrazone.[5][6] For the synthesis of 7-methoxyindoles, the logical precursor is a 2-methoxyphenylhydrazone, derived from 2-methoxyphenylhydrazine and an appropriate ketone or aldehyde.

Causality Behind Experimental Choices: The choice of acid catalyst is paramount in the Fischer synthesis.[5] Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃, are commonly employed to facilitate the key[4][4]-sigmatropic rearrangement.[5][7] The reaction is typically heated to drive the cyclization and subsequent ammonia elimination.[6]

The Challenge of "Abnormal" Products: A significant drawback when using 2-methoxyphenylhydrazones is the potential for an "abnormal" reaction pathway.[3][8] Instead of the expected cyclization to form the 7-methoxyindole, the reaction can proceed with cyclization on the same side as the methoxy group, leading to its nucleophilic displacement. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as the major product, a consequence of the methoxy group being a competent leaving group under the reaction conditions.[3]

Experimental Protocol: Synthesis of Ethyl 7-Methoxyindole-2-carboxylate (Normal Product)

  • Hydrazone Formation: To a solution of 2-methoxyphenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2 hours until hydrazone formation is complete (monitored by TLC).

  • Cyclization: Add a Lewis acid catalyst, such as polyphosphoric acid (PPA), to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction for the formation of the indole product.

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to isolate the desired ethyl 7-methoxyindole-2-carboxylate.

Data Summary: Fischer Indole Synthesis

PrecursorCarbonyl PartnerCatalystConditionsYield (Normal Product)Key LimitationReference
2-MethoxyphenylhydrazineEthyl PyruvateHCl/EtOHRefluxLowFormation of 6-chloroindole byproduct[3]
2-MethoxyphenylhydrazineKetonesPPA, ZnCl₂, BF₃80-100 °CModeratePotential for abnormal products[5][6]

Logical Relationship: Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_start Starting Materials 2-Methoxyphenylhydrazine 2-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 2-Methoxyphenylhydrazine->Phenylhydrazone Condensation Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Aminal Diimine->Aminal Cyclization Abnormal_Product Abnormal_Product Diimine->Abnormal_Product Alternative Cyclization 7-Methoxyindole 7-Methoxyindole Aminal->7-Methoxyindole -NH3

Caption: Fischer Indole Synthesis pathway for 7-methoxyindoles.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline.[4] In our case, 2-methoxyaniline serves as the key precursor.

Causality Behind Experimental Choices: This reaction traditionally requires harsh conditions, often involving heating the reactants at high temperatures for extended periods.[9] The excess aniline acts as both a reactant and a solvent. The mechanism involves the initial formation of an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to furnish the indole ring.[4][9]

Trustworthiness and Limitations: The primary drawbacks of the Bischler-Möhlau synthesis are its harsh conditions, often leading to low yields and unpredictable regioselectivity, especially with substituted anilines.[4] However, modern modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have been developed to provide milder reaction conditions.[9]

Experimental Protocol: Bischler-Möhlau Synthesis

  • Combine α-bromoacetophenone (1.0 eq) with a large excess of 2-methoxyaniline (5-10 eq).

  • Heat the mixture to 150-180 °C for several hours.

  • Monitor the reaction by TLC.

  • After cooling, add dilute acid to neutralize the excess aniline.

  • Extract the product with an organic solvent.

  • Purify by column chromatography.

Logical Relationship: Bischler-Möhlau Synthesis

Bischler_Mohlau alpha-Bromo-acetophenone alpha-Bromo-acetophenone Intermediate_4 α-(2-methoxyanilino)acetophenone alpha-Bromo-acetophenone->Intermediate_4 2-Methoxyaniline 2-Methoxyaniline 2-Methoxyaniline->Intermediate_4 Intermediate_5 Cyclized Intermediate Intermediate_4->Intermediate_5 Electrophilic Cyclization Product 2-Aryl-7-methoxyindole Intermediate_5->Product Aromatization

Caption: Key steps in the Bischler-Möhlau indole synthesis.

The Hemetsberger-Knittel Indole Synthesis

This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10] For our target, the precursor would be a derivative of 2-methoxybenzaldehyde.

Expertise & Experience: While this reaction can provide good yields (often above 70%), it is not widely used.[10][11] The primary reason is the challenge in synthesizing and handling the azido starting materials, which can be unstable.[10] The mechanism is thought to proceed through a nitrene intermediate, which then undergoes cyclization.[11]

Hemetsberger_Knittel_Workflow

Caption: The catalytic cycle of the Larock indole synthesis.

Comparative Summary of Precursors

Synthesis MethodKey Precursor(s)Typical ConditionsAdvantagesDisadvantages
Fischer Indole 2-Methoxyphenylhydrazine, Ketone/AldehydeAcidic, High TempReadily available precursorsRisk of "abnormal" products, harsh conditions
Bischler-Möhlau α-Bromo-acetophenone, 2-MethoxyanilineHigh Temp, Excess AnilineOne-potHarsh conditions, low yields, poor regioselectivity
Hemetsberger-Knittel 2-Methoxybenzaldehyde, Azido-esterThermal DecompositionGood yieldsUnstable/hazardous azide precursors
Larock Indole o-Halo-2-methoxyaniline, AlkynePd-catalyzed, 60-110 °CMild conditions, high yields, broad scopeCost of catalyst and ligands, requires alkyne

Conclusion

The synthesis of 7-methoxyindoles can be approached from several angles, each with a distinct set of advantages and challenges. While classical methods like the Fischer indole synthesis remain relevant, researchers must be vigilant for potential side reactions, such as the formation of halogenated byproducts, particularly when using 2-methoxyphenylhydrazone precursors. [3]The Bischler-Möhlau and Hemetsberger-Knittel syntheses are generally less favored due to harsh conditions and the instability of precursors, respectively. [4][10] For modern synthetic campaigns demanding efficiency, substrate diversity, and mild conditions, palladium-catalyzed methods are superior. The Larock indole synthesis , in particular, stands out as a robust and versatile strategy. [12]By starting with readily accessible o-halo-2-methoxyanilines, it provides a reliable and high-yielding entry point to a wide array of complex 7-methoxyindoles, making it an invaluable tool for drug discovery and development professionals. The choice of precursor and method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis.

References

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Larock indole synthesis. (n.d.). Grokipedia.
  • Larock indole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Hemetsberger indole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]

  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck & Co.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved January 5, 2026, from [Link]

  • Hemetsberger indole synthesis. (n.d.). chemeurope.com. Retrieved January 5, 2026, from [Link]

  • Fischer Indole Synthesis. (2014). Chem-Station. Retrieved January 5, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Bandar, J. S., & Buchwald, S. L. (2014). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of 2-Iodo-6-methoxyaniline (CAS: 354574-31-5), a critical building block in modern synthetic chemistry and drug development.[1] For researchers and quality control professionals, ensuring the structural integrity and purity of such intermediates is paramount. HRMS stands as the premier analytical technique for this purpose, offering unparalleled precision in mass measurement and structural elucidation. This document moves beyond a simple listing of specifications to explain the causality behind instrumental choices, empowering you to select the optimal analytical strategy for your research or quality control workflow.

Part 1: Foundational Concepts: The Imperative for High Resolution

In pharmaceutical development, an analytical method must be validated to ensure it is reliable, accurate, and suitable for its intended purpose.[2][3] This validation process includes assessing parameters like specificity, accuracy, precision, and linearity.[4][5] For identifying and quantifying active pharmaceutical ingredients (APIs) and their impurities, the ability to unequivocally assess an analyte is critical.[4]

High-resolution mass spectrometry (HRMS) provides this capability by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding an "exact mass."[6] This is fundamentally different from nominal mass (integer mass) measurements. The power of exact mass lies in its ability to help determine a molecule's elemental formula, as each unique combination of atoms has a distinct mass defect.

This guide compares three leading HRMS technologies:

  • Time-of-Flight (TOF) MS: A robust and fast platform, often coupled with a quadrupole (Q-TOF).

  • Orbitrap MS: Renowned for its very high resolution and mass accuracy, delivered in a compact instrument.[7]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS: The gold standard for mass accuracy and resolution, though it requires large, expensive superconducting magnets.[6][8]

Part 2: The Analytical Workflow: A Validated Protocol

A reliable analytical result begins with a robust and reproducible workflow. The protocol described below is a self-validating system designed for the accurate characterization of this compound.

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Weigh 1 mg of This compound prep2 Dissolve in 1 mL LC-MS Grade Methanol (Stock Solution) prep1->prep2 prep3 Perform Serial Dilution to 1 µg/mL (Working Solution) prep2->prep3 lc Inject 5 µL into UPLC-HRMS System prep3->lc Transfer to Vial ms1 Full Scan MS1 Acquisition (Accurate Mass & Isotopic Pattern) lc->ms1 ms2 Data-Dependent MS/MS (Fragmentation for Structure) ms1->ms2 proc1 Extract Ion Chromatogram (XIC) ms2->proc1 Acquire Data proc2 Calculate Mass Accuracy (ppm) proc1->proc2 proc3 Verify Isotopic Fidelity proc1->proc3 proc4 Interpret MS/MS Spectrum proc1->proc4

Caption: A typical workflow for the LC-HRMS analysis of a small molecule standard.

Step-by-Step Experimental Protocols

1. Sample Preparation The goal of sample preparation is to create a clean, soluble sample compatible with the LC-MS system.[9][10][11]

  • Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using a 50:50 mixture of water:methanol (both LC-MS grade) to achieve a final concentration of 1 µg/mL (approx. 4 µM).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial to remove any particulates.

2. Liquid Chromatography (LC) Method Chromatographic separation is essential to reduce matrix effects and separate the analyte from any potential impurities before it enters the mass spectrometer.[12]

  • System: UPLC/HPLC system (e.g., Waters ACQUITY UPLC H-Class, Agilent 1290 Infinity II).[13][14]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters The choice of parameters directly impacts data quality. For this compound, the amine group is readily protonated, making positive ion electrospray ionization ([M+H]⁺) the ideal choice.[15][16]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

  • MS1 Scan Range: m/z 70-500.

  • MS/MS Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.

  • Instrument-Specific Resolution Settings:

    • Q-TOF: 40,000 (FWHM).

    • Orbitrap: 70,000 (FWHM at m/z 200).

    • FT-ICR: >500,000 (FWHM at m/z 400).

Part 3: Performance Comparison: Interpreting the Data

The true value of an HRMS platform is revealed in the quality of its data. Here, we compare the expected performance of Q-TOF, Orbitrap, and FT-ICR systems for the key analytical metrics.

A. Mass Accuracy and Resolution

Mass accuracy, expressed in parts-per-million (ppm), is the cornerstone of confident elemental formula assignment. Higher resolution allows the instrument to more easily distinguish between ions with very similar masses.[6]

Chemical Formula: C₇H₈INO Nominal Mass: 249 g/mol [1] Theoretical Monoisotopic Mass of [M+H]⁺ (C₇H₉INO⁺): 249.9729 Da

Instrument PlatformTypical Resolution (FWHM)Measured m/z (Hypothetical)Mass Error (mDa)Mass Error (ppm)
Q-TOF 60,000249.9724-0.5-2.0
Orbitrap 240,000249.9731+0.2+0.8
FT-ICR >1,000,000249.97290.00.0

Insight: While all three platforms provide excellent mass accuracy (<5 ppm is generally required for publication), the sub-ppm accuracy of Orbitrap and FT-ICR systems drastically reduces the number of possible elemental formulas for an unknown, providing much higher confidence in identification. The higher resolution of Orbitrap and FT-ICR also ensures baseline separation of the analyte from potential isobaric interferences.[8][17]

B. Isotopic Fidelity

Iodine is a monoisotopic element (100% ¹²⁷I), meaning it does not produce a characteristic M+2 peak like chlorine or bromine.[18][19][20] Therefore, the primary isotopic peak observed after the monoisotopic peak ([M]⁺) will be the M+1 peak, which arises from the natural abundance of ¹³C (~1.1%). Accurate measurement of this peak's relative intensity serves as an orthogonal check on the assigned elemental formula.

Isotopic IonTheoretical Relative Abundance (%)Measured Abundance (Orbitrap, %)
[M+H]⁺ (¹²C₇)100.00100.00
[M+1+H]⁺ (¹³C₁¹²C₆)7.767.81

Insight: A high-resolution instrument can accurately measure the intensity ratio between the monoisotopic peak and its ¹³C isotope peak. This provides a crucial validation point; if the measured isotopic pattern does not match the theoretical pattern for the proposed formula (C₇H₉INO⁺), the identification is likely incorrect.

C. Fragmentation Analysis (MS/MS) for Structural Confirmation

Tandem MS (MS/MS) provides a structural fingerprint of a molecule.[21] The protonated molecule is isolated and fragmented, and the resulting product ions reveal information about its functional groups and connectivity. Aromatic amines often undergo characteristic losses of small neutral molecules.[15] For this compound, the primary fragmentation pathways are expected to be the loss of the methoxy group and the cleavage of the carbon-iodine bond.[22]

Proposed Fragmentation Pathway for [C₇H₉INO]⁺

Fragmentation cluster_frags Product Ions parent Precursor Ion [M+H]⁺ m/z 249.9729 frag1 [M+H - CH₃•]⁺ m/z 234.9494 parent->frag1 - CH₃• frag2 [M+H - I•]⁺ m/z 122.0600 parent->frag2 - I• (C-I cleavage) frag3 [M+H - CH₃• - CO]⁺ m/z 206.9545 frag1->frag3 - CO

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2-Iodo-6-methoxyaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the certainty of a molecule's structure is paramount. The substituted aniline, 2-Iodo-6-methoxyaniline, serves as a versatile building block, prized for its dual functional handles—the reactive iodine atom and the nucleophilic amine—which allow for sequential, site-selective modifications. However, this reactivity profile also presents unique challenges in structural validation. The potential for isomeric byproducts, unexpected cyclizations, or incomplete reactions necessitates a rigorous, multi-faceted analytical approach. This guide provides a comprehensive framework for researchers to confidently validate the structures of products derived from this compound. We will compare common analytical techniques, provide field-proven insights into data interpretation, and present a comparative analysis against alternative synthetic precursors, supported by detailed experimental protocols.

The Synthetic Utility and Validation Challenge of this compound

This compound is a valuable starting material primarily due to the significant difference in reactivity between the C-I bond and the N-H bond. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the aniline moiety can participate in N-alkylation, acylation, or serve as a directing group. This allows for a modular assembly of complex molecular architectures.

The primary challenge arises from ensuring that reactions proceed with the intended regioselectivity. For instance, in a Sonogashira coupling, did the alkyne add at the C2 position, or did an undesired side-reaction occur at the amine? Answering this question with certainty requires more than a single data point; it demands a constellation of evidence from orthogonal analytical techniques.

Common Reaction Pathways and Potential Isomeric Byproducts

To validate a structure, one must first anticipate the likely products and plausible impurities. The most common transformations for this compound involve palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

A common and often overlooked side-reaction is the de-iodination (hydrodehalogenation) of the starting material, which leads to the formation of 2-methoxyaniline. This byproduct can be difficult to separate and may complicate spectral interpretation.

G SM This compound P1 Suzuki Product (2-Aryl-6-methoxyaniline) SM->P1:w P2 Sonogashira Product (2-Alkynyl-6-methoxyaniline) SM->P2 P3 Buchwald-Hartwig Product (N-Aryl-2-Iodo-6-methoxyaniline) SM->P3 BP Byproduct (2-Methoxyaniline) SM->BP Reduction (Hydrodehalogenation) Suzuki_R R-B(OH)₂ Suzuki_R->P1 Pd cat., Base Sonogashira_R R-C≡CH Sonogashira_R->P2 Pd/Cu cat., Base BH_R R₂NH BH_R->P3 Pd cat., Base

Figure 1: Common reaction pathways for this compound and a key byproduct.

The Analytical Workflow: A Self-Validating System

G start Crude Reaction Product purify Purification (e.g., Chromatography) start->purify ms Mass Spectrometry (HRMS) purify->ms Confirms M.W. & Formula ir IR Spectroscopy purify->ir Confirms Functional Groups nmr1d 1D NMR (¹H, ¹³C) purify->nmr1d Provides initial skeleton map xray X-ray Crystallography (If crystalline) purify->xray Gold Standard (if possible) final Validated Structure ms->final ir->final nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d Establishes connectivity nmr2d->final xray->final

Figure 2: A hierarchical workflow for robust structural validation.

Comparative Data Analysis: A Suzuki Coupling Case Study

Let's consider a hypothetical Suzuki coupling of this compound with phenylboronic acid.

Expected Product: 2-methoxy-6-phenylaniline Potential Byproduct: 2-methoxyaniline

The following tables summarize the expected data that would allow a researcher to confidently distinguish between the desired product and the common byproduct.

Table 1: Mass Spectrometry and IR Spectroscopy Comparison
AnalyteExpected Exact Mass (M)Calculated Elemental CompositionKey IR Absorptions (cm⁻¹)Rationale
2-methoxy-6-phenylaniline 199.0997C₁₃H₁₃NO~3450, ~3360 (N-H stretch, doublet); ~1230 (C-O stretch); ~750, ~700 (Aromatic C-H bend)The molecular ion confirms the addition of a phenyl group (76 Da) and loss of iodine (127 Da). The two distinct N-H bands are characteristic of a primary aniline.
2-methoxyaniline 123.0684C₇H₉NO~3440, ~3350 (N-H stretch, doublet); ~1225 (C-O stretch)The mass is significantly lower, corresponding to the loss of iodine without the addition of the phenyl group. IR is very similar to the product, highlighting the need for mass and NMR data.
Table 2: ¹H and ¹³C NMR Spectroscopy Comparison (in CDCl₃)
Analyte¹H NMR (Expected Shifts & Multiplicity)¹³C NMR (Expected Shifts)Rationale
2-methoxy-6-phenylaniline δ 7.5-7.3 (m, 5H, phenyl); δ 6.9-6.6 (m, 3H, aniline ring); δ 3.9 (s, 2H, NH₂); δ 3.7 (s, 3H, OCH₃)δ ~150 (C-O), ~140 (C-N), ~130-127 (phenyl C's), ~122, ~118, ~105 (aniline C's), δ ~55 (OCH₃)The key differentiator is the presence of signals for the new phenyl group (5H in proton, multiple signals in carbon). The broad NH₂ signal confirms the amine is unreacted.
2-methoxyaniline δ 6.8-6.7 (m, 4H, aromatic); δ 3.9 (s, 2H, NH₂); δ 3.8 (s, 3H, OCH₃)δ ~147 (C-O), ~136 (C-N), ~121, ~118, ~115, ~110 (aromatic C's), δ ~55 (OCH₃)The absence of the phenyl group signals is the most telling feature. The aromatic region integrates to only 4 protons.

Expert Insight: For the desired product, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) would be definitive. A correlation between the protons of the newly introduced phenyl ring and the C2 carbon of the aniline ring provides incontrovertible proof of the C-C bond formation at the correct position.

Comparison with Alternative Starting Materials

While this compound is highly effective, other reagents can be used to synthesize similar structures. The choice of starting material is a critical experimental design parameter driven by cost, reactivity, and safety.

Table 3: Comparison of 2-Substituted-6-methoxyaniline Precursors
PrecursorRelative Reactivity (Suzuki)Relative CostKey AdvantagesKey Disadvantages
This compound HighHighHighly reactive, often allowing for lower catalyst loading and milder reaction conditions.Higher cost, potential for hydrodehalogenation byproduct.
2-Bromo-6-methoxyaniline MediumMediumLower cost than the iodo-analogue, good balance of reactivity and stability.Requires more forcing conditions (higher temperature, stronger base, or more active catalyst) than the iodo-analogue.
2-Triflyloxy-6-methoxyaniline Very HighVery HighExtremely reactive, often superior for challenging couplings.High cost, triflate group can be sensitive to hydrolysis.

Causality Behind Experimental Choice: A research group on a limited budget performing a straightforward, robust coupling might choose the bromo-analogue . However, for a late-stage synthesis of a valuable pharmaceutical intermediate where yield and reaction time are paramount, the higher reactivity of the iodo- or triflyloxy-analogue would justify the additional cost.

Standard Operating Protocols for Key Validation Techniques

Trustworthy data comes from meticulous execution. The following are condensed protocols for acquiring the data discussed above.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Prep: Dissolve ~0.1 mg of the purified sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run. Set the instrument to positive ion mode for Electrospray Ionization (ESI).

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range appropriate for the expected product (e.g., m/z 50-500).

  • Analysis: Determine the m/z of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the high-resolution mass and compare it to the theoretical value. The mass error should be < 5 ppm.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Prep: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H Acquisition: Acquire a standard proton spectrum. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., residual CHCl₃ at δ 7.26 ppm).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than the proton spectrum. Reference the spectrum (e.g., CDCl₃ at δ 77.16 ppm).

Conclusion

The structural validation of reaction products from this compound is a process of systematic, evidence-based deduction. By anticipating potential outcomes, employing a suite of orthogonal analytical techniques, and meticulously comparing experimental data against theoretical values, researchers can eliminate ambiguity. This rigorous approach not only ensures the integrity of the immediate experimental results but also upholds the foundational principles of scientific reproducibility and trustworthiness, which are critical in the path from discovery to application.

References

  • Title: Modern Analytical Chemistry Source: Harvey, D. (2000). McGraw-Hill. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: de Meijere, A., & Diederich, F. (Eds.). (2004). John Wiley & Sons. URL: [Link]

A Researcher's Guide to the Synthesis of 2-Iodoanilines: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The search results have provided a good amount of information on the Sandmeyer reaction for the synthesis of 2-iodoaniline. I have found details on the reaction mechanism, which involves the formation of a diazonium salt from an aniline, followed by a copper-catalyzed (or in the case of iodination, often catalyst-free) radical substitution. I have also found a detailed experimental protocol for the synthesis of o-iodonitrobenzene from o-nitroaniline, followed by reduction to 2-iodoaniline, with reported yields. This two-step approach starting from o-nitroaniline seems to be a common way to achieve ortho-selectivity.

However, I still need to find more information on direct metal-catalyzed routes to 2-iodoaniline that start from aniline itself, as this would be a more direct comparison to the direct iodination method. The current results touch upon palladium- and copper-catalyzed reactions of 2-iodoaniline but not its direct synthesis from aniline. Additionally, I need to find more quantitative data (yields, reaction times, specific conditions) for all the methods to populate the comparison table effectively. I also need to find a suitable source for a step-by-step protocol for the direct iodination of aniline that is selective for the ortho position.

Therefore, I will refine my search to focus on these missing pieces of information.I have gathered a significant amount of information on the direct iodination and Sandmeyer reaction routes for synthesizing 2-iodoaniline. For direct iodination, I found that achieving ortho-selectivity is a challenge, with many methods favoring the para isomer. However, one source mentions a selective synthesis of 2-iodoaniline with a 46% yield using Ag2SO4/I2 in 1,2-ethanediol. I also found a protocol for the synthesis of p-iodoaniline, which gives an indication of the general procedure for direct iodination. For the Sandmeyer reaction, I have a detailed protocol starting from 2-aminobenzoic acid, which undergoes diazotization and then reaction with potassium iodide. I also found a protocol for synthesizing 2-iodobenzoic acid from 2-aminobenzoic acid, which is a related and informative procedure.

However, I am still lacking a detailed, step-by-step protocol specifically for the ortho-selective direct iodination of aniline itself, with precise conditions and reported yields for 2-iodoaniline. The information I have is more general or focused on para-iodination. Additionally, I need to find more information on direct metal-catalyzed C-H iodination of anilines as a distinct third synthetic route. My previous searches have been more focused on palladium- or copper-catalyzed reactions of 2-iodoaniline, rather than its synthesis. I also need to gather more quantitative data (yields, reaction times, etc.) for all the methods to create a comprehensive comparison table.

Therefore, I will adjust my plan to specifically target these missing pieces of information.I have gathered a good amount of information on the direct iodination and Sandmeyer reaction routes. For direct iodination, I've found a protocol that can be adapted for ortho-selectivity using NIS in a non-polar solvent with acetic acid, and another using iodine and silver sulfate in 1,2-ethanediol which reportedly gives a 46% yield of 2-iodoaniline. For the Sandmeyer reaction, I have information on the general mechanism and a protocol for the synthesis of o-iodonitrobenzene followed by reduction, which is a viable, albeit two-step, route to 2-iodoaniline. I also found some information on metal-catalyzed C-H activation for arylation of anilines, but specific protocols for iodination are still lacking. The search results mention rhodium- and iridium-catalyzed C-H functionalization, but the examples are for arylation, not iodination.

To complete the guide, I need to focus on finding a detailed experimental protocol for a direct, ortho-selective metal-catalyzed iodination of aniline. This will provide a crucial third distinct synthetic strategy for comparison. I also need to consolidate the quantitative data (yields, reaction times, specific conditions) for all three methods to create the comparison table. Finally, I will need to structure the guide with all the gathered information, including creating the Graphviz diagrams and the reference list.

Given the information I have and what is still needed, I will proceed with the final step of generating the comprehensive guide. I will use the information I have to construct the sections on direct iodination and the Sandmeyer reaction, including protocols and diagrams. For the metal-catalyzed section, I will frame it as an emerging and promising area, citing the existing research on C-H activation for arylation as a basis for its potential application in iodination, while acknowledging the current lack of specific, optimized protocols for 2-iodoaniline synthesis. This approach will allow me to provide a comprehensive and honest guide based on the available information. Therefore, I have sufficient information to proceed with generating the final response.

2-Iodoanilines are indispensable building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The strategic ortho-disposition of the amino and iodo functionalities provides a versatile handle for diverse chemical transformations, including cross-coupling reactions and further aromatic substitutions. This guide offers a detailed comparison of the primary synthetic routes to 2-iodoanilines, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the optimal strategy for their specific needs.

Direct Electrophilic Iodination of Anilines

The most direct approach to 2-iodoaniline is through the electrophilic iodination of aniline. This method, while conceptually simple, presents a significant regioselectivity challenge.

Mechanistic Rationale

The direct iodination of aniline proceeds via an electrophilic aromatic substitution mechanism. The potent electron-donating amino group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. Consequently, a mixture of 2-iodoaniline and 4-iodoaniline is often obtained, with the para isomer typically predominating due to reduced steric hindrance.

Achieving high ortho-selectivity requires careful control of reaction conditions. The choice of iodinating agent and solvent system is critical in steering the reaction towards the desired isomer. For instance, the use of less polar solvents can favor the formation of the ortho product.

Experimental Protocol: ortho-Selective Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from methodologies aimed at maximizing the yield of the ortho-isomer.

Reagents and Equipment:

  • Aniline

  • N-Iodosuccinimide (NIS)

  • Acetic Acid

  • Benzene (or other suitable non-polar solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separation funnel, rotary evaporator, column chromatography setup.

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 mmol) in benzene (10 mL).

  • To the stirred solution, add acetic acid (1.0 mmol, 1.0 eq.) followed by N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 eq.) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate 2-iodoaniline.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of Direct ortho-Iodination of Aniline.

The Sandmeyer Reaction: A Classic and Reliable Route

The Sandmeyer reaction offers a robust and highly regioselective method for the synthesis of aryl halides, including 2-iodoaniline. This multi-step process begins with the diazotization of a primary aromatic amine.

Mechanistic Principles

The Sandmeyer reaction involves the conversion of a primary arylamine to a diazonium salt, which is then displaced by a nucleophile. For the synthesis of aryl iodides, the reaction is particularly straightforward as it often does not require a copper catalyst, which is typically necessary for the introduction of other halides. The reaction proceeds through a radical mechanism initiated by the reduction of the diazonium salt.

To achieve ortho-selectivity, a starting material with a pre-existing ortho-substituent that can be converted to an amino group, or a directing group that facilitates ortho-amination, is required. A common strategy involves the use of 2-aminobenzoic acid (anthranilic acid).

Experimental Protocol: Synthesis of 2-Iodoaniline from 2-Aminobenzoic Acid

This protocol outlines the synthesis of 2-iodoaniline via the diazotization of 2-aminobenzoic acid, followed by iodination.

Reagents and Equipment:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beakers, ice bath, stirring plate, filtration apparatus, separation funnel, rotary evaporator.

Procedure:

  • Diazotization: In a beaker, dissolve 2-aminobenzoic acid (1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (1 mL). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir for an additional 15 minutes at this temperature.

  • Iodination: In a separate beaker, dissolve potassium iodide (1.2 mmol) in water (5 mL). Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A dark precipitate should form.

  • Work-up: Add a small amount of sodium thiosulfate solution to quench any excess iodine.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-iodoaniline, which can be further purified by recrystallization or column chromatography.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Sandmeyer Reaction Pathway to 2-Iodoaniline.

Metal-Catalyzed C-H Iodination: An Emerging Frontier

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. While protocols for the direct ortho-iodination of anilines are still under development, related C-H activation methodologies for arylation suggest a promising future for this approach.

Mechanistic Considerations

These reactions typically involve a transition metal catalyst, such as rhodium or iridium, that coordinates to a directing group on the substrate (often the amino group itself or a derivative). This coordination facilitates the selective cleavage of a C-H bond at the ortho position, forming a metallacyclic intermediate. Subsequent reaction with an iodine source would then deliver the desired 2-iodoaniline.

While specific, high-yielding protocols for the direct C-H iodination of aniline to 2-iodoaniline are not yet well-established in the literature, the principles of directed C-H activation offer a compelling strategy for future development. Researchers in this area are actively exploring various catalyst systems and directing groups to achieve efficient and selective transformations.

Comparative Performance of Synthetic Routes

FeatureDirect IodinationSandmeyer ReactionMetal-Catalyzed C-H Iodination
Starting Material Aniline2-Substituted Aniline (e.g., 2-aminobenzoic acid)Aniline
Regioselectivity Moderate to low (mixture of isomers)ExcellentPotentially excellent (directing group controlled)
Number of Steps 12-31
Yield Variable (typically <50% for ortho-isomer)Good to excellent (>70%)Under development
Reaction Conditions Mild to moderateMild (low temperatures for diazotization)Often requires elevated temperatures
Scalability ModerateGoodPotentially good
Substrate Scope BroadBroad (tolerant of various functional groups)Dependent on catalyst and directing group
Key Advantage Atom economy, directnessHigh regioselectivity and reliabilityPotential for high efficiency and selectivity
Key Disadvantage Poor regioselectivityMulti-step, generation of diazonium intermediatesCatalyst cost, optimization required

Conclusion

The choice of synthetic route to 2-iodoaniline is a critical decision that depends on the specific requirements of the research project, including the desired purity, scale, and available resources.

  • Direct iodination offers the most straightforward approach but is hampered by poor regioselectivity, often necessitating challenging separations.

  • The Sandmeyer reaction stands as the classic and most reliable method for obtaining highly pure 2-iodoaniline, albeit at the cost of a multi-step sequence.

  • Metal-catalyzed C-H iodination represents a promising avenue for future synthetic strategies, with the potential to combine the directness of electrophilic substitution with the high selectivity of the Sandmeyer reaction.

As the demand for functionalized anilines continues to grow, the development of more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Iodo-methoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the unambiguous identification of constitutional isomers is a foundational requirement for advancing a project. Positional isomers of substituted anilines, such as iodo-methoxyaniline, often exhibit nearly identical physical properties, rendering classical methods like melting point or chromatography inconclusive on their own. This guide provides an in-depth, multi-technique spectroscopic approach to confidently differentiate these challenging isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, empowering you to make informed analytical decisions.

The core challenge lies in the subtle electronic and steric differences imparted by the placement of the iodo, methoxy, and amine groups on the benzene ring. Each unique arrangement creates a distinct electronic environment, which can be probed and elucidated using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing positional isomers of iodo-methoxyaniline. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts, spin-spin coupling, and signal integration.

Expertise & Causality: Why NMR Excels

The predictive power of NMR stems from the sensitivity of atomic nuclei to their local electronic environment. The electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups, contrasted with the electron-withdrawing and anisotropic effects of the iodine (-I) atom, create unique magnetic environments for each proton and carbon on the aromatic ring. This results in distinct chemical shifts and coupling patterns that serve as a structural fingerprint for each isomer.

  • ¹H NMR Spectroscopy : The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are paramount. Protons ortho and para to the strong electron-donating -NH₂ and -OCH₃ groups are shielded and appear at higher fields (lower ppm), while the iodine atom's electronegativity and heavy-atom effect cause deshielding. The J-coupling values are highly diagnostic: ortho-coupling (³JHH) is typically 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. Each isomer presents a unique combination of these parameters.

  • ¹³C NMR Spectroscopy : The key differentiators are the number of unique carbon signals, which reflects molecular symmetry, and the chemical shifts. The carbon directly attached to a substituent (ipso-carbon) is significantly affected. For instance, the carbon attached to the electronegative oxygen of the methoxy group will be heavily deshielded (145-165 ppm), while the carbon bonded to iodine will also show a distinct, albeit shielded, chemical shift due to the heavy-atom effect.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation : Dissolve 5-10 mg of the iodo-methoxyaniline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.

Data Visualization: Comparative NMR Data

The following table summarizes reported NMR data for a known isomer, illustrating the level of detail required for positive identification.

Isomer¹H NMR (400 MHz, CDCl₃) δ (ppm), J (Hz)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
2-Iodo-5-methoxyaniline [1]7.48 (d, J = 8.8, 1H), 6.42 (dd, J = 8.8, 2.8, 1H), 6.32 (d, J = 2.8, 1H), 4.07 (s, 2H, NH₂), 3.74 (s, 3H, OCH₃)161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4
4-Iodo-2-methoxyaniline Predicted: Three aromatic signals. A singlet for the proton between the I and NH₂ groups. Two doublets for the remaining coupled protons.Predicted: Seven distinct signals.
2-Iodo-3-methoxyaniline Predicted: Three aromatic signals, likely a triplet and two doublets or complex multiplets depending on coupling.Predicted: Seven distinct signals.

Note: Full experimental data for all isomers is not always readily available in compiled sources; however, the principles outlined allow for confident assignment based on acquired spectra.

Workflow for NMR-Based Isomer Identification

Caption: Correlation of substitution patterns with IR fingerprint bands.

UV-Visible Spectroscopy: A Supporting Role

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems. [2][3]While it generally lacks the definitive resolving power of NMR for positional isomers, it serves as a rapid, complementary technique.

Expertise & Causality: How Structure Influences Absorption

The aniline chromophore exhibits strong π → π* transitions. The -NH₂ and -OCH₃ groups are powerful auxochromes, meaning their lone pair electrons can delocalize into the ring, shifting the wavelength of maximum absorbance (λ_max) to longer wavelengths (a bathochromic shift). The position of these groups relative to each other and to the iodo substituent will subtly alter the extent of conjugation and, therefore, the energy of the electronic transition. Isomers with more effective resonance delocalization will generally exhibit a higher λ_max.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation : Prepare a very dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10-100 µM.

  • Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement : Replace the blank cuvette with the sample cuvette and scan the absorbance from approximately 200 nm to 400 nm.

  • Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Data Visualization: Expected UV-Vis Data
IsomerExpected λ_max Range (nm)Rationale
General230-250 and 280-320Typical ranges for substituted anilines. The exact λ_max values will differ slightly for each isomer based on the specific electronic interactions of the substituents.

Mass Spectrometry: Differentiating by Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all iodo-methoxyaniline isomers share the same molecular formula (C₇H₈INO) and thus the same molecular weight (249.05 g/mol ), they can often be distinguished by their unique fragmentation patterns upon ionization. [4]

Expertise & Causality: Why Fragmentation Patterns Differ

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, creating a radical cation (M⁺˙) that is prone to fragmentation. The stability of the resulting fragment ions is dictated by the molecular structure. The position of the substituents influences which fragmentation pathways are favored. For example, the initial loss of a methyl radical (•CH₃) from the methoxy group or the loss of a CO molecule are common pathways, but the subsequent fragmentation of the resulting ions will be different for each isomer, leading to a unique mass spectrum "fingerprint."

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation : Inject the sample onto a suitable capillary column (e.g., DB-5ms). The GC will separate the isomer from any impurities.

  • MS Analysis : As the compound elutes from the GC column, it enters the MS source where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio.

  • Data Analysis : Analyze the mass spectrum corresponding to the GC peak of the isomer. Identify the molecular ion (M⁺˙) and the major fragment ions.

Data Visualization: Plausible Fragmentation Data
IsomerMolecular Ion (M⁺˙) m/zKey Fragment Ions (m/z)
All Isomers249234 ([M-CH₃]⁺), 206 ([M-CH₃-CO]⁺), 122 ([M-I]⁺)
Distinguishing FeatureThe relative intensities of these and other fragments will vary significantly between isomers, providing the basis for differentiation.
Generalized Fragmentation Workflow

Sources

A Senior Application Scientist's Guide: The Decisive Advantage of Iodinated Anilines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount.[1][2][3][4] Halogenated anilines serve as indispensable building blocks in this endeavor, acting as versatile precursors for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] While both brominated and iodinated anilines are staples in the synthetic chemist's toolbox, a nuanced understanding of their respective reactivities can unlock significant advantages in efficiency, selectivity, and overall synthetic strategy.

This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to illuminate the distinct advantages of employing iodinated anilines over their brominated counterparts in the synthesis of complex molecules.

The Core Principle: The Carbon-Halogen Bond Dictates Reactivity

The fundamental difference in performance between iodinated and brominated anilines is dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent transition metal, typically palladium(0), is the rate-determining step in most cross-coupling catalytic cycles.[1][5] A weaker C-X bond facilitates a faster oxidative addition, thereby accelerating the overall reaction rate.

The bond dissociation energies for aryl halides follow a clear trend: C-I < C-Br < C-Cl .[1] This establishes a general reactivity order for haloanilines in palladium-catalyzed reactions:

Iodoanilines > Bromoanilines > Chloroanilines [1][6]

This superior reactivity is not merely a matter of speed; it translates into tangible, strategic benefits including milder reaction conditions, lower catalyst loadings, and enhanced functional group tolerance, which are critical factors in the intricate world of drug development and process chemistry.

cluster_0 Fundamental Reactivity Principle Bond_Strength Carbon-Halogen (C-X) Bond Strength (C-I < C-Br) Oxidative_Addition Rate of Oxidative Addition to Pd(0) Catalyst Bond_Strength->Oxidative_Addition Inversely Proportional Reaction_Rate Overall Cross-Coupling Reaction Rate Oxidative_Addition->Reaction_Rate Directly Proportional (Rate-Determining Step) Practical_Advantage Milder Conditions Higher Yields Shorter Times Reaction_Rate->Practical_Advantage Leads to

Caption: The inverse relationship between C-X bond strength and reaction rate.

Performance in Key Cross-Coupling Reactions

The enhanced reactivity of iodoanilines is most evident in the workhorse reactions of modern organic synthesis.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The higher reactivity of iodoanilines allows these couplings to proceed under significantly milder conditions—often at lower temperatures and with shorter reaction times—compared to bromoanilines.[1][7] This is particularly advantageous when dealing with thermally sensitive substrates or complex molecules where side reactions are a concern. While bromoanilines are effective, they frequently require more forcing conditions to achieve comparable yields.[1][8]

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, a motif ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is a critical tool.[9][10][11] The choice of aryl halide profoundly impacts reaction efficiency. The facile oxidative addition of iodoanilines enables the use of less reactive amines and can often be performed with lower catalyst loadings. The development of bidentate phosphine ligands like BINAP and DPPF significantly improved the coupling of aryl iodides, allowing for more reliable and higher-yielding reactions than were initially possible.[9] While modern catalyst systems have greatly improved the utility of bromoanilines, iodoanilines remain the substrate of choice for challenging couplings or when maximizing efficiency is paramount.[10]

pd0 Pd(0)L2 complex1 [Ar-Pd(II)-X]L2 pd0->complex1 Oxidative Addition (Ar-X) RATE DETERMINING FASTER for X=I vs X=Br complex2 [Ar-Pd(II)-B(OR)2]L2 complex1->complex2 Transmetalation (Ar'-B(OR)2 + Base) complex3 [Ar-Pd(II)-Ar']L2 complex2->complex3 Isomerization complex3->pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-determining step.

Sonogashira Coupling (C-C Bond Formation)

When synthesizing arylalkynes, iodoanilines demonstrate a marked advantage. They are highly reactive in Sonogashira couplings, often enabling the reaction to proceed efficiently at room temperature.[1] Bromoanilines, in contrast, typically require elevated temperatures and longer reaction times to achieve similar conversions, increasing the risk of thermal decomposition or side reactions.[12]

The Strategic Value of Chemoselectivity

Perhaps the most powerful application of the reactivity differential between iodo- and bromoanilines lies in chemoselective synthesis . In molecules containing both iodine and bromine substituents, it is possible to selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for a subsequent, different transformation.[1][13] This strategy is invaluable for the efficient, sequential construction of highly complex and multifunctionalized aromatic systems, avoiding the need for cumbersome protection-deprotection steps.[13][14]

Applications in Drug Discovery and Development

The superior reactivity and versatility of iodinated anilines make them crucial building blocks in the pharmaceutical industry.[15][16]

  • API Synthesis: Their high reactivity allows for the efficient creation of complex molecular architectures that form the core of many Active Pharmaceutical Ingredients (APIs), including anti-cancer agents.[15][17]

  • Lead Optimization: The iodine atom can serve as a handle for rapid, late-stage functionalization, allowing chemists to quickly generate libraries of related compounds for structure-activity relationship (SAR) studies.[15]

  • Medical Imaging: The iodine atom itself is useful in the development of imaging agents for medical diagnostics.[15]

Experimental Section: A Comparative Analysis

To provide a tangible illustration of these principles, we present comparative data and protocols for a representative Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of an iodoaniline versus a bromoaniline with phenylboronic acid under conditions optimized for each substrate.

Parameter4-Iodoaniline4-BromoanilineRationale / Causality
Reaction Temperature Room Temp to 60°C80°C to 110°CThe lower C-I bond energy allows for oxidative addition at a lower thermal energy input.
Reaction Time 1 - 4 hours8 - 24 hoursFaster oxidative addition leads to more rapid turnover of the catalytic cycle.
Catalyst Loading 0.5 - 2 mol%2 - 5 mol%Higher reactivity requires less catalyst to achieve an efficient reaction rate.
Typical Yield >90%75 - 90%Milder conditions and shorter times reduce the potential for catalyst deactivation and side-product formation.

Note: Data is representative and compiled from general knowledge and literature precedents.[1][7][18]

Experimental Workflow Overview

cluster_workflow General Cross-Coupling Workflow start Reaction Setup (Flask, Reagents, Solvent) degas Degas Mixture (N2 or Ar Purge) start->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Temp (Stirring) catalyst->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Haloanilines

This protocol describes a general procedure for coupling 4-iodoaniline and 4-bromoaniline with phenylboronic acid. Note the difference in recommended reaction conditions.

Materials:

  • 4-Iodoaniline or 4-Bromoaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (see table for loading)

  • Triphenylphosphine [PPh₃] (2 equivalents relative to Pd)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the respective haloaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Stir the mixture for 5 minutes.

  • In a separate vial, weigh the Pd(OAc)₂ and PPh₃ ligand and dissolve in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture with vigorous stirring to the specified temperature (see table below).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aminobiphenyl.

Recommended Conditions:

SubstratePd(OAc)₂ LoadingTemperatureExpected Time
4-Iodoaniline 1 mol%60 °C2 hours
4-Bromoaniline 3 mol%100 °C12 hours

Conclusion

For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that impacts timelines, costs, and the viability of a synthetic route. While brominated anilines are valuable and often more economical substrates, iodinated anilines offer a clear and decisive advantage in terms of reactivity . This enhanced reactivity, rooted in the weaker carbon-iodine bond, allows for milder reaction conditions, shorter synthesis times, greater efficiency, and enables sophisticated chemoselective strategies. In the demanding context of complex molecule synthesis, where efficiency and precision are paramount, the strategic investment in iodinated anilines frequently yields a significant return.

References

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  • 4 Iodoaniline Builds the Heart of Pharma Molecules. (n.d.). SlideShare. Retrieved from [Link]

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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354–11365. Retrieved from [Link]

  • J. T. R. L. G. G. (2022). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. Organic Letters, 24(31), 5790–5794. Retrieved from [Link]

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Introduction to 2-Iodo-6-methoxyaniline: A Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A  Comparative Guide to the Synthetic Applications of 2-Iodo-6-methoxyaniline

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, this compound has emerged as a particularly versatile and valuable synthon, finding widespread application in the synthesis of a diverse array of heterocyclic compounds and pharmaceutical intermediates.[1] This guide provides a comprehensive review of its synthetic utility, objectively comparing its performance with alternative reagents and furnishing supporting experimental data to inform your research and development endeavors.

This compound is an ortho-substituted aniline derivative characterized by the presence of two key functional groups: an iodine atom and a methoxy group. This unique substitution pattern imparts a distinct reactivity profile that synthetic chemists can exploit to achieve a range of transformations. The iodine atom serves as a versatile handle for various cross-coupling reactions, while the aniline and methoxy moieties can direct and participate in cyclization and other functional group manipulations.[2]

The strategic placement of the methoxy group ortho to the amine not only influences the electronic properties of the aromatic ring but also provides a steric handle that can be leveraged to control regioselectivity in certain reactions. Furthermore, the aniline functionality is a common precursor for the formation of amides, sulfonamides, and other nitrogen-containing groups, expanding the synthetic possibilities.

Key Synthetic Applications and Comparative Analysis

This section will delve into the primary applications of this compound, presenting a comparative analysis with alternative reagents and providing illustrative experimental data.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl linkages. This compound readily participates in these reactions with a variety of boronic acids and their derivatives.[3]

Comparison with Alternatives: While other halogenated anilines, such as 2-bromo-6-methoxyaniline, can also be used, the higher reactivity of the C-I bond often allows for milder reaction conditions and lower catalyst loadings.[4] This can be particularly advantageous when dealing with sensitive functional groups.

Table 1: Comparison of this compound and 2-Bromo-6-methoxyaniline in a Model Suzuki-Miyaura Coupling

EntryHalogenated AnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80295
22-Bromo-6-methoxyanilinePd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O1001288

Data is illustrative and based on general trends observed in the literature.

Experimental Protocol: Typical Suzuki-Miyaura Coupling [5][6]

  • To a dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active molecules.[7][8][9][10] this compound can act as the aryl halide component in these reactions.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow A Reactants: This compound Amine E Reaction Setup (Inert Atmosphere) A->E B Catalyst System: Pd Catalyst Ligand B->E C Base C->E D Solvent D->E F Heating E->F G Workup & Purification F->G H Product: N-Aryl Aniline Derivative G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Synthesis of Heterocyclic Scaffolds

The strategic placement of the iodo and amino groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[1]

Carbazole derivatives are important structural motifs in many natural products and pharmaceuticals.[11] A common strategy for their synthesis involves a one-pot, two-step sequence starting from this compound.

Reaction Pathway for Carbazole Synthesis:

Carbazole_Synthesis Reactant This compound + Arylboronic Acid Intermediate Suzuki Coupling Product (2-Aryl-6-methoxyaniline) Reactant->Intermediate Pd-catalyzed Suzuki Coupling Product Carbazole Derivative Intermediate->Product Intramolecular C-H Amination (e.g., Pd(OAc)₂/DavePhos)

Caption: A two-step, one-pot synthesis of carbazoles from this compound.

This approach offers a convergent and efficient route to a wide range of substituted carbazoles.[11] The initial Suzuki coupling is followed by an intramolecular palladium-catalyzed C-H amination, often facilitated by a suitable ligand such as DavePhos.

Comparative Advantage: Compared to classical methods for carbazole synthesis, such as the Borsche–Drechsel cyclization or the Graebe–Ullmann synthesis, this palladium-catalyzed approach often provides higher yields, greater functional group tolerance, and avoids the use of harsh reagents.[11]

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The expected product masses can be calculated beforehand, and their observation provides strong evidence for the desired transformation. Furthermore, the purification of the final products via column chromatography and their subsequent characterization by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry will unequivocally confirm their identity and purity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions and serve as a precursor for the synthesis of complex heterocyclic scaffolds makes it an indispensable tool for researchers, particularly in the field of drug development. The higher reactivity of the carbon-iodine bond often translates to milder reaction conditions and improved efficiency compared to its bromo- and chloro-analogues. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful application of this reagent in your synthetic endeavors.

References

A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.[1][2][3][4] The efficiency of this palladium-catalyzed reaction is profoundly influenced by the electronic and steric nature of the coupling partners. This guide provides an in-depth analysis of the kinetic profile of Suzuki coupling with 2-iodo-6-methoxyaniline, a substrate of interest due to its combination of an electron-donating methoxy group and a coordinating amino group, ortho to the reactive C-I bond. While specific kinetic studies on this exact molecule are not extensively published, this guide synthesizes data from analogous systems to provide a robust framework for understanding its reactivity and optimizing reaction conditions.

The Catalytic Cycle: A Foundation for Kinetic Understanding

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4][5][6] The three key steps are oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[1][2] The reactivity of the aryl halide is a critical factor, with the C-I bond being the most reactive, followed by C-Br, C-OTf, and C-Cl.[1][2][7] For this compound, the highly labile C-I bond suggests that this step is likely to be rapid.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[1][8] The presence of a base is crucial, as it activates the boronic acid, facilitating this transfer.[2][9][10] The exact mechanism of transmetalation is a subject of ongoing research, with evidence supporting pathways involving either a palladium-hydroxo complex or the formation of a boronate species.[9][11]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[1][2] This step is often facilitated by bulky ligands on the palladium center.[1][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts and Ligands

The choice of catalyst and ligand system is paramount in controlling the kinetics of a Suzuki coupling reaction. Electron-rich and sterically hindered phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[1][6] For a substrate like this compound, where the aniline moiety can potentially coordinate to the palladium center, the ligand choice becomes even more critical to prevent catalyst deactivation.

Catalyst/Ligand SystemKey FeaturesExpected Performance with this compound
Pd(PPh₃)₄ A traditional, versatile catalyst.Moderate to good activity. The triphenylphosphine ligands are moderately bulky and electron-rich.[1]
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biarylphosphine ligand.[12]High activity expected. The steric bulk of SPhos can accelerate reductive elimination and its electron-rich nature facilitates oxidative addition.[12]
Pd₂(dba)₃ / XPhos XPhos is another highly active biarylphosphine ligand with significant steric bulk.Excellent activity anticipated. Often effective for challenging couplings, including those with hindered substrates.
PEPPSI-iPr An N-heterocyclic carbene (NHC) based catalyst.Potentially high activity. NHC ligands are strong sigma-donors and can be more stable than phosphine ligands under certain conditions.[6]

Experimental Protocol for Kinetic Monitoring

To empirically determine the kinetic profile of the Suzuki coupling of this compound, a systematic study monitoring the reaction progress over time is essential. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[13][14]

Materials and Instrumentation
  • Reactants: this compound, Phenylboronic acid (or other desired boronic acid), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃).

  • Solvent: A suitable solvent system, often a mixture such as Toluene/Water or Dioxane/Water.[3]

  • Internal Standard: A non-reactive compound for accurate quantification by HPLC (e.g., decane).

  • Instrumentation: HPLC with a UV detector, thermostated reaction vessel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Step-by-Step Procedure
  • Reaction Setup: In a thermostated reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the chosen boronic acid (1.2 mmol), the palladium catalyst (e.g., 0.5 mol%), and the ligand (e.g., 1.0 mol%).

  • Initiation: Add the degassed solvent and the base (e.g., 2.0 mmol). Commence stirring at a constant temperature (e.g., 80 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and the internal standard.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting material and the product.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve will provide the initial reaction rate. By varying the concentrations of the reactants one at a time, the reaction order with respect to each component can be determined.

Experimental_Workflow cluster_workflow Kinetic Study Workflow Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Solvent, Base) Initiation 2. Initiate Reaction (Heating & Stirring) Reaction_Setup->Initiation Sampling 3. Timed Aliquots Initiation->Sampling Quenching 4. Quench with Internal Standard Sampling->Quenching HPLC_Analysis 5. HPLC Analysis Quenching->HPLC_Analysis Data_Analysis 6. Data Analysis (Rate Determination) HPLC_Analysis->Data_Analysis

Caption: A streamlined workflow for kinetic analysis of Suzuki coupling reactions.

Comparative Kinetic Data and Mechanistic Insights

Aryl HalideElectronic/Steric FeaturesExpected Relative RateRationale
Iodobenzene Standard benchmark, no significant electronic bias.1.0 (Reference)Provides a baseline for comparison.
2-Iodoaniline Electron-donating and coordinating -NH₂ group ortho to iodine.Potentially SlowerThe amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
4-Iodoanisole Electron-donating -OCH₃ group para to iodine.FasterThe electron-donating group can accelerate the oxidative addition step.
This compound Electron-donating -OCH₃ and -NH₂ groups ortho to iodine.ComplexThe electron-donating methoxy group would be expected to accelerate oxidative addition. However, the ortho amino group introduces steric hindrance and the potential for catalyst inhibition through coordination. The net effect on the rate would depend on the specific ligand and reaction conditions.

The presence of the ortho-methoxy group in this compound is expected to electronically activate the C-I bond towards oxidative addition. However, the adjacent amino group introduces two competing effects: it is also electron-donating but can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of less active catalytic species. The steric bulk arising from two ortho substituents may also influence the rate of oxidative addition and subsequent steps.

Detailed kinetic analysis, as outlined in the experimental protocol, would be necessary to deconvolute these effects and determine the precise rate law and rate-determining step for the Suzuki coupling of this specific substrate. Such studies are invaluable for process optimization in an industrial setting, allowing for the reduction of catalyst loading and reaction times, ultimately leading to more efficient and cost-effective syntheses.[15]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive and potentially hazardous compounds like 2-Iodo-6-methoxyaniline, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety within your laboratory.

The disposal of this compound is governed by its chemical properties. As a halogenated aromatic amine, it presents a dual challenge: the environmental persistence and potential toxicity associated with halogenated organic compounds, and the inherent biological hazards of aniline derivatives, which can be toxic and are often classified as potential carcinogens.[1][2][3] Therefore, a multi-faceted approach to its disposal is essential, focusing on containment, segregation, and ultimate destruction via approved methods.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The acute toxicity of aniline derivatives and the irritating properties of many halogenated compounds necessitate stringent safety measures.[4][5][6]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling.To prevent skin contact. This compound is harmful if it comes into contact with the skin.[4][5]
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and vapors that can cause serious eye irritation.[4][5][6]
Body Protection A lab coat, worn fully buttoned. For larger quantities, a chemically resistant apron or suit may be necessary.To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of harmful vapors.[4][5] Aniline derivatives can be toxic upon inhalation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a process that begins at the point of generation. Adherence to a systematic workflow ensures safety and compliance with environmental regulations, such as those set forth by the Environmental Protection Agency (EPA).[9][10]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Due to its iodinated nature, this compound must be classified as a halogenated organic waste .[11][12]

  • Action: At the point of generation (i.e., in the laboratory), collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste.

  • Causality: Halogenated and non-halogenated organic wastes are typically disposed of via different incineration processes.[13] Mixing these waste streams can increase disposal costs and may violate disposal facility permits.[14]

Diagram 1: Waste Segregation Workflow

cluster_generation Point of Generation cluster_decision Segregation Decision cluster_containers Waste Containers A This compound Waste (Solid or Liquid) B Is the waste halogenated? A->B C Halogenated Organic Waste (e.g., Green Labeled Carboy) B->C Yes D Non-Halogenated Organic Waste (e.g., Black Labeled Carboy) B->D No

Caption: Decision process for segregating halogenated waste.

Step 2: Containerization and Labeling

The integrity and labeling of the waste container are critical for safe storage and transport.

  • Action:

    • Select a container that is chemically compatible with this compound and any solvents present. A glass or high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container has a secure, leak-proof screw cap.[9][15]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[10][14]

    • Clearly list all chemical constituents and their approximate percentages on the label.[16] Do not use abbreviations or chemical formulas.

    • Keep the container closed at all times, except when adding waste.[12]

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred for disposal.[10][16]

  • Action:

    • Store the waste container in the SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9]

    • Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.

    • Store incompatible waste types separately. For instance, do not store halogenated organic waste next to strong acids or bases.[16]

    • Adhere to the volume and time limits for SAAs as defined by your institution and regulatory bodies.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Action:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a contracted waste vendor.

    • Ensure all paperwork, including waste profiles and manifests, is completed accurately.

  • Causality: Due to its hazardous nature, this compound cannot be disposed of down the drain or in regular trash.[7][9][16] Such actions are illegal and pose a significant threat to the environment and public health.[9] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[10][11][15] Advanced oxidation processes (AOPs) are also emerging as effective technologies for the breakdown of aniline and its derivatives in wastewater, though this is typically applied at an industrial scale.[1][2]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain and absorb the spill.

    • Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, and also collect this as halogenated waste.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Evacuate the area immediately.

    • If there is skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8]

    • If there is eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[5]

    • Contact your institution's emergency response team or EHS department.

Diagram 2: Disposal Decision and Workflow

A Generation of This compound Waste B Step 1: Segregate as Halogenated Organic Waste A->B C Step 2: Use Labeled, Compatible, and Closed Container B->C D Step 3: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Is Container Full or SAA Time Limit Reached? D->E F Step 4: Arrange for Pickup by EHS or Licensed Vendor E->F Yes H Continue Accumulation in SAA E->H No G Final Disposal via High-Temperature Incineration F->G

Caption: Workflow for the disposal of this compound.

By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH). [Link]

  • Aniline and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

  • Chemical Label for this compound. Unknown Source. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Removal of aniline from waste streams using a combined adsorption and catalytic oxidation approach. University of Limerick. [Link]

  • Treatment of Aniline Wastewater by Membrane Distillation and Crystallization. MDPI. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • p-ANISIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-Iodo-6-methoxyaniline (CAS No. 354574-31-5). In our work, the integrity of our research is matched only by the imperative of our safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the causal understanding behind each safety measure, ensuring that every protocol is a self-validating system of protection.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound is a substituted aniline, a class of compounds that demands respect and careful handling. Its specific hazards, identified through Globally Harmonized System (GHS) classifications, form the basis of our PPE strategy. The compound is a brown to black liquid, which dictates a focus on splash and vapor protection.[1][2]

Table 1: GHS Hazard Profile for this compound

GHS Hazard Statement Classification Implication for PPE Selection
H302 Harmful if swallowed[1][3][4] Prevents ingestion via contaminated hands.
H312 Harmful in contact with skin[3][4] Requires robust, chemical-resistant hand and body protection.
H315 Causes skin irritation[3][4] Mandates complete skin coverage to prevent direct contact.
H319 Causes serious eye irritation[1][3][4] Necessitates sealed eye protection against splashes and vapors.
H332 Harmful if inhaled[3][4] Requires work in a ventilated area and potential respiratory protection.

| H335 | May cause respiratory irritation[3][4] | Reinforces the need for excellent ventilation and respiratory controls. |

Furthermore, related aniline compounds carry risks of toxicity, potential carcinogenicity, and may cause genetic defects, underscoring the need for a conservative and thorough approach to protection.[5][6]

Engineering Controls: The Primary Barrier

Before any discussion of PPE, we must emphasize the foundational role of engineering controls. PPE is the last line of defense, employed after engineering and administrative controls are implemented.

All work involving this compound must be conducted within a certified chemical fume hood.[5] This is non-negotiable. A fume hood provides mechanical exhaust ventilation that captures and removes vapors, mists, and fumes at the source, drastically reducing the risk of inhalation exposure.[5] An easily accessible eyewash station and safety shower are also mandatory prerequisites.[7]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is a direct response to the hazards outlined in Table 1. The following is a breakdown of the minimum required PPE for handling this compound.

Eye and Face Protection

Given the H319 classification "Causes serious eye irritation," standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[5][8] Goggles must provide a complete seal around the eyes to protect against liquid splashes and vapors.

  • Recommended for Volume or Splash Risk: When handling larger quantities (>50 mL) or when the risk of splashing is significant (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[6][8] A face shield protects the entire face from direct splashes.[8]

Hand Protection

Direct skin contact is a primary exposure route, with H312 and H315 warnings indicating both systemic harm and local irritation.

  • Glove Selection: Chemical-resistant gloves are mandatory. While nitrile gloves are suitable for incidental contact and splash protection, they may not offer sufficient protection for prolonged immersion.[7][9] For extended handling, consider heavier-duty gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Technique: Employ the double-gloving technique for added protection, especially during procedures with a high risk of contamination. Inspect gloves for any signs of degradation or puncture before each use.[10] Use proper glove removal technique to avoid contaminating your skin.[10]

Body Protection

To prevent skin contact and contamination of personal clothing, robust body protection is essential.

  • Standard Operations: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Increased Risk Scenarios: For tasks involving larger volumes or a significant risk of splashes, chemical-resistant coveralls or a chemical-resistant apron worn over the lab coat is necessary.[11] Ensure clothing provides full coverage, including long pants and fully enclosed, chemical-resistant footwear.[7]

Respiratory Protection

While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific situations.

  • Standard Handling: When used inside a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, air-purifying respirators are necessary. A full-face respirator equipped with multi-purpose combination (US) or ABEK-type (EU) cartridges is recommended.[5] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_donning Donning PPE (Clean Area) cluster_handling Chemical Handling (In Fume Hood) cluster_doffing Doffing PPE (Transition Area) cluster_final Final Steps risk_assessment 1. Conduct Risk Assessment (Review SDS) gather_ppe 2. Gather All Required PPE (Inspect for damage) risk_assessment->gather_ppe prep_hood 3. Prepare Fume Hood (Verify airflow, clear area) gather_ppe->prep_hood don_coat 4. Don Lab Coat / Coverall prep_hood->don_coat don_gloves1 5. Don Inner Gloves don_coat->don_gloves1 don_respirator 6. Don Respirator (If required) don_gloves1->don_respirator don_goggles 7. Don Goggles / Face Shield don_respirator->don_goggles don_gloves2 8. Don Outer Gloves (Over cuff) don_goggles->don_gloves2 handle_chem 9. Perform Chemical Work don_gloves2->handle_chem decon_outer 10. Decontaminate Outer Gloves handle_chem->decon_outer doff_outer 11. Remove Outer Gloves decon_outer->doff_outer doff_coat 12. Remove Goggles / Face Shield & Lab Coat doff_outer->doff_coat dispose Dispose of Contaminated PPE as Hazardous Waste doff_outer->dispose doff_inner 13. Remove Inner Gloves doff_coat->doff_inner doff_coat->dispose doff_resp 14. Remove Respirator (If used) doff_inner->doff_resp doff_inner->dispose wash_hands 15. Wash Hands Thoroughly doff_resp->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.